molecular formula C22H26N2O5 B1597409 Vineridine CAS No. 3489-06-3

Vineridine

Cat. No.: B1597409
CAS No.: 3489-06-3
M. Wt: 398.5 g/mol
InChI Key: SRKHGHLMEDVZRX-PNGOUSOWSA-N
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Description

Vineridine is a natural product found in Vinca minor with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKHGHLMEDVZRX-PNGOUSOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956365
Record name Vineridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3489-06-3
Record name Vineridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3489-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vineridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vineridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAK4CV25QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vineridine: A Technical Guide to its Mechanism of Action for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vineridine, a monoterpenoid indole alkaloid isolated from the Vinca genus, presents a unique pharmacological profile that distinguishes it from its more famous cytotoxic relatives, vincristine and vinblastine. While extensive research has focused on the anti-cancer properties of other Vinca alkaloids, vineridine's mechanism of action remains largely unexplored. This technical guide synthesizes the current understanding of vineridine's pharmacological effects and proposes a roadmap for elucidating its precise molecular mechanisms. For researchers and drug development professionals, vineridine represents a compelling lead compound with potential therapeutic applications beyond oncology, particularly in areas related to cardiovascular and central nervous system modulation.

Introduction: The Enigmatic Vineridine

Vineridine is a structurally complex monoterpenoid indole alkaloid found in plants of the Vinca genus, such as Vinca erecta and Vinca minor.[1] Its chemical formula is C22H26N2O5.[1][2][3] Unlike the well-known Vinca alkaloids vincristine and vinblastine, which are potent anti-mitotic agents used in chemotherapy, vineridine has demonstrated a lack of cytotoxicity against various cancer cell lines.[1] This crucial distinction suggests a fundamentally different mechanism of action and points towards alternative therapeutic possibilities.

Initial pharmacological studies have revealed that vineridine exhibits a range of biological activities, including sedative and hypotensive effects, likely mediated by smooth muscle relaxation.[1] It also displays some central nervous system stimulant properties.[1] This guide will delve into the known pharmacological profile of vineridine, explore its postulated mechanisms of action, and provide a comprehensive framework for future research to unlock its full therapeutic potential.

Pharmacological Profile: A Multifaceted Alkaloid

The currently available data on vineridine's pharmacological effects are primarily derived from in vivo and in vitro animal studies. These preliminary findings provide a foundational understanding of its biological activity.

Cardiovascular Effects

The most prominent reported effect of vineridine is its ability to induce hypotension. This is likely a result of its vasodilatory properties, stemming from the relaxation of smooth muscle tissue.[1] The precise molecular targets within the vasculature responsible for this effect have yet to be identified.

Central Nervous System (CNS) Effects

Vineridine exhibits a dualistic effect on the central nervous system. It has been observed to have sedative properties, which may contribute to its hypotensive effects.[1] Concurrently, it also possesses CNS stimulant properties, the nature of which requires further investigation.[1]

Other Reported Activities

In addition to its cardiovascular and CNS effects, vineridine has been shown to have mild uterotonic effects in some animal models.[1]

A summary of the key pharmacological data for vineridine is presented in the table below.

Pharmacological EffectObservationAnimal ModelReference
Hypotension Lowering of blood pressurein vivo[1]
Sedation General calming effectin vivo[1]
CNS Stimulation Increased central nervous system activityin vivo[1]
Smooth Muscle Relaxation Likely mechanism for hypotensionin vitro/in vivo[1]
Uterotonic Effects Mild increase in uterine contractionsin vitro[1]
Cytotoxicity No significant effect on cancer cell linesin vitro[1]

Postulated Mechanisms of Action: Unraveling the "How"

The lack of dedicated mechanistic studies on vineridine necessitates a degree of informed hypothesizing based on its observed effects and the known mechanisms of other alkaloids.

Hypotensive and Sedative Effects: A Focus on Vasculature and Neuronal Pathways

The vasodilatory and sedative properties of vineridine suggest potential interactions with key receptors and ion channels that regulate vascular tone and neuronal excitability. Plausible molecular targets include:

  • Adrenergic Receptors: Antagonism of alpha-adrenergic receptors, particularly α1-adrenoceptors, on vascular smooth muscle cells is a common mechanism for vasodilation and blood pressure reduction.

  • Calcium Channels: Blockade of L-type calcium channels in vascular smooth muscle cells would inhibit calcium influx, leading to relaxation and vasodilation. A similar action on neuronal calcium channels could contribute to its sedative effects.

  • Potassium Channels: Activation of potassium channels, such as ATP-sensitive potassium (KATP) channels, in vascular smooth muscle would lead to hyperpolarization and relaxation.

  • Serotonergic and Dopaminergic Receptors: Modulation of these receptors in the central nervous system could underlie vineridine's sedative and other CNS effects.

The following diagram illustrates a hypothesized signaling pathway for the hypotensive effects of vineridine.

Vineridine Hypotensive Mechanism Vineridine Vineridine Receptor Hypothesized Target (e.g., α1-adrenoceptor, Ca2+ channel) Vineridine->Receptor Antagonism/Blockade Relaxation Smooth Muscle Relaxation Vineridine->Relaxation PLC Phospholipase C (PLC) Receptor->PLC Inhibition Ca_influx Ca2+ Influx Receptor->Ca_influx Inhibition IP3 IP3 PLC->IP3 Inhibition Ca_release Ca2+ Release from SR IP3->Ca_release Inhibition MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Ca_influx->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Hypothesized signaling pathway for vineridine-induced smooth muscle relaxation.

A Clear Distinction from Cytotoxic Vinca Alkaloids

It is imperative to differentiate the mechanism of action of vineridine from that of vincristine and vinblastine. The latter exert their anti-cancer effects by binding to tubulin, inhibiting microtubule polymerization, and inducing mitotic arrest in rapidly dividing cells.[4][5][6] The lack of cytotoxicity of vineridine strongly indicates that it does not share this mechanism.[1] This fundamental difference opens up a separate therapeutic avenue for vineridine, devoid of the cytotoxic side effects associated with its congeners.

Proposed Experimental Workflows for Elucidating the Mechanism of Action

To move beyond postulation and definitively characterize the mechanism of action of vineridine, a systematic and multi-faceted experimental approach is required. The following workflows are proposed for researchers in drug discovery and pharmacology.

Target Identification and Validation

The initial step is to identify the specific molecular targets of vineridine.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of vineridine to a panel of candidate receptors and ion channels.

  • Materials:

    • Vineridine

    • Membrane preparations from cells expressing the target receptors (e.g., adrenergic, serotonergic, dopaminergic receptors)

    • Specific radioligands for each target receptor

    • Scintillation counter

  • Procedure:

    • Incubate varying concentrations of vineridine with the membrane preparations in the presence of a fixed concentration of the specific radioligand.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Perform saturation and competition binding experiments to determine the dissociation constant (Kd) and the inhibitory constant (Ki) of vineridine for each target.

  • Data Analysis: Analyze the data using non-linear regression to calculate binding parameters. A high affinity for a particular receptor would indicate a potential primary target.

Experimental Protocol: Functional Assays

  • Objective: To assess the functional consequences of vineridine binding to its identified targets.

  • Methodology:

    • For G-protein coupled receptors (GPCRs): Measure downstream signaling events such as changes in intracellular calcium levels (using fluorescent dyes like Fura-2), cAMP production (using immunoassays), or GTPγS binding.

    • For Ion Channels: Utilize patch-clamp electrophysiology on isolated cells (e.g., vascular smooth muscle cells, neurons) to measure changes in ion channel currents in the presence of vineridine.

The following diagram outlines the proposed experimental workflow for target identification and validation.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: In Vivo Correlation Screening High-Throughput Screening (e.g., Radioligand Binding Assays) Hit_ID Hit Identification (High-affinity targets) Screening->Hit_ID Functional_Assays Functional Assays (e.g., Electrophysiology, Ca2+ imaging) Hit_ID->Functional_Assays Mechanism_Confirmation Confirmation of Agonist/Antagonist Activity Functional_Assays->Mechanism_Confirmation In_Vivo In Vivo Animal Models Mechanism_Confirmation->In_Vivo PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In_Vivo->PK_PD Therapeutic_Potential Assessment of Therapeutic Potential PK_PD->Therapeutic_Potential

Caption: Proposed experimental workflow for elucidating vineridine's mechanism of action.

Future Directions and Therapeutic Implications

The unique pharmacological profile of vineridine, characterized by its cardiovascular and CNS effects in the absence of cytotoxicity, positions it as a promising candidate for further drug development. Future research should focus on:

  • Comprehensive Target Deconvolution: Utilizing modern techniques such as chemical proteomics and affinity chromatography-mass spectrometry to identify the full spectrum of vineridine's binding partners.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of vineridine to optimize its potency, selectivity, and pharmacokinetic properties.

  • Preclinical Efficacy Studies: Evaluating the therapeutic potential of vineridine in relevant animal models of hypertension, anxiety, and other neurological disorders.

The elucidation of vineridine's mechanism of action will not only provide valuable insights into the pharmacology of indole alkaloids but also pave the way for the development of a new class of therapeutics with a potentially favorable safety profile.

References

  • Grokipedia. Vineridine.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5978, Vincristine.
  • National Center for Biotechnology Information. The Vinca Alkaloids - Holland-Frei Cancer Medicine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 198910, Vineridine.
  • Wikipedia. Vineridine. [Link]

Sources

Vineridine: A Structural Analogue of Cytotoxic Vinca Alkaloids with Divergent Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus, a class of compounds renowned for yielding potent anti-cancer agents like vincristine and vinblastine.[1] Structurally, vineridine shares the core indole framework characteristic of these agents. However, extensive in vitro studies have revealed a striking divergence in its biological profile. Unlike its cytotoxic relatives that function as powerful mitotic inhibitors, vineridine exhibits no significant cytotoxicity against a range of human cancer cell lines.[1] Its documented biological activities are instead pharmacological, including sedative, hypotensive, and central nervous system stimulant properties.[1] This guide provides an in-depth technical exploration of vineridine, contrasting its molecular behavior with the established paradigm of cytotoxic Vinca alkaloids. We will dissect the mechanisms of action of classical Vinca agents, detail the experimental evidence for vineridine's lack of anti-mitotic effect, and provide robust protocols for the comparative analysis of these compounds. Vineridine emerges not as a failed cytotoxic agent, but as a fascinating case study in structure-activity relationships, presenting unique opportunities for research in pharmacology and medicinal chemistry beyond the realm of oncology.

Part 1: Characterization of Vineridine

Chemical Identity and Structure

Vineridine, also known as isocaboxine A, is a monoterpenoid indole alkaloid belonging to the mitraphylline-type oxindole alkaloids.[1] It was first isolated in 1966 from Vinca erecta.[1][2] Its structure is characterized by an oxindole-type system featuring a spiro[pyrrolidine-7,7-oxindole] heterocycle.[1]

  • Molecular Formula : C₂₂H₂₆N₂O₅[3][4]

  • IUPAC Name : methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[4]

  • CAS Number : 3489-06-3[4]

Physicochemical Properties

A summary of vineridine's key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight398.45 g/mol [1][3]
Monoisotopic Mass398.18417193 Da[4][5]
Stereocenters5[3]
SynonymsIsocaboxine A, Vineridin[1][2]
Natural Occurrence and Isolation

Vineridine is a natural product found within plants of the Apocynaceae family. It has been primarily isolated from the aboveground parts of Vinca erecta Regel et Schmalh., a perennial herbaceous species native to Central Asia, and has also been reported in other species such as Vinca minor L. (Lesser Periwinkle).[1]

Part 2: The Vinca Alkaloid Paradigm: The Anti-Mitotic Mechanism of Vincristine

To understand the significance of vineridine's biological profile, one must first understand the well-established mechanism of its cytotoxic cousins. Vincristine is a quintessential example and a cornerstone of combination chemotherapy regimens for leukemias, lymphomas, and various solid tumors.[6][7][8] Its efficacy is rooted in its precise disruption of microtubule dynamics.

Microtubule Dynamics as a Therapeutic Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cellular function, most critically for the formation of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division.[6][9] This high dependence on microtubule dynamics makes rapidly dividing cancer cells particularly vulnerable to agents that disrupt this process.[6][10]

Vincristine's Interaction with Tubulin

The antitumor activity of vincristine is primarily due to its interaction with tubulin.[8][9] It binds with high affinity to the β-tubulin subunit at a specific site, often referred to as the "Vinca binding domain."[8][11] This binding inhibits the polymerization of tubulin dimers into microtubules.[6][12] At low, clinically relevant concentrations, vincristine effectively suppresses microtubule dynamics, leading to a disruption of the mitotic spindle.[8] At higher concentrations, it can cause outright depolymerization of existing microtubules.[10]

From Mitotic Arrest to Apoptosis

The failure to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes, causing cells to arrest in the metaphase (M-phase) of the cell cycle.[12][13][14] This prolonged mitotic arrest acts as a cellular stress signal that triggers the intrinsic pathway of apoptosis (programmed cell death).[6][15] This cascade involves the phosphorylation and inactivation of anti-apoptotic proteins like BCL-2, leading to the activation of pro-apoptotic proteins BAX and BAK.[15] This in turn leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9 and executioner caspase-3, which dismantle the cell.[15][16]

Visualization: Vincristine-Induced Apoptotic Pathway

G cluster_0 Cellular Entry & Target Binding cluster_1 Microtubule Disruption cluster_2 Cell Cycle & Apoptotic Cascade Vincristine Vincristine Tubulin β-Tubulin Subunit Vincristine->Tubulin Binds to Vinca Domain Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Disrupts BCL2 BCL-2 Inactivation Metaphase->BCL2 BAX_BAK BAX/BAK Activation BCL2->BAX_BAK Mito Mitochondrial Pathway (Cytochrome c release) BAX_BAK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 cluster_1 cluster_2 Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin High Affinity Binding Vineridine Vineridine Vineridine->Tubulin No Significant Binding Unknown Unknown CNS/ Cardiovascular Targets Vineridine->Unknown MitoticArrest Mitotic Arrest & Apoptosis Tubulin->MitoticArrest PharmacoEffects Sedation, Hypotension, CNS Stimulation Unknown->PharmacoEffects

Caption: Contrasting pathways of Vincristine and Vineridine.

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the divergent activities of vineridine and vincristine, a series of well-established in vitro assays can be employed. The following protocols provide a framework for this comparative analysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding : Plate cancer cells (e.g., HeLa or A-549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment. [17]2. Compound Treatment : Prepare serial dilutions of vineridine and vincristine (as a positive control) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO). [17]3. MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [17]4. Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [17]5. Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Expected Outcome: Vincristine will show a potent dose-dependent decrease in cell viability with a low nanomolar IC₅₀. Vineridine will show minimal to no effect on cell viability, resulting in a very high or undetermined IC₅₀ (>40 µM).

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity). [18] Methodology:

  • Reagent Preparation : Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. [19]2. Reaction Setup : In a 96-well half-area plate, add tubulin (final concentration 2-3 mg/mL), GTP (1 mM), and the test compound (vineridine, vincristine as a positive inhibitor, paclitaxel as a positive promoter, and a vehicle control). [18]3. Initiate Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition : Immediately begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes. [20]5. Analysis : Plot absorbance versus time. Vincristine will significantly inhibit the rate and extent of polymerization. Vineridine is expected to produce a curve nearly identical to the vehicle control, confirming its lack of interaction with tubulin.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, G2/M).

Methodology:

  • Cell Treatment : Culture a rapidly proliferating cell line (e.g., L1210 or Jurkat) and treat with an IC₅₀ concentration of vincristine and an equimolar concentration of vineridine for a period of 18-24 hours. [21][22]2. Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining : Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition : Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis : Gate the cell population and analyze the DNA content histogram. Vincristine-treated cells will show a significant accumulation in the G2/M phase peak. [21][22]Vineridine-treated cells are expected to have a cell cycle distribution similar to the untreated control.

Visualization: Comparative Experimental Workflow

G cluster_0 Hypothesis: Vineridine lacks anti-mitotic activity cluster_1 Parallel Assays cluster_2 Predicted Outcomes cluster_3 Conclusion start Select Compounds: Vineridine, Vincristine (Control) assay1 Cell-Based: MTT Cytotoxicity Assay start->assay1 assay2 Biochemical: Tubulin Polymerization Assay start->assay2 assay3 Cell-Based: Cell Cycle Analysis start->assay3 outcome1 Vineridine: IC50 > 40 µM Vincristine: IC50 in nM range assay1->outcome1 outcome2 Vineridine: No effect on polymerization Vincristine: Strong inhibition assay2->outcome2 outcome3 Vineridine: Normal cell cycle Vincristine: G2/M Arrest assay3->outcome3 conclusion Hypothesis Confirmed: Vineridine is not a tubulin-targeting anti-mitotic agent outcome1->conclusion outcome2->conclusion outcome3->conclusion

Caption: Workflow for the comparative analysis of Vineridine.

Part 5: Future Research Directions and Conclusion

Exploring Non-Cytotoxic Activities

The lack of cytotoxicity positions vineridine as a candidate for non-oncological research. The documented sedative and hypotensive effects warrant further investigation. [1]Future studies should focus on:

  • Target Identification : Employing techniques like affinity chromatography, chemical proteomics, or cellular thermal shift assays (CETSA) to identify the molecular targets of vineridine in neuronal and cardiovascular cell types.

  • Mechanism of Action : Elucidating the signaling pathways modulated by vineridine to produce its pharmacological effects. Does it interact with specific G-protein coupled receptors, ion channels, or neurotransmitter transporters?

  • In Vivo Pharmacology : Conducting more detailed in vivo studies in relevant animal models to characterize its pharmacokinetic profile, dose-response relationship for its sedative/hypotensive effects, and potential therapeutic window.

Vineridine as a Chemical Scaffold

The vineridine structure represents a validated, naturally occurring scaffold that could be modified for drug discovery. [23][24]Synthetic chemists could use the vineridine core to generate derivative libraries, exploring how modifications to its various functional groups could introduce new biological activities, potentially even restoring tubulin-binding affinity or creating entirely novel pharmacological agents. [25][26][27]

Conclusion

Vineridine, a monoterpenoid indole alkaloid from the Vinca genus, stands as a compelling anomaly. While it shares a common origin and structural class with potent anti-cancer drugs like vincristine, it is devoid of their hallmark cytotoxic and anti-mitotic activity. [1]This divergence underscores a critical principle in drug discovery: membership in a chemical class does not guarantee a shared mechanism of action. The distinct pharmacological profile of vineridine—including sedative and hypotensive effects—highlights its potential as a lead compound for indications outside of oncology. For researchers, vineridine serves as an excellent tool for probing the nuanced structure-activity relationships of tubulin-binding agents and as a scaffold for the development of novel therapeutics targeting the central nervous and cardiovascular systems.

References

  • Vineridine - Grokipedia.
  • VINERIDINE - gsrs.
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  • Vineridine (C22H26N2O5) - PubChemLite.
  • Vincristine - St
  • The Apoptotic Pathway Induced by Vincristine in Mouse Proliferating and Resting Normal Lymphocytes and Lymphoma Cell Line - Brieflands.
  • Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed.
  • Vineridine - Wikipedia.
  • Tubulin Polymeriz
  • Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC - NIH.
  • Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
  • Vincristine binds the β-subunit of a tubulin dimer on the boundary with...
  • Vincristine | C46H56N4O10 | CID 5978 - PubChem - NIH.
  • Vincristine | Cancer Research UK.
  • (PDF)
  • Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Deriv
  • Cell Cycle-Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells - PubMed.
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  • What is the mechanism of action of Vincristine? - Dr.Oracle.
  • Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC - NIH.
  • Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line.
  • Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast | PLOS One.
  • Flow cytometric analysis of cell cycle of cells treated with...
  • Application Notes and Protocols for Determining the Cytotoxicity of Vinca Compounds - Benchchem.
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  • Synthesis and Biological Activity of Piperine Deriv

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Vineridine: A Technical Guide to its Pharmacological Profile and Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Potential of a Vinca Alkaloid

Vineridine, a monoterpenoid indole alkaloid isolated from Vinca erecta, represents a compelling yet underexplored molecule within the rich chemical tapestry of the Apocynaceae family. While its more famous cousins, vinblastine and vincristine, have been mainstays in oncology for decades, vineridine's pharmacological landscape remains largely uncharted. Initial observations of its sedative, hypotensive, central nervous system (CNS) stimulant, and mild uterotonic effects suggest a complex and potentially multifaceted mechanism of action. This document serves as a technical guide for researchers and drug development professionals, consolidating the known attributes of vineridine and, more critically, proposing a structured, methodology-focused roadmap for its comprehensive pharmacological characterization. By wedding established principles of alkaloid pharmacology with modern experimental paradigms, we can begin to unlock the therapeutic potential of this intriguing natural product.

Molecular and Physicochemical Profile

Vineridine is classified as a mitraphylline-type oxindole alkaloid. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C22H26N2O5[1][2]
Molecular Weight 398.45 g/mol [1][2]
CAS Number 3489-06-3[2]
Synonyms Isocaboxine A[1][2]
Natural Source Vinca erecta Regel et Schmalh.[1]
Alkaloid Class Monoterpenoid Indole Alkaloid (Mitraphylline-type Oxindole)[1]

Established Pharmacological Activities: A Preliminary Sketch

Early in vivo and in vitro studies have provided a foundational, albeit limited, understanding of vineridine's biological effects. These preliminary findings are the primary drivers for a more in-depth investigation into its mechanism of action.

Observed EffectModel SystemKey FindingsSource(s)
Sedative & Hypotensive In vivo (mouse models)Demonstrates sedative and blood pressure-lowering effects, likely through smooth muscle relaxation. The intravenous threshold dose is reported to be over 1 mg/kg.[1]
Acute Toxicity (LD50) In vivo (mice)The intravenous LD50 has been determined to be 125 mg/kg.[1]
CNS Stimulant In vivoExhibits stimulant properties on the central nervous system, including emetic activity and an influence on spinal cord synaptic transmission.[1]
Uterotonic Effects In vitro (rabbit and cat uterine tissue)Shows mild uterotonic activity, increasing the frequency or tonus of uterine contractions.[1]
Cytotoxicity In vitro (cancer cell lines)Lacks significant cytotoxicity against SW-480, SMMC-7721, HL-60, MCF-7, and A-549 cancer cell lines (IC50 >40 μM).[1]

A Proposed Mechanistic Framework: An Evidence-Based Hypothesis

Given the limited direct research on vineridine, we can construct a hypothesized pharmacological profile by drawing parallels with structurally related mitraphylline-type oxindole alkaloids and considering its observed effects. This framework provides a logical starting point for targeted experimental validation.

Cardiovascular Effects: Elucidating the Hypotensive Mechanism

The observed hypotensive effect of vineridine is likely attributable to vasodilation. The underlying mechanism could involve one or more of the following pathways, common for alkaloids with such properties:

  • Endothelium-Dependent Vasodilation: Many vasodilators act by stimulating the production of nitric oxide (NO) in endothelial cells. NO then diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation.

  • Direct Action on Vascular Smooth Muscle: Vineridine may directly affect ion channels in vascular smooth muscle cells, such as L-type calcium channels or potassium channels. Inhibition of calcium influx or enhancement of potassium efflux would lead to hyperpolarization and relaxation.

  • Adrenergic Receptor Modulation: Interaction with alpha- or beta-adrenergic receptors could also contribute to its cardiovascular effects.

G cluster_0 Endothelium-Dependent Pathway cluster_1 Direct Smooth Muscle Action Vineridine Vineridine Endothelium Endothelium Vineridine->Endothelium Stimulates VSMC Vascular Smooth Muscle Cell Vineridine->VSMC Direct Action Adrenergic_R Adrenergic Receptors Vineridine->Adrenergic_R Modulates NO Nitric Oxide Endothelium->NO Produces Ca_Channel L-type Ca2+ Channel VSMC->Ca_Channel Inhibits K_Channel K+ Channel VSMC->K_Channel Activates sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP Cyclic GMP sGC->cGMP Increases Relaxation Relaxation cGMP->Relaxation Ca_Channel->Relaxation Inhibits Contraction K_Channel->Relaxation Promotes Adrenergic_R->Relaxation Leads to

Caption: Hypothesized pathways for Vineridine-induced vasodilation.

Central Nervous System Effects: A Dualistic Profile

Vineridine's reported sedative and stimulant properties suggest a complex interaction with the CNS. This dual activity is not uncommon for natural products and may be dose-dependent or reflect interactions with multiple receptor systems. Potential targets could include:

  • GABAergic System: Enhancement of GABA-A receptor activity is a common mechanism for sedative effects.

  • Dopaminergic and Serotonergic Systems: Modulation of dopamine and serotonin receptors could explain the observed stimulant and emetic effects.

  • Opioid Receptors: Some oxindole alkaloids have been shown to interact with opioid receptors, which could contribute to both sedative and analgesic (though not yet tested) properties.[2]

Proposed Experimental Protocols for Pharmacological Characterization

The following section outlines a series of robust, self-validating experimental workflows designed to systematically investigate and validate the pharmacological profile of vineridine.

In Vitro Pharmacodynamics: Target Identification and Mechanism of Action

A tiered in vitro screening approach is essential to deconstruct the molecular mechanisms underlying vineridine's observed effects.

Workflow: In Vitro Pharmacological Screening

G start Vineridine Sample receptor_binding Receptor Binding Assays (Radioligand or Fluorescence-based) start->receptor_binding enzyme_assays Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases) start->enzyme_assays ion_channel Ion Channel Electrophysiology (Patch-clamp on isolated cells) start->ion_channel functional_assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux, NO production) receptor_binding->functional_assays enzyme_assays->functional_assays ion_channel->functional_assays data_analysis Data Analysis (IC50/EC50 Determination) functional_assays->data_analysis

Caption: Tiered workflow for in vitro pharmacological characterization.

Step-by-Step Protocol: Endothelium-Dependent Vasodilation Assay

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rat).

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contraction Induction: Pre-contract the aortic rings with phenylephrine or norepinephrine to achieve a stable contraction plateau.

  • Cumulative Concentration-Response: Add cumulative concentrations of vineridine to the organ bath and record the relaxation response.

  • Endothelium Removal (Validation): Mechanically denude the endothelium from a separate set of aortic rings and repeat the concentration-response experiment. A significantly attenuated relaxation in the denuded rings confirms endothelium-dependency.

  • Inhibitor Studies: To probe the mechanism, pre-incubate endothelium-intact rings with inhibitors such as L-NAME (an NO synthase inhibitor) or ODQ (a guanylate cyclase inhibitor) before inducing contraction and adding vineridine.

Pharmacokinetics: ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of vineridine is critical for assessing its drug-like properties.

ADME ParameterProposed In Vitro/In Vivo AssayRationale
Absorption Caco-2 cell permeability assayModels intestinal absorption and identifies potential for P-glycoprotein efflux.[3]
Distribution Plasma protein binding assay (Equilibrium Dialysis)Determines the fraction of unbound, pharmacologically active drug in circulation. Mitraphylline has shown high plasma protein binding (>90%).[4]
Metabolism Incubation with human and rodent liver microsomes and S9 fractionsIdentifies metabolic pathways and potential for drug-drug interactions via cytochrome P450 enzymes. Mitraphylline is known to be metabolized by human liver microsomes.[3]
Excretion In vivo rodent study with collection of urine and fecesQuantifies the major routes of elimination of the parent compound and its metabolites.

Workflow: In Vitro Metabolic Stability Assessment

G start Vineridine (1 µM) microsomes Incubate with Liver Microsomes (Human, Rat, Mouse) + NADPH start->microsomes sampling Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) microsomes->sampling quench Quench reaction with Acetonitrile sampling->quench analysis LC-MS/MS Analysis quench->analysis calculation Calculate Half-life (t½) and Intrinsic Clearance (Clint) analysis->calculation

Caption: Protocol for determining in vitro metabolic stability of Vineridine.

In Vivo Pharmacology and Toxicology

Whole-animal studies are necessary to confirm the therapeutic effects and assess the safety profile of vineridine.

Step-by-Step Protocol: Sedative Activity Assessment (Open Field Test)

  • Animal Acclimatization: Acclimatize mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer vineridine or vehicle control (e.g., saline, DMSO) via an appropriate route (e.g., intraperitoneal, oral).

  • Observation Period: After a set pre-treatment time (e.g., 30 minutes), place individual mice in the center of an open field apparatus.

  • Data Recording: Using video tracking software, record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a defined period (e.g., 10-15 minutes).

  • Analysis: A significant decrease in locomotor activity compared to the vehicle control group indicates a sedative effect.

Concluding Remarks and Future Directions

Vineridine stands as a promising but enigmatic member of the Vinca alkaloids. The preliminary data on its sedative, hypotensive, and CNS stimulant properties provide a compelling rationale for a comprehensive research program. The methodologies outlined in this guide offer a clear and scientifically rigorous path forward. By systematically elucidating its mechanism of action, pharmacodynamic profile, and pharmacokinetic properties, the scientific community can determine whether vineridine holds the potential to become a novel therapeutic agent. Future research should also focus on the semi-synthesis of vineridine analogs to explore structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity.

References

  • Grokipedia. Vineridine.
  • PubChem. Vineridine.
  • EvitaChem. Buy Mitraphylline (EVT-276005).
  • PubMed. Pharmacological effects of mitraphylline from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages.
  • BioCrick. Mitraphylline.
  • Taylor & Francis. Mitraphylline – Knowledge and References.

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Vineridine: A Technical Guide to Natural Sources and Isolation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of Minor Vinca Alkaloids

In the landscape of cancer chemotherapy, the dimeric indole alkaloids vinblastine and vincristine, derived from Catharanthus roseus, stand as monumental successes.[1] However, the genus Vinca is a treasure trove of over 120 distinct alkaloids, many of which remain in the shadow of their more famous cousins.[2] Among these is vineridine, a monoterpenoid indole alkaloid with demonstrated sedative and hypotensive properties.[3] While not cytotoxic, its unique bioactivities warrant further investigation for novel therapeutic applications.[3] This guide provides a comprehensive technical overview of the natural sources of vineridine and a detailed, field-proven methodology for its isolation and purification, designed for researchers in natural product chemistry and drug development.

Natural Provenance of Vineridine

Vineridine is a constituent of perennial herbaceous plants belonging to the genus Vinca, within the Apocynaceae family.[3] The primary documented sources of this alkaloid are:

  • Vinca erecta Regel et Schmalh.: Native to Central Asia, the aerial parts of this plant are a known source from which vineridine was first isolated in 1966.[3]

  • Vinca minor L. (Lesser Periwinkle): This common ornamental and medicinal plant, native to Europe and the Caucasus, also contains vineridine amongst a host of other indole alkaloids.[3][4][5]

While other Vinca species may also synthesize vineridine, V. erecta and V. minor are the most cited sources in scientific literature. For isolation purposes, the aerial parts (leaves and stems) of the plant are harvested, as this is where the highest concentration of indole alkaloids is typically found.[4][5][6]

The Chemistry of Vineridine: A Structural Overview

Understanding the chemical properties of vineridine is paramount to designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₂₂H₂₆N₂O₅[6]
Molar Mass 398.45 g/mol [6]
Class Monoterpenoid Indole Alkaloid[3]
Synonyms Vineridin, Isocaboxine A[3]
Key Structural Features Oxindole-type structure with a spiro[pyrrolidine-7,7-oxindole] heterocyclic system.[3]

The presence of basic nitrogen atoms in the indole ring system allows for the exploitation of pH gradients during extraction and purification, a cornerstone of the isolation protocol.

A Step-by-Step Guide to the Isolation and Purification of Vineridine

The following protocol is a synthesized methodology based on established techniques for the isolation of Vinca alkaloids, adapted for the specific target of vineridine.

Stage 1: Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction technique is employed to selectively isolate the alkaloids from other plant metabolites.

Experimental Protocol: Acid-Base Extraction

  • Preparation of Plant Material:

    • Harvest the aerial parts (leaves and stems) of Vinca erecta or Vinca minor.

    • Thoroughly dry the plant material in a well-ventilated area away from direct sunlight or in a drying oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder using a blender or mill to increase the surface area for efficient extraction.[7]

  • Acidic Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a 2% tartaric acid solution or 0.1M HCl.[2] The acidic medium protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

    • Perform the extraction for a sufficient duration (e.g., 24-48 hours) with occasional agitation. For a more rapid extraction, use an ultrasonic bath for 30-60 minutes.[2]

    • Separate the acidic extract from the plant debris by filtration. The remaining plant material can be re-extracted to maximize the yield.[2]

  • Basification and Solvent Extraction:

    • Combine the acidic extracts and adjust the pH to approximately 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[8]

    • Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent like chloroform or dichloromethane.[8] Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.

    • Collect and combine the organic layers.

  • Concentration:

    • Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Workflow for Total Alkaloid Extraction

ExtractionWorkflow PlantMaterial Dried, Powdered Vinca Plant Material AcidExtraction Maceration/Sonication with Acidic Solution (e.g., 2% Tartaric Acid) PlantMaterial->AcidExtraction Filtration Filtration AcidExtraction->Filtration AcidicExtract Acidic Aqueous Extract (Alkaloid Salts) Filtration->AcidicExtract PlantDebris Plant Debris (Discard) Filtration->PlantDebris Basification Basification to pH 9-10 (e.g., with NH4OH) AcidicExtract->Basification SolventExtraction Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) Basification->SolventExtraction AqueousPhase Aqueous Phase (Discard) SolventExtraction->AqueousPhase OrganicPhase Organic Phase (Total Alkaloids) SolventExtraction->OrganicPhase Evaporation Evaporation under Reduced Pressure OrganicPhase->Evaporation CrudeExtract Crude Total Alkaloid Extract Evaporation->CrudeExtract

Caption: Workflow of the acid-base extraction for total alkaloids from Vinca species.

Stage 2: Chromatographic Purification of Vineridine

The crude alkaloid extract is a complex mixture of numerous compounds. Column chromatography is a crucial step for the separation of vineridine from other alkaloids.

Experimental Protocol: Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a chromatography column with a suitable adsorbent, such as alumina or silica gel. Alumina is often preferred for the separation of Vinca alkaloids.[2][3]

    • The choice of the activity grade of the alumina is critical and should be determined empirically, starting with a moderately active grade (e.g., Grade III).

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent.

    • Adsorb the dissolved extract onto a small amount of the stationary phase and allow the solvent to evaporate. This dry-loading method often results in better separation.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents of increasing polarity. A common solvent system starts with a non-polar solvent like benzene or toluene, gradually introducing a more polar solvent such as chloroform, ethyl acetate, and finally methanol.[2][9]

    • The exact solvent gradient will need to be optimized based on the specific separation.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions.

    • Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing vineridine.[3][9] A reference standard of vineridine is highly beneficial for this purpose.

Workflow for Chromatographic Purification

PurificationWorkflow CrudeExtract Crude Total Alkaloid Extract ColumnPrep Column Chromatography (Alumina or Silica Gel) CrudeExtract->ColumnPrep Elution Gradient Elution (Increasing Polarity) ColumnPrep->Elution Fractionation Fraction Collection Elution->Fractionation Analysis TLC/HPLC Analysis of Fractions Fractionation->Analysis VineridineFractions Vineridine-Rich Fractions Analysis->VineridineFractions OtherAlkaloids Other Alkaloid Fractions Analysis->OtherAlkaloids Purification Further Purification (if necessary) VineridineFractions->Purification PureVineridine Pure Vineridine Purification->PureVineridine

Caption: General workflow for the chromatographic purification of vineridine.

Stage 3: Recrystallization for Final Purity

For obtaining highly pure vineridine suitable for analytical and biological studies, a final recrystallization step is often necessary.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Choose a solvent or a solvent system in which vineridine is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvents for recrystallizing alkaloids include lower alkyl alcohols like ethanol or methanol, or mixtures with water.[3][11]

  • Dissolution:

    • Dissolve the vineridine-rich fraction in a minimal amount of the hot solvent to form a saturated solution.[12]

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[10] If crystallization does not initiate spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12]

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[11]

    • Dry the purified vineridine crystals in a desiccator or under vacuum.

Analytical Characterization of Vineridine

The identity and purity of the isolated vineridine should be confirmed using modern analytical techniques.

TechniquePurposeKey Parameters/Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Reversed-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate or acetate) is commonly used for Vinca alkaloids.[7][13] Detection is typically performed using a UV detector.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation.Electrospray ionization (ESI) is a suitable technique. The exact mass can confirm the molecular formula.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation.¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[14][15]

Concluding Remarks for the Research Professional

The isolation of minor alkaloids like vineridine from complex natural mixtures is a challenging yet rewarding endeavor. The protocol outlined in this guide provides a robust framework for obtaining this compound in a pure form. Success in this field hinges on meticulous experimental execution and the creative adaptation of established methodologies. The unique biological activities of vineridine suggest that it is a promising candidate for further pharmacological investigation, potentially leading to the development of novel therapeutic agents.

References

  • Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022). International Journal of Medical, Pharmaceutical and Biological Sciences, 6(1). Available at: [Link]

  • Hadagali, A., et al. (2018). ISOLATION AND DETECTION OF VINCA ALKALOIDS FROM ENDOPHYTES ISOLATED FROM CATHARANTHUS ROSEUS. European Journal of Biomedical and Pharmaceutical Sciences, 5(7), 675-681. Available at: [Link]

  • He, X., et al. (2013). Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves. Molecules, 18(11), 13538-13552. Available at: [Link]

  • Lörincz, C., et al. (1979). Process for the isolation of alkaloid components from the plant Vinca Rosea L. U.S. Patent 4,172,077.
  • Zarei, S., et al. (2011). Phytochemical Investigation of Vinca minor Cultivated in Iran. Iranian Journal of Pharmaceutical Research, 10(4), 773-779. Available at: [Link]

  • Vineridine. (n.d.). PubChem. Retrieved from [Link]

  • Structures of alkaloids isolated from the aerial parts of Vinca minor (compounds 1-5). (n.d.). ResearchGate. Retrieved from [Link]

  • Vineridine. (n.d.). PubChem. Retrieved from [Link]

  • He, X. G., et al. (2013). Negative-pressure cavitation extraction of four main vinca alkaloids from Catharanthus roseus leaves. PubMed, 18(11), 13538-52. Available at: [Link]

  • Al-Snafi, A. E. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Journal of Pharmaceutical Sciences and Research, 10(3), 564-568. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 62, 137-146. Available at: [Link]

  • Method for extracting vinca alkaloids extract from Vinca rosea. (2008). Google Patents.
  • Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I. ResearchGate. Available at: [Link]

  • Kumudhavalli, M. V., & Jaykar, B. (2015). Development and validation of spectrophotometric and HPLC methods For the determination of Famotidine in bulk drug formulations. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2012). Preparation and Physicochemical Properties of Vinblastine Microparticles by Supercritical Antisolvent Process. Molecules, 17(7), 8045-8052. Available at: [Link]

  • Kasymov, S. Z., et al. (1998). Alkaloids of Vinca minor. ResearchGate. Available at: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • [Extraction of pharmacologically active alkaloids from Vinca species]. (1997). PubMed. Available at: [Link]

  • Forgács, E., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. Journal of Pharmaceutical and Biomedical Analysis, 62, 147-154. Available at: [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • The Vinca Alkaloids. (2001). Holland-Frei Cancer Medicine. 5th edition. Available at: [Link]

  • Vinca alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. Available at: [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

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Unveiling the Molecular Architecture of Vineridine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – Vineridine, a monoterpenoid indole alkaloid first isolated from Vinca erecta in 1966, holds potential for further investigation in drug discovery due to its biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of vineridine, catering to researchers, scientists, and professionals in drug development. The structural elucidation of this complex molecule relies primarily on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Foundational Spectroscopic Principles for Vineridine Analysis

The structural complexity of vineridine, a member of the Vinca alkaloid family, necessitates a multi-faceted analytical approach.[1] High-resolution mass spectrometry provides the elemental composition, while a suite of one- and two-dimensional NMR experiments reveals the intricate connectivity and stereochemistry of the molecule.

Experimental Workflow for Spectroscopic Analysis of Vineridine

G cluster_isolation Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of Vineridine Purity Purity Assessment (HPLC, etc.) Isolation->Purity MS Mass Spectrometry (HR-MS) Purity->MS NMR_1D 1D NMR (¹H, ¹³C) Purity->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Purity->NMR_2D MS_Data Elemental Composition (from HR-MS) MS->MS_Data NMR_Data Fragment Assembly (from 1D & 2D NMR) NMR_1D->NMR_Data NMR_2D->NMR_Data Structure Final Structure & Stereochemistry MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of vineridine.

Mass Spectrometry: Deciphering the Elemental Composition and Fragmentation

High-resolution mass spectrometry is the first crucial step in the analysis of vineridine, confirming its molecular formula as C₂₂H₂₆N₂O₅ and a molecular weight of 398.45 g/mol .[2][3] Electron Ionization (EI) is a common technique for inducing fragmentation, providing valuable structural clues.

Table 1: Key Mass Spectrometry Data for Vineridine

ParameterValueReference
Molecular FormulaC₂₂H₂₆N₂O₅[2][3]
Molecular Weight398.45 g/mol [2][3]
Monoisotopic Mass398.184172 u[2]

The fragmentation pattern of vineridine in EI-MS is characteristic of indole alkaloids. The molecular ion peak (M⁺) is typically observed, and subsequent fragmentation often involves the cleavage of bonds within the complex ring system. Understanding these fragmentation pathways is key to confirming the core structure.

Proposed Mass Spectrometry Fragmentation Pathway

G M Vineridine (M⁺) m/z 398 F1 Fragment 1 M->F1 - R1 F2 Fragment 2 M->F2 - R2 F3 Fragment 3 F1->F3 - R3

Caption: A generalized fragmentation pathway for vineridine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the detailed atomic-level information required to piece together the structure of vineridine. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of vineridine displays a range of signals corresponding to aromatic, olefinic, aliphatic, and methoxy protons. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts indicate the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual proton and carbon signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

Logical Flow of 2D NMR Data Interpretation

G A ¹H NMR Signals C COSY (¹H-¹H Correlations) A->C D HSQC (¹H-¹³C Direct Correlations) A->D E HMBC (¹H-¹³C Long-Range Correlations) A->E B ¹³C NMR Signals B->D B->E F Structural Fragments C->F D->F E->F G Complete Structure F->G

Caption: Interpretation logic for 2D NMR data in structure elucidation.

Experimental Protocols

NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of purified vineridine.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

  • Ensure complete dissolution to obtain a clear, homogeneous solution.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Mass Spectrometry Sample Preparation
  • Prepare a dilute solution of purified vineridine in a volatile organic solvent (e.g., methanol, acetonitrile).

  • For electrospray ionization (ESI), the concentration should be in the low µg/mL to ng/mL range.

  • For electron ionization (EI), the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

Conclusion

The spectroscopic characterization of vineridine through a combination of mass spectrometry and advanced NMR techniques provides a definitive blueprint of its molecular structure. This detailed understanding is fundamental for any further research into its pharmacological properties and potential applications in medicine. The data and methodologies presented in this guide serve as a valuable resource for scientists working on the analysis of complex natural products.

References

  • Kasymov, Sh. Z., et al. (1966). The structure of vinerine and vineridine.
  • PubChem. (n.d.). Vineridine. National Center for Biotechnology Information. Retrieved from [Link]

  • GSRS. (n.d.). VINERIDINE. Global Substance Registration System. Retrieved from [Link]

  • Grokipedia. (n.d.). Vineridine.

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Vineridine: A Technical Guide to a Unique Vinca Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vineridine, a monoterpenoid indole alkaloid with the chemical formula C22H26N2O5, stands as a distinct member of the esteemed Vinca alkaloid family.[1] First isolated in 1966 from the perennial herbaceous plant Vinca erecta Regel et Schmalh., native to Central Asia, this compound presents a unique pharmacological profile that diverges from its more famous cytotoxic relatives, such as vincristine and vinblastine.[1] Unlike these antineoplastic agents, Vineridine has demonstrated no significant cytotoxicity against a range of cancer cell lines.[1] Instead, it exhibits a complex interplay of effects on the central nervous and cardiovascular systems, including sedative, hypotensive, and central nervous system (CNS) stimulant properties.[1]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the core chemical properties of Vineridine, detail its isolation and analytical quantification, explore its known biological activities and putative mechanisms of action, and provide a comparative perspective with other notable Vinca alkaloids. This document aims to synthesize the available technical information to facilitate further research and unlock the potential of this intriguing natural product.

Physicochemical Properties and Structural Elucidation

Vineridine possesses a molecular weight of 398.45 g/mol and is also known by its synonym, isocaboxine A.[1] Its structure was originally elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a complex heterocyclic system.[1]

PropertyValueSource
Molecular Formula C22H26N2O5[1]
Molecular Weight 398.45 g/mol [1]
Synonyms Isocaboxine A[1]
Natural Source Vinca erecta Regel et Schmalh.[1]
Alkaloid Class Monoterpenoid Indole Alkaloid[1]

While the seminal work in 1966 laid the foundation for understanding Vineridine's structure, a modern re-evaluation using advanced techniques like 2D NMR and high-resolution mass spectrometry would be invaluable for a more detailed structural confirmation and to create a comprehensive spectroscopic database for future research.

Isolation and Quantification

Experimental Protocol: Isolation of Vineridine from Vinca erecta

The following is a generalized protocol for the extraction and isolation of alkaloids from Vinca species, which can be adapted for the specific isolation of Vineridine. The causality behind these steps lies in the chemical properties of alkaloids, which are typically basic and can be separated from neutral and acidic plant components through acid-base extraction.

Step 1: Extraction

  • Air-dry the aerial parts of Vinca erecta.

  • Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

  • Macerate the powdered plant material with a suitable solvent system, such as methanol or a mixture of methanol and water, for an extended period (e.g., 24-48 hours) with occasional agitation. This allows for the efficient extraction of a broad range of alkaloids.

  • Filter the mixture and repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure to yield a crude extract.

Step 2: Acid-Base Partitioning

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly acidic impurities.

  • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution with a polar organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain a crude alkaloid mixture.

Step 3: Chromatographic Purification

  • Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.

  • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Vineridine.

  • Combine the Vineridine-rich fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain pure Vineridine.

Analytical Workflow: Quantification of Vineridine by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of Vineridine in plant extracts and for pharmacokinetic studies. The following workflow outlines the key steps in developing and utilizing such a method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Plant Extract Preparation (e.g., Ultrasonic Extraction) Injection Injection onto C18 Column SamplePrep->Injection StandardPrep Vineridine Standard Solution (Known Concentration) StandardPrep->Injection CalibrationCurve Calibration Curve Generation (Standard Solutions) StandardPrep->CalibrationCurve Separation Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Separation Detection UV Detection (at λmax of Vineridine) Separation->Detection PeakIntegration Peak Integration & Retention Time Matching Detection->PeakIntegration Quantification Quantification of Vineridine in Sample PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: A typical workflow for the quantification of Vineridine using HPLC-UV.

Biological Activities and Mechanism of Action

Vineridine exhibits a distinct pharmacological profile characterized by its effects on the cardiovascular and central nervous systems.

Hypotensive Effects

In vivo studies in animal models have demonstrated that Vineridine possesses hypotensive properties, which are believed to be mediated by the relaxation of smooth muscles.[1] The precise molecular targets and signaling pathways responsible for this vasodilation remain to be fully elucidated. Further research is warranted to investigate its potential interactions with key regulators of vascular tone, such as adrenergic receptors, calcium channels, or nitric oxide synthase.

Central Nervous System Effects

Vineridine displays a dualistic action on the central nervous system, exhibiting both sedative and stimulant properties.[1] The sedative effects could be linked to its hypotensive action or through direct modulation of CNS pathways. Conversely, its stimulant properties, including emetic activity and influence on spinal cord synaptic transmission, suggest a more complex interaction with neurotransmitter systems.[1]

The following diagram illustrates a hypothetical signaling pathway for a generic CNS stimulant, which could serve as a starting point for investigating the specific mechanisms of Vineridine.

CNS_Stimulant_Pathway Vineridine Vineridine Receptor Neuronal Receptor (e.g., Dopamine/Norepinephrine Transporter) Vineridine->Receptor Blocks Reuptake or Enhances Release Synapse Synaptic Cleft Neurotransmitter Increased Neurotransmitter (Dopamine/Norepinephrine) Concentration Synapse->Neurotransmitter leads to PostsynapticNeuron Postsynaptic Neuron Neurotransmitter->PostsynapticNeuron Activates SignalTransduction Signal Transduction Cascade PostsynapticNeuron->SignalTransduction NeuronalActivity Increased Neuronal Activity & CNS Stimulation SignalTransduction->NeuronalActivity

Caption: A potential mechanism of action for the CNS stimulant effects of Vineridine.

It is important to emphasize that this is a generalized pathway, and dedicated research is required to identify the specific molecular targets of Vineridine within the CNS.

Comparative Perspective with Other Vinca Alkaloids

The most striking difference between Vineridine and other well-known Vinca alkaloids like vincristine and vinblastine is its lack of significant cytotoxic activity.[1] While vincristine and vinblastine exert their anticancer effects by disrupting microtubule dynamics and inducing mitotic arrest, the pharmacological activities of Vineridine appear to be centered on different biological targets. This distinction makes Vineridine a particularly interesting subject for research into novel, non-cytotoxic therapeutic applications of Vinca alkaloids.

Future Directions and Conclusion

Vineridine represents an under-explored branch of the Vinca alkaloid family with a unique pharmacological profile. For researchers and drug development professionals, this compound offers several avenues for future investigation:

  • Comprehensive Structural Elucidation: Modern spectroscopic techniques should be employed to obtain detailed 1D and 2D NMR data and high-resolution mass spectrometry fragmentation patterns to create a definitive structural and spectroscopic library for Vineridine.

  • Mechanism of Action Studies: In-depth pharmacological studies are needed to identify the specific molecular targets and signaling pathways responsible for its hypotensive and CNS effects.

  • Development of Specific Analytical Methods: The development and validation of a robust and sensitive HPLC or LC-MS/MS method for the quantification of Vineridine are crucial for pharmacokinetic and pharmacodynamic studies.

  • Exploration of Therapeutic Potential: Given its unique biological activities, Vineridine could be investigated for potential therapeutic applications in areas such as hypertension or neurological disorders, distinct from the traditional use of Vinca alkaloids in oncology.

References

  • Vineridine. Grokipedia. (n.d.).
  • Vineridine | C22H26N2O5. PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

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Eburnamine-vincamine group alkaloid research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Eburnamine-Vincamine Alkaloid Group: From Synthesis to Therapeutic Frontiers

Abstract

The eburnamine-vincamine class of monoterpenoid indole alkaloids, primarily sourced from the Apocynaceae plant family, represents a fascinating and therapeutically significant scaffold in medicinal chemistry.[1] For decades, these compounds, with flagship members like vincamine and its synthetic derivative vinpocetine, have been cornerstones in the treatment of cerebrovascular disorders, owing to their potent vasodilatory and neuroprotective properties.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, navigating from the foundational biosynthesis and complex chemical synthesis strategies to the multifaceted pharmacology that underpins their clinical use. We will dissect their mechanisms of action, including ion channel modulation and anti-inflammatory signaling, and explore emerging preclinical evidence for novel applications, such as anticancer therapy. Detailed experimental protocols and quantitative data are provided to equip researchers with the practical knowledge required to innovate within this promising class of natural products.

Introduction to the Eburnamine-Vincamine Scaffold

Core Chemical Structure and Stereochemistry

The eburnamine-vincamine alkaloids are characterized by a pentacyclic indole framework, a common structural feature that dictates their biological activity.[4] The core is a rigid, fused ring system that presents specific stereochemical challenges and opportunities for synthetic modification. Key members like (+)-vincamine possess a crucial hydroxyl group and a methyl ester at the C-16 position, which are pivotal for their pharmacological effects. The stereochemistry, particularly at the C20/C21 junction, is a formidable challenge in total synthesis and significantly influences the biological activity profile of these molecules.[5]

Natural Sources and Key Members

The principal natural source of these alkaloids is the lesser periwinkle plant, Vinca minor, where vincamine constitutes 25-65% of the total indole alkaloid content.[6] Other plants in the Apocynaceae family also produce these compounds.[1]

  • (+)-Vincamine: The archetypal alkaloid of this group, historically used as a cerebral vasodilator.[2]

  • (-)-Eburnamonine: A related alkaloid that enhances cerebral metabolic and hemodynamic effects, often more potently than vincamine.[2]

  • (+)-Vinpocetine: A synthetic derivative of vincamine, developed to improve its pharmacological profile.[7] It exhibits superior cognitive-activating ability and has been in clinical use for decades for cerebrovascular diseases.[2][7]

Historical Context and Therapeutic Significance

First isolated in the 1950s, vincamine was quickly identified as a potent cerebral vasodilator and introduced in Europe for treating cerebral insufficiencies.[2] The subsequent development of vinpocetine in 1978 marked a significant advancement, offering a better-tolerated and more potent agent for managing cerebrovascular disorders like stroke and dementia.[2][3] Today, vinpocetine is clinically used in many European and Asian countries and is sold as a dietary supplement in the United States for cognitive enhancement.[3][6] The excellent safety profile of these compounds continues to drive research into new therapeutic areas.[3]

Biosynthesis and Chemical Synthesis Strategies

The construction of the complex pentacyclic eburnamine-vincamine scaffold is a testament to the elegance of both nature's biosynthetic machinery and the ingenuity of synthetic chemists.

The Natural Pathway: Indole Alkaloid Biosynthesis

The biosynthesis of eburnamine-vincamine alkaloids is a branch of the intricate terpenoid indole alkaloid (TIA) pathway. While a complete, step-by-step elucidation is beyond the scope of this guide, the pathway originates from the precursors tryptamine and secologanin. A key insight is the link between the aspidosperma and eburnamine alkaloid skeletons, suggesting a common biosynthetic origin or interconversion pathway within the plant.[8]

Total Synthesis Approaches: A Chemist's Perspective

The total synthesis of vincamine and its congeners has been a significant focus of organic chemistry, leading to the development of several elegant strategies.[4] The primary challenge lies in the stereocontrolled construction of the fused pentacyclic system.

  • Causality in Strategy Selection: The choice of a synthetic route is often dictated by the desired stereochemistry and the availability of starting materials. Early strategies focused on racemic synthesis, while modern approaches prioritize asymmetric methods to access enantiopure final products, which are critical for clinical development.

  • 2.2.1 Cyclization Strategies (Bischler-Napieralski & Pictet-Spengler): These classic organic reactions are frequently employed to construct the core indole framework. For instance, a Bischler-Napieralski reaction can be used to form a key tetracyclic intermediate, which is then further elaborated to build the final E-ring of the vincamine structure.[2] This approach provides a reliable method for assembling the foundational rings of the alkaloid.

  • 2.2.2 Rearrangement and Annulation Reactions: An alternative and powerful strategy involves the rearrangement of other alkaloid scaffolds. Semi-synthesis starting from the more abundant vincadifformine or tabersonine alkaloids is a common approach.[4][6] These precursors possess a related pentacyclic system that can be chemically rearranged, often through pyrolysis or acid-catalyzed reactions, to yield the desired eburnamine-vincamine core.[4] This method leverages readily available natural products as advanced building blocks.

  • 2.2.3 Modern Asymmetric Synthesis: Recent advances have focused on enantioselective methods. A notable example is the use of an iridium-catalyzed asymmetric hydrogenation/lactamization cascade.[9] This powerful reaction allows for the highly controlled, stereoselective formation of the crucial cis-C20/C21 stereocenters, delivering the desired tetracyclic skeleton in high yield and enantiomeric excess.[9] This state-of-the-art approach exemplifies the precision required for modern pharmaceutical synthesis.

Extraction, Isolation, and Analytical Characterization

Bringing these alkaloids from the plant to the laboratory requires robust and validated methodologies. The protocols described below are self-validating systems designed to ensure purity, identity, and quantification.

Protocol: Extraction and Purification from Vinca minor

This protocol outlines a standard laboratory-scale procedure for isolating vincamine. The causality behind this multi-step process is the systematic removal of interfering substances based on their polarity and solubility.

Step-by-Step Methodology:

  • Defatting: The dried and powdered plant material (e.g., leaves of Vinca minor) is first extracted with a non-polar solvent like petroleum ether or hexane. This step is crucial for removing fats, waxes, and terpenes, which would otherwise complicate the subsequent extraction.[10] The solid plant material is retained.

  • Alkaloid Extraction: The defatted plant material is then extracted with an acidified hydroalcoholic solution (e.g., methanol/water with dilute acetic acid). The acidic condition protonates the alkaloid nitrogen atoms, forming salts that are soluble in the polar solvent, thus liberating them from the plant matrix.

  • Solvent Partitioning (Purification):

    • The hydroalcoholic extract is filtered and concentrated under reduced pressure.

    • The resulting aqueous solution is made alkaline (e.g., with ammonium hydroxide) to deprotonate the alkaloid salts, converting them back to their free base form.

    • The free bases, now less soluble in water, are extracted into an immiscible organic solvent like chloroform or dichloromethane. This liquid-liquid extraction step is a critical purification stage, separating the alkaloids from water-soluble impurities like tannins and sugars.

  • Chromatographic Separation: The crude alkaloid mixture obtained from the organic phase is concentrated and subjected to column chromatography on silica gel. A gradient elution system (e.g., starting with chloroform and gradually increasing the polarity with methanol) is used to separate the individual alkaloids based on their differential adsorption to the silica.[10]

  • Crystallization: Fractions containing the desired alkaloid (monitored by TLC) are pooled, and the solvent is evaporated. The pure alkaloid is then obtained by crystallization from a suitable solvent system.

G Start Dried & Powdered Vinca minor Leaves Defat Step 1: Defatting with Hexane Start->Defat Extract Step 2: Acidified Methanol Extraction Defat->Extract Waste1 Lipids/Waxes Defat->Waste1 Partition Step 3: Basify & Partition into Chloroform Extract->Partition Chromatography Step 4: Silica Gel Column Chromatography Partition->Chromatography Waste2 Aqueous Impurities Partition->Waste2 Crystallize Step 5: Crystallization Chromatography->Crystallize End Pure Vincamine Crystallize->End

Caption: Workflow for the extraction and purification of vincamine.

Protocol: Analytical Validation using HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification and purity assessment of vincamine and its derivatives.[11]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified vincamine reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Prepare the sample solution by accurately weighing the isolated compound or formulated product and dissolving it in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4] The C18 stationary phase provides excellent separation for moderately polar compounds like vincamine.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The precise ratio is optimized to achieve good peak shape and resolution from impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where vincamine exhibits strong absorbance (e.g., 254 nm).

  • Validation and Analysis:

    • System Suitability: Inject the standard solution multiple times to ensure the system is performing consistently (i.e., reproducible retention times and peak areas).

    • Linearity: Inject the calibration standards to construct a calibration curve (Peak Area vs. Concentration). The response should be linear (R² > 0.999).

    • Quantification: Inject the sample solution. The concentration of vincamine is determined by interpolating its peak area onto the calibration curve.

    • Purity Assessment: The presence of other peaks in the chromatogram indicates impurities.[4] Peak purity can be assessed using a photodiode array (PDA) detector.

Pharmacology and Multifaceted Mechanisms of Action

The therapeutic utility of the eburnamine-vincamine alkaloids stems from their ability to engage multiple biological targets, leading to a synergistic profile of cerebrovascular and neuroprotective effects.

Cerebral Vasodilation and Hemodynamic Effects

The primary and most well-documented effect of vincamine is its role as a peripheral and cerebral vasodilator.[2][11] It selectively increases blood flow to the brain, enhancing the delivery of oxygen and glucose to neural tissues.[12][13] This action is particularly beneficial in conditions of cerebral ischemia or vascular insufficiency.[13] The derivative (-)-eburnamonine has been shown to increase cerebral oxygen consumption, an effect not seen with vincamine itself.[2]

Neuroprotection: Ion Channel Modulation and Anti-Excitotoxicity

Vinpocetine, in particular, exerts significant neuroprotective effects by modulating the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By blocking these channels, it can inhibit the massive influx of Ca2+ into neurons that occurs during ischemic events, a key step in the excitotoxic cascade that leads to neuronal cell death. This mechanism contributes to its clinical efficacy in post-stroke recovery.[1]

G cluster_0 Ischemic Condition cluster_1 Neuronal Membrane cluster_2 Intracellular Cascade Glutamate Excess Glutamate Ca_Channel NMDA Receptor (Ca2+ Channel) Glutamate->Ca_Channel Activates Vinpocetine Vinpocetine Na_Channel Na+ Channel Vinpocetine->Na_Channel Inhibits Vinpocetine->Ca_Channel Inhibits Na_Channel->Ca_Channel Depolarizes Calcium Ca2+ Influx Ca_Channel->Calcium Excitotoxicity Excitotoxicity (Cell Death) Calcium->Excitotoxicity

Caption: Neuroprotective mechanism of Vinpocetine via ion channel modulation.

Anti-inflammatory Signaling: The NF-κB and PDE1 Nexus

Recent research has uncovered potent anti-inflammatory properties of these alkaloids, particularly vinpocetine.[3] A key molecular target is the enzyme phosphodiesterase 1 (PDE1).[7] By inhibiting PDE1, vinpocetine prevents the breakdown of cyclic nucleotides (cAMP and cGMP), leading to downstream signaling effects. Furthermore, vinpocetine has been shown to directly inhibit the IKK complex, a critical upstream activator of the transcription factor Nuclear Factor-κB (NF-κB).[3] NF-κB is a master regulator of the inflammatory response. By preventing its activation, vinpocetine reduces the expression of numerous pro-inflammatory mediators, which is beneficial in both neuroinflammatory and systemic inflammatory conditions.[2][3]

Emerging Anticancer Activity: Induction of Apoptosis

Beyond its neuropharmacological profile, vincamine is being investigated for its anticancer potential.[2] Studies have shown that vincamine can induce apoptosis (programmed cell death) in cancer cells, such as human lung cancer cells (A549).[14] The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[14] This disruption triggers the release of cytochrome C from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner enzyme of apoptosis.[14] While the cytotoxic potency is modest compared to established chemotherapeutics, its unique mechanism and favorable safety profile make it an interesting lead for further development.[2][14]

G Vincamine Vincamine ROS ↑ Intracellular ROS Vincamine->ROS Mito ↓ Mitochondrial Membrane Potential ROS->Mito CytC Cytochrome C Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by vincamine in cancer cells.

Therapeutic Landscape and Drug Development

Established Clinical Use in Cerebrovascular Disorders

Vincamine and its derivatives are primarily indicated for the treatment of nervous system and cardiovascular diseases.[15] Specific indications include cerebral infarction, intracranial arteriosclerosis, and primary degenerative and vascular dementia.[6][15] Clinical trials have demonstrated that treatment with vinpocetine leads to better recovery of neurological function and improved outcomes in stroke patients, partly due to its anti-inflammatory effects.[3]

The Rise of Vinpocetine: A Case Study in Synthetic Optimization

Vinpocetine is a prime example of successful drug development through the synthetic modification of a natural product. It was designed to enhance the pharmacological profile of vincamine, resulting in a compound with greater potency and a better safety margin.[7] Its development highlights the value of medicinal chemistry in optimizing lead compounds from nature for clinical use. However, a significant challenge with vinpocetine is its low water solubility and poor oral bioavailability (~7%), which has prompted research into novel drug delivery systems to improve its clinical effectiveness.[12]

Preclinical Data on Novel Applications

The expanding understanding of the mechanisms of these alkaloids has opened doors to new therapeutic possibilities.

  • Anticancer: Derivatives of vincamine have shown cytotoxicity against leukemia, multiple myeloma, breast, and prostate cancer cells.[2]

  • Anti-inflammatory: Vinpocetine is effective in animal models of LPS-induced lung inflammation and acute kidney injury.[3]

  • Metabolic Disease: Vincamine has been studied in preclinical models for its potential in treating type 2 diabetes mellitus.[7]

Quantitative Summary of Biological Activities
CompoundTarget/ModelActivityReference
Vincamine A549 Lung Cancer CellsIC₅₀ = 309.7 µM[14]
Vincamine Antioxidant ActivityPotent free radical scavenger[2]
Vinpocetine PDE1 InhibitionKey anti-inflammatory mechanism[7]
Vinpocetine NF-κB InhibitionReduces pro-inflammatory mediators[2][3]
15-methylene-eburnamonine Human Leukemia CellsIC₅₀ < 20 µM[2]

Future Directions and Conclusion

The eburnamine-vincamine alkaloids remain a fertile ground for drug discovery and development. The primary challenges to address are the pharmacokinetic limitations, such as the poor bioavailability of vinpocetine, which may be overcome with advanced drug delivery technologies like nanoemulsomes.[12]

The future of this field lies in the rational design of novel analogues with improved potency and target selectivity. By leveraging the known structure-activity relationships and multifaceted pharmacology, there is significant opportunity to develop new therapies for neurodegenerative diseases, inflammatory disorders, and potentially cancer. The journey from the periwinkle plant to a clinically vital therapeutic agent is a powerful illustration of the synergy between natural product chemistry and modern medicine.

References

  • Fahan, H., et al. (2023). Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential. PMC - PubMed Central. [Link]

  • Passarella, D., et al. (2020). Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities. AIR Unimi. [Link]

  • Taylor & Francis. (n.d.). Vincamine – Knowledge and References. Taylor & Francis. [Link]

  • Vas, A., & Gulyas, B. (2005). Eburnamine derivatives and the brain. PubMed. [Link]

  • Al-Rashed, S., et al. (2021). Vincamine, a safe natural alkaloid, represents a novel anticancer agent. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of representative Eburnamine‐Vincamine alkaloids and non‐natural analogues. ResearchGate. [Link]

  • Patsnap Synapse. (2023). Exploring Vincamine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap Synapse. [Link]

  • Norwood, C., et al. (2025). Synthetic derivatives of vinpocetine as antiproliferative agents. bioRxiv. [Link]

  • Tang, W., et al. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Synthesis of vinca alkaloids and related compounds—XVI: New route to the stereoselective synthesis of (+)-vincamine, (-)-vincamone and (+)-apovincaminic acid esters. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2018). An update on Vinpocetine: New discoveries and clinical implications. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Vincamine. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vincamine?. Patsnap Synapse. [Link]

  • ResearchGate. (2023). (PDF) PHARMACOLOGICAL EFFECTS OF VINCAMINE: AN OVERVIEW. ResearchGate. [Link]

  • Kutney, J. P., et al. (1975). Indole alkaloid biosynthesis. VI. Eburnamie-vincamine alkaloids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). VINCAMINE RESIDUES ANALYSIS USING HPLC AND ESTABLISHING LIMITS OF CROSS-CONTAMINATION IN SUPPORT OF CLEANING VALIDATION. ResearchGate. [Link]

  • Home of Dissertations. (n.d.). Extraction of Alkaloids from Powdered Plants. Home of Dissertations. [Link]

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Unlocking the Therapeutic Potential of Vineridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Vineridine, a monoterpenoid indole alkaloid from the Vinca genus, presents a unique pharmacological profile distinct from its well-known cytotoxic relatives, vincristine and vinblastine. Exhibiting sedative, hypotensive, and central nervous system stimulant properties without significant cytotoxicity, vineridine holds promise for new therapeutic applications.[1] This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of vineridine. We will delve into its known biological activities, propose putative molecular targets based on the pharmacology of related indole alkaloids, and detail the experimental workflows required to elucidate its mechanism of action. This document serves as a technical roadmap for researchers aiming to harness the therapeutic potential of this intriguing natural product.

Introduction: The Enigma of Vineridine

The Vinca alkaloids are a cornerstone of cancer chemotherapy, with compounds like vincristine and vinblastine famed for their potent anti-mitotic activity.[2][3] These drugs exert their cytotoxic effects by disrupting microtubule polymerization, a mechanism that has been extensively studied.[2][3] Vineridine, however, deviates from this paradigm. Isolated from Vinca erecta, it has demonstrated a lack of cytotoxicity against various cancer cell lines.[1] Instead, its pharmacological effects point towards the cardiovascular and central nervous systems.[1]

Initial studies have revealed that vineridine induces sedative and hypotensive effects, likely through the relaxation of smooth muscle.[1] It also exhibits central nervous system stimulant properties and mild uterotonic activity.[1] This unique profile suggests that vineridine interacts with molecular targets distinct from tubulin, opening up avenues for the development of novel therapeutics for conditions such as hypertension or certain neurological disorders. This guide will provide the scientific rationale and detailed methodologies to uncover these targets.

Known Pharmacological Profile of Vineridine

A thorough understanding of vineridine's observed effects is the foundation for any target identification effort. The key reported activities are summarized below.

Pharmacological EffectObservationPutative General MechanismReference
Hypotensive Lowering of blood pressure in in vivo models.Smooth muscle relaxation leading to vasodilation.[1]
Sedative Calming effect on the central nervous system.Modulation of neurotransmitter systems.[1]
CNS Stimulant Emetic activity and influence on spinal cord synaptic transmission.Interaction with central neurotransmitter receptors or ion channels.[1]
Uterotonic Increased frequency or tonus of uterine muscle in vitro.Direct or indirect stimulation of uterine smooth muscle contraction.[1]
Cytotoxicity No significant cytotoxic effect on various cancer cell lines.Does not significantly interfere with cell division machinery like tubulin.[1]

Hypothesized Therapeutic Target Classes

Given the lack of direct binding data for vineridine, we can formulate hypotheses based on the known mechanisms of other indole alkaloids with similar pharmacological effects.

G-Protein Coupled Receptors (GPCRs)

Many indole alkaloids exert their effects by interacting with GPCRs, particularly adrenergic and serotonergic receptors, which are pivotal in regulating blood pressure and CNS activity.

  • Adrenergic Receptors: These receptors are key regulators of cardiovascular function. Alpha-1 adrenergic receptors mediate smooth muscle contraction, while alpha-2 and beta-adrenergic receptors have more complex roles in vasodilation and cardiac function.[4][5] The hypotensive effect of vineridine could be due to antagonism at α1-adrenergic receptors or agonism at receptors that promote vasodilation.

  • Serotonin (5-HT) Receptors: The serotonin system is deeply involved in mood, sleep, and blood pressure regulation.[6][7] The dual sedative and stimulant properties of vineridine might be explained by complex interactions with different 5-HT receptor subtypes.

Ion Channels

Ion channels, particularly calcium channels, are fundamental to smooth muscle contraction and neuronal excitability.

  • Calcium Channels: L-type calcium channel blockers are a major class of antihypertensive drugs that cause vasodilation by preventing calcium influx into vascular smooth muscle cells.[8][9][10] Vineridine's potent smooth muscle relaxant effect makes voltage-gated calcium channels a plausible target.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the molecular targets of vineridine. The following workflow outlines a logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Studies Affinity Chromatography Affinity Chromatography Computational Docking Computational Docking Affinity Chromatography->Computational Docking  Hypothesis Generation CETSA CETSA Computational Docking->CETSA  Hypothesis Testing Receptor Binding Assays Receptor Binding Assays CETSA->Receptor Binding Assays  Candidate Targets Functional Assays Functional Assays Receptor Binding Assays->Functional Assays  Confirmation of Interaction Cell-Based Signaling Assays Cell-Based Signaling Assays Functional Assays->Cell-Based Signaling Assays  Validated Targets In Vivo Models In Vivo Models Cell-Based Signaling Assays->In Vivo Models  Elucidation of Pathway

Fig. 1: Experimental workflow for vineridine target identification.
Phase 1: Unbiased Target Identification

The initial phase aims to identify a list of potential protein interactors for vineridine.

This technique involves immobilizing vineridine on a solid support to "fish" for binding partners from a cell or tissue lysate.

Protocol:

  • Vineridine Immobilization:

    • Synthesize a vineridine derivative with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose).

    • Incubate the derivatized vineridine with the resin to achieve covalent immobilization.

    • Wash the resin extensively to remove non-covalently bound vineridine.

  • Protein Extraction:

    • Prepare a protein lysate from a relevant cell line (e.g., vascular smooth muscle cells) or tissue.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Pull-down:

    • Incubate the protein lysate with the vineridine-conjugated resin.

    • Wash the resin with a series of buffers of increasing stringency to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

CETSA is a powerful method to assess target engagement in a cellular context without modifying the compound.[11][12][13][14][15] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Treat intact cells or cell lysates with vineridine or a vehicle control.

  • Thermal Challenge:

    • Heat the samples across a range of temperatures.

  • Protein Solubilization and Separation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).

    • A shift in the melting curve to a higher temperature in the presence of vineridine indicates target engagement.

Phase 2: Target Validation

Once potential targets are identified, their interaction with vineridine must be validated using orthogonal assays.

These assays quantify the affinity of vineridine for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Competitive Binding:

    • Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of vineridine.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of vineridine (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.

Phase 3: Mechanistic and In Vivo Studies

The final phase aims to understand the functional consequences of vineridine-target interaction and its relevance in a physiological context.

These assays directly measure the effect of vineridine on smooth muscle contractility.

Protocol:

  • Tissue Preparation:

    • Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution.

  • Contraction and Relaxation:

    • Induce contraction with an agent like phenylephrine (for adrenergic-mediated contraction) or high potassium chloride (for depolarization-induced contraction).

    • Once a stable contraction is achieved, add cumulative concentrations of vineridine and record the relaxation response.

  • Mechanism of Action:

    • Pre-incubate the tissue with antagonists for suspected receptors (e.g., phentolamine for alpha-adrenergic receptors) before adding vineridine to determine if the relaxation is receptor-mediated.

G cluster_0 Hypothesized Vineridine Action on Smooth Muscle Vineridine Vineridine GPCR Adrenergic/Serotonin Receptor Vineridine->GPCR Antagonism? Ca_Channel L-type Ca2+ Channel Vineridine->Ca_Channel Blockade? Relaxation Relaxation Vineridine->Relaxation PLC PLC GPCR->PLC Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release (SR) IP3->Ca_Release Ca_Calmodulin Ca2+-Calmodulin Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Contraction Contraction MLCK->Contraction

Fig. 2: Putative signaling pathways for vineridine-induced smooth muscle relaxation.

Conclusion and Future Directions

Vineridine stands out as a Vinca alkaloid with a pharmacological profile that diverges from its cytotoxic relatives, pointing towards novel therapeutic applications in cardiovascular and neurological diseases. The lack of cytotoxicity is a significant advantage, suggesting a potentially favorable safety profile. The primary challenge lies in the deconvolution of its molecular targets. The experimental framework presented in this guide, combining unbiased screening methods with rigorous validation and mechanistic studies, provides a clear path forward. Elucidating the precise molecular targets of vineridine will not only unlock its therapeutic potential but also deepen our understanding of the diverse biological activities of indole alkaloids.

References

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Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Vineridine from Vinca Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vineridine, a monoterpenoid indole alkaloid found in plants of the Vinca genus, has garnered interest for its potential pharmacological activities, including sedative and hypotensive effects[1]. The effective isolation and purification of vineridine are paramount for its further study and potential therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and purification of vineridine. The protocols herein are designed to be robust and reproducible, emphasizing the chemical principles that underpin each step to ensure high purity and yield.

Introduction to Vineridine and Its Significance

Vineridine (C₂₂H₂₆N₂O₅) is a structurally complex alkaloid belonging to the eburnamine-vincamine group, first isolated from Vinca erecta[1]. Like other Vinca alkaloids, such as vinblastine and vincristine, vineridine is a secondary metabolite biosynthesized by the plant. The intricate structure and potential bioactivity of vineridine necessitate a sophisticated and systematic approach to its extraction and purification from the complex matrix of plant material.

The fundamental principle guiding the extraction and purification of alkaloids is the manipulation of their acid-base properties. Alkaloids typically exist in plants as salts and are soluble in aqueous or alcoholic solvents. By rendering the medium alkaline, the free alkaloid bases are liberated, which are generally soluble in organic solvents. Conversely, in an acidic medium, they revert to their salt form, which is soluble in water. This differential solubility is the cornerstone of the liquid-liquid extraction and purification process.

Strategic Workflow for Vineridine Isolation

The overall strategy for isolating pure vineridine involves a multi-stage process that begins with the extraction from dried plant material, followed by a series of purification steps to remove non-alkaloidal compounds and to separate vineridine from other closely related alkaloids.

Vineridine_Workflow cluster_extraction Phase 1: Extraction cluster_purification Phase 2: Liquid-Liquid Partitioning cluster_chromatography Phase 3: Chromatographic Purification A Plant Material Preparation (Drying and Grinding) B Acidified Solvent Extraction A->B Increased surface area C Filtration and Concentration B->C Crude Alkaloid Extract D Acid-Base Partitioning C->D Crude Extract E Solvent Evaporation D->E Purified Alkaloid Fraction F Column Chromatography (Alumina/Silica Gel) E->F Concentrated Alkaloids G Preparative HPLC F->G Fraction Collection H Crystallization G->H High-Purity Vineridine

Figure 1: A high-level overview of the vineridine extraction and purification workflow.

Detailed Protocols

Phase 1: Extraction of Total Alkaloids

The initial step aims to efficiently extract the total alkaloid content from the plant material. The choice of solvent and pH is critical for maximizing the yield of vineridine salts while minimizing the co-extraction of undesirable compounds.

Protocol 1: Acidified Solvent Extraction

  • Plant Material Preparation:

    • Collect aerial parts of the Vinca species (e.g., Vinca erecta or Vinca minor).

    • Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried material into a moderately coarse powder to increase the surface area for solvent penetration[2].

  • Extraction:

    • Weigh 1 kg of the powdered plant material and place it in a large vessel.

    • Prepare an acidic extraction solvent by mixing methanol with a 2% aqueous sulfuric acid solution. A common ratio is 4:1 (v/v) methanol to acidic solution[3].

    • Add the acidic solvent to the plant material at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture with continuous stirring for 24 hours at room temperature. Alternatively, for more rapid extraction, use a Soxhlet apparatus or microwave-assisted extraction[4][5].

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the plant debris from the extract.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Phase 2: Acid-Base Liquid-Liquid Partitioning

This phase is designed to separate the alkaloids from non-alkaloidal compounds such as pigments, tannins, and fats based on their differential solubility in acidic and basic conditions.

Protocol 2: Liquid-Liquid Extraction for Alkaloid Enrichment

  • Acidification and Defatting:

    • Redissolve the crude extract from Protocol 1 in a 5% aqueous solution of hydrochloric or sulfuric acid.

    • Transfer the acidic solution to a separatory funnel and extract it with a non-polar organic solvent like hexane or petroleum ether to remove lipids and other non-polar impurities. Repeat this washing step three times.

    • Discard the organic layer, retaining the acidic aqueous layer which contains the protonated alkaloid salts.

  • Liberation and Extraction of Free Alkaloid Bases:

    • Cool the aqueous layer in an ice bath and slowly add a concentrated ammonium hydroxide solution to basify the mixture to a pH of 9-10. This will convert the alkaloid salts into their free base form.

    • Extract the alkaline solution with a polar organic solvent such as chloroform or dichloromethane. Perform the extraction multiple times (3-5 times) to ensure complete transfer of the alkaloid bases into the organic phase[6][7].

    • Combine the organic extracts.

  • Final Wash and Concentration:

    • Wash the combined organic extract with distilled water to remove any residual alkali.

    • Dry the organic phase over anhydrous sodium sulfate to remove any traces of water.

    • Filter the dried solution and evaporate the solvent under reduced pressure to yield a crude total alkaloid fraction.

Parameter Value/Condition Rationale
Extraction Solvent Methanol/2% H₂SO₄Methanol effectively solubilizes alkaloid salts, while the acidic condition ensures their stability and enhances extraction efficiency[3].
Defatting Solvent Hexane/Petroleum EtherThese non-polar solvents remove lipids and other non-polar impurities without dissolving the polar alkaloid salts.
Basification Agent Ammonium HydroxideA common and effective base for liberating free alkaloids from their salt forms.
Final Extraction Solvent Chloroform/DichloromethaneThese solvents are effective at dissolving the free alkaloid bases for their separation from the aqueous phase[7].

Table 1: Key Parameters for Vineridine Extraction and Liquid-Liquid Partitioning.

Phase 3: Chromatographic Purification

The crude alkaloid fraction contains a mixture of different alkaloids. Chromatographic techniques are essential for the isolation of vineridine from this mixture.

Protocol 3: Column Chromatography

  • Stationary Phase Preparation:

    • Prepare a chromatography column with either silica gel or alumina as the stationary phase. The choice of adsorbent can influence the separation efficiency[2][8].

    • Slurry pack the column with the chosen adsorbent in a non-polar solvent like benzene or a mixture of benzene and chloroform[3].

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding more polar solvents like chloroform, ethyl acetate, or methanol. This is known as gradient elution[2][9].

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the separation process by spotting the fractions on a Thin-Layer Chromatography (TLC) plate and visualizing the spots under UV light or with an alkaloid-detecting reagent like Dragendorff's reagent[10][11].

    • Combine the fractions that show a high concentration of the desired compound (vineridine).

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity vineridine, preparative HPLC is the method of choice.

  • System and Column:

    • Utilize a preparative HPLC system equipped with a UV detector.

    • A reversed-phase C18 column is commonly used for the separation of Vinca alkaloids[12][13].

  • Mobile Phase and Gradient:

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol[14].

    • Develop a gradient elution method to achieve optimal separation of vineridine from closely related alkaloids.

  • Sample Injection and Purification:

    • Dissolve the vineridine-enriched fraction from column chromatography in the mobile phase and inject it into the HPLC system.

    • Collect the peak corresponding to vineridine based on its retention time, which should be determined using an analytical standard if available.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction to obtain pure vineridine.

    • The purity of the isolated vineridine should be confirmed using analytical HPLC and its structure elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[11][12][15].

Technique Stationary Phase Typical Mobile Phase Detection
Column Chromatography Silica Gel or AluminaGradient of Benzene, Chloroform, MethanolTLC with UV/Dragendorff's Reagent
Preparative HPLC Reversed-Phase C18Acetonitrile/Methanol/Ammonium Acetate BufferUV Detector

Table 2: Chromatographic Conditions for Vineridine Purification.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified sample should show a single, sharp peak, confirming its purity[16][17].

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, which should correspond to that of vineridine (398.45 g/mol )[1][18][19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the isolated compound by providing detailed information about the arrangement of atoms in the molecule.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like methanol, chloroform, and benzene.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle acids and bases with care.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The successful extraction and purification of vineridine from Vinca species is a meticulous process that relies on the systematic application of chemical principles and chromatographic techniques. The protocols outlined in this document provide a robust framework for researchers to isolate this promising alkaloid for further investigation. Adherence to these methods, coupled with careful analytical characterization, will ensure the acquisition of high-purity vineridine, which is essential for accurate pharmacological and preclinical studies.

References

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Application Notes & Protocols: A Framework for In Vitro Evaluation of Vineridine's Hypotensive Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential hypotensive effects of Vineridine, a compound of the Vinca alkaloid class, using a suite of robust in vitro and ex vivo assays. Recognizing that a compound's influence on blood pressure is multifaceted, this document details protocols to dissect its effects on the primary determinants of vascular tone, cardiac function, and neurohormonal regulation. The methodologies are presented with an emphasis on scientific causality, experimental integrity, and data interpretation, empowering researchers to build a clear mechanistic profile for novel antihypertensive candidates.

Introduction: Deconstructing Hypotensive Mechanisms for In Vitro Screening

Blood pressure is a tightly regulated physiological parameter governed by cardiac output and total peripheral resistance. A therapeutic agent can induce hypotension through several primary mechanisms:

  • Vasodilation: Relaxation of vascular smooth muscle in resistance arteries, leading to a decrease in peripheral resistance. This is a common mechanism for antihypertensive drugs.

  • Cardio-inhibition: A reduction in cardiac output, achieved by decreasing heart rate (negative chronotropy) or the force of contraction (negative inotropy).

  • Neurohormonal Modulation: Interference with signaling pathways that regulate vasoconstriction and blood volume, such as the sympathetic nervous system (e.g., adrenergic receptors) or the Renin-Angiotensin-Aldosterone System (RAAS).

Vineridine, as a Vinca alkaloid, is known to interact with microtubule dynamics.[1][2] While its primary application has been in oncology, this mechanism could have unforeseen effects on the highly dynamic cells of the cardiovascular system, such as vascular smooth muscle and endothelial cells.[3][4] Therefore, a systematic in vitro screening approach is essential to identify and characterize any hypotensive activity. This guide presents a logical workflow, starting with the most direct and common mechanism—vasodilation—and progressing to more specific cellular and molecular targets.

Assays for Vasodilatory Effects

The most direct way a compound can lower blood pressure is by relaxing blood vessels. This can occur through endothelium-dependent mechanisms (e.g., nitric oxide release) or by acting directly on the vascular smooth muscle cells (VSMCs). The isolated aortic ring assay is the gold-standard ex vivo model to assess these effects.[5]

Protocol: Ex Vivo Vasorelaxation in Isolated Aortic Rings

This assay determines if Vineridine can relax pre-constricted arterial segments and whether this effect requires a functional endothelium.

Scientific Rationale: The aorta is a conduit artery that contains both the endothelium and smooth muscle layers responsible for vascular tone. By pre-constricting the vessel with an agonist like phenylephrine (an α1-adrenergic agonist), we create a stable contractile state. The ability of a test compound to reverse this contraction is a direct measure of its vasorelaxant properties.[6] Comparing the response in endothelium-intact versus endothelium-denuded rings reveals the role of the endothelium, primarily the nitric oxide (NO) pathway.[7]

Step-by-Step Methodology:

  • Preparation: Euthanize a rat (e.g., Wistar or Sprague-Dawley) via an approved protocol and immediately excise the thoracic aorta. Place it in cold, oxygenated Krebs-Henseleit (K-H) solution.

  • Dissection: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.[8] For endothelium-denuded rings, gently scrape the luminal surface with a sterile cotton stick or forceps.[7]

  • Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[7] One hook is fixed, and the other is connected to an isometric force transducer to record tension.[7]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, replacing the K-H solution every 15-20 minutes.[7]

  • Viability & Endothelium Integrity Check:

    • Induce contraction with a high-potassium solution (e.g., 60 mM KCl) to test tissue viability. After washing, a robust contraction should be observed.[8]

    • Pre-constrict the rings with Phenylephrine (PE, 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM).

    • Self-Validation: Rings with intact endothelium will show >80% relaxation. Rings with <10% relaxation are considered successfully denuded. Discard rings that do not meet these criteria.

  • Assay Protocol:

    • Wash out the ACh and allow the rings to return to baseline.

    • Re-apply PE (1 µM) to achieve a stable contraction.

    • Add cumulative concentrations of Vineridine (e.g., 1 nM to 100 µM) to the bath, allowing the response to stabilize at each concentration.

  • Data Analysis: Express the relaxation at each Vineridine concentration as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve and calculate the EC₅₀ (concentration for 50% relaxation).

Parameter Typical Value Purpose
Resting Tension2.0 gOptimal tension for maximal contractile response.
Equilibration Time60-90 minAllows tissue to stabilize and recover from dissection.
Pre-constrictorPhenylephrine (1 µM)Induces a stable, receptor-mediated vascular tone.
Endothelium CheckAcetylcholine (10 µM)Verifies the presence or absence of a functional endothelium.
Vineridine Range1 nM - 100 µMA standard broad range for initial screening of an unknown compound.
Workflow for Aortic Ring Vasorelaxation Assay

G cluster_prep Preparation cluster_validation Validation cluster_assay Assay A Excise Thoracic Aorta B Clean & Cut into 2-3mm Rings A->B C Mount in Organ Bath B->C D Equilibrate (60 min, 2g tension) C->D E Contract with KCl (Viability) D->E F Contract with PE (1 µM) E->F G Add ACh (10 µM) F->G H Assess Endothelium Integrity G->H I Wash & Re-contract with PE H->I If Valid J Add Cumulative Doses of Vineridine I->J K Record Relaxation J->K L Generate Concentration-Response Curve K->L Analyze Data (EC50)

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

Assays for Cellular Mechanisms of Vasodilation

If Vineridine shows vasodilatory effects, the next logical step is to investigate the underlying cellular mechanisms. Key pathways include stimulation of nitric oxide production in endothelial cells and inhibition of calcium influx in vascular smooth muscle cells.

Protocol: Nitric Oxide (NO) Production in Endothelial Cells

This protocol measures the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator NO.[9]

Scientific Rationale: In the endothelium, eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[9] Many vasodilators work by increasing intracellular Ca²⁺ in endothelial cells, which activates eNOS via calmodulin. The resulting NO diffuses to adjacent smooth muscle cells, causing relaxation. Measuring NO production directly tests if Vineridine activates this critical pathway. A common method is the Griess assay, which detects nitrite (NO₂⁻), a stable breakdown product of NO.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency in a 96-well plate.

  • Treatment: Replace the culture medium with a buffer (e.g., HBSS). Add Vineridine at various concentrations. Include a positive control (e.g., ACh or Bradykinin) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant (extracellular medium) from each well.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED) solution and incubate for another 10 minutes.

    • Self-Validation: A standard curve using known concentrations of sodium nitrite must be run in parallel on the same plate.

  • Data Analysis: Measure the absorbance at 540 nm.[10] Calculate the nitrite concentration in each sample by interpolating from the standard curve. Compare the NO production in Vineridine-treated cells to the vehicle control.

Protocol: Intracellular Calcium ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)

This assay determines if Vineridine blocks the increase in cytosolic calcium that is essential for VSMC contraction.[11]

Scientific Rationale: The contraction of VSMCs is triggered by an increase in intracellular calcium ([Ca²⁺]i), which primarily enters the cell through L-type voltage-gated calcium channels.[11][12] Blocking these channels is a well-established mechanism for inducing vasodilation and lowering blood pressure. This assay uses a fluorescent Ca²⁺ indicator, like Fura-2 AM, to visualize and quantify changes in [Ca²⁺]i in response to a vasoconstrictor, and to see if Vineridine can prevent this response.[13]

Step-by-Step Methodology:

  • Cell Culture: Culture primary rat aortic VSMCs on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a buffered salt solution for 30-45 minutes at 37°C.[13] This allows the dye to enter the cells.

  • Washing: Wash the cells twice to remove extracellular dye.

  • Measurement:

    • Mount the coverslip on a fluorescence microscopy system equipped for ratiometric imaging.

    • Continuously perfuse the cells with a buffer.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm. The ratio of the fluorescence (F340/F380) is proportional to [Ca²⁺]i.

  • Assay Protocol:

    • Record a stable baseline F340/F380 ratio.

    • Add a vasoconstrictor agent that opens calcium channels (e.g., high KCl solution or Angiotensin II) and record the sharp increase in the ratio.

    • In a separate experiment, pre-incubate the cells with Vineridine for 5-10 minutes before adding the same vasoconstrictor.

  • Data Analysis: Compare the peak F340/F380 ratio (representing peak [Ca²⁺]i) in the presence and absence of Vineridine. A significant reduction in the peak indicates inhibition of calcium influx.

Key Signaling Pathways in Vasodilation

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell V_EC Vineridine Receptor_EC Receptor? V_EC->Receptor_EC PLC PLC Receptor_EC->PLC IP3 IP3 PLC->IP3 Ca_EC ↑ [Ca²⁺]i IP3->Ca_EC eNOS eNOS Ca_EC->eNOS NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC diffusion V_VSMC Vineridine Ca_Channel L-type Ca²⁺ Channel V_VSMC->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction Relaxation Relaxation cGMP ↑ cGMP sGC->cGMP cGMP->Relaxation

Caption: Potential vasodilatory signaling pathways for Vineridine.

Assays for Neurohormonal Targets

A compound can also lower blood pressure by interfering with the body's own hypertensive signaling systems. The most prominent are the adrenergic system (targets of beta-blockers and alpha-blockers) and the renin-angiotensin system (targets of ACE inhibitors and ARBs). Receptor binding assays are the primary in vitro tool to screen for these interactions.[14][15]

Protocol: Adrenergic and Angiotensin Receptor Binding Assays

This protocol determines if Vineridine can bind to key G-protein coupled receptors (GPCRs) involved in blood pressure control, such as the α₁-adrenergic, β₁-adrenergic, or Angiotensin II Type 1 (AT₁) receptors.

Scientific Rationale: Competitive binding assays measure the ability of a test compound (the "competitor," Vineridine) to displace a known radiolabeled or fluorescently-labeled ligand that has high affinity and specificity for the target receptor.[16] A reduction in the bound labeled ligand indicates that the test compound is interacting with the receptor's binding site. This is a powerful high-throughput method to identify potential receptor antagonists or agonists.[17][18]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing the human receptor of interest (e.g., α₁-adrenergic receptor) or prepare them from tissues.[16]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and the labeled ligand (e.g., [³H]-prazosin for α₁ receptors).

    • Non-specific Binding (NSB): Add membrane preparation, labeled ligand, and a high concentration of an unlabeled, known antagonist (e.g., phentolamine for α₁ receptors) to saturate all specific binding sites.

    • Competitor Wells: Add membrane preparation, labeled ligand, and increasing concentrations of Vineridine.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate the bound ligand from the free ligand. This is typically done by vacuum filtration through a glass fiber filter mat, which traps the membranes (and the bound ligand).

  • Detection:

    • For radioligands, the radioactivity on the filters is counted using a scintillation counter.

    • For fluorescent ligands, fluorescence is measured on a plate reader.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Vineridine.

    • Calculate the IC₅₀ (concentration of Vineridine that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Receptor Target Example Labeled Ligand Example Unlabeled Competitor (for NSB) Physiological Role
α₁ Adrenergic [³H]-PrazosinPhentolamineVasoconstriction
β₁ Adrenergic [¹²⁵I]-CyanopindololPropranololIncreases heart rate & contractility
AT₁ Angiotensin [¹²⁵I]-Sar¹-Ile⁸-Angiotensin IILosartanVasoconstriction, Aldosterone release

Assays for Cardiac Effects

While less common for Vinca alkaloids, direct effects on the heart can contribute to changes in blood pressure. In vitro assays using isolated cardiomyocytes can assess changes in contractility.[19][20]

Protocol: Cardiomyocyte Contractility Assay

This assay measures whether Vineridine directly affects the force or rate of contraction of heart muscle cells.

Scientific Rationale: The contractility of cardiomyocytes is a primary determinant of cardiac output.[21] This process, known as excitation-contraction coupling, is dependent on calcium influx and release from the sarcoplasmic reticulum.[19] By using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which beat spontaneously in culture, we can directly observe drug effects on contraction amplitude and frequency in a human-relevant model.[22]

Step-by-Step Methodology:

  • Cell Culture: Plate hiPSC-CMs on a suitable plate (e.g., 96-well) and allow them to form a spontaneously beating syncytium.

  • Assay System: Use a system capable of measuring cellular motion, such as a video-based motion vector analysis system or an impedance-based system.

  • Equilibration: Allow the cells to equilibrate in the measurement system, recording a stable baseline of beat rate and contraction amplitude.

  • Compound Addition: Add Vineridine at various concentrations to the wells. Include appropriate vehicle and positive/negative controls (e.g., isoproterenol as a positive inotrope, verapamil as a negative inotrope).

  • Data Acquisition: Record the beating parameters continuously for a set duration after compound addition (e.g., 30 minutes).

  • Data Analysis: Quantify changes in beat rate (chronotropy) and contraction amplitude (inotropy) relative to the baseline and vehicle control. A decrease in amplitude indicates a negative inotropic effect, while a decrease in rate indicates a negative chronotropic effect.

Summary and Path Forward

This guide outlines a tiered approach to characterizing the hypotensive potential of Vineridine in vitro. A logical progression is to start with the broadest functional assay (aortic ring) and use its results to guide subsequent, more specific mechanistic studies.

Assay Model System Primary Endpoint Mechanistic Implication
Aortic Ring Vasorelaxation Ex vivo rat thoracic aorta% Relaxation, EC₅₀General vasodilatory effect; endothelium dependence
Nitric Oxide Production Cultured Endothelial CellsNitrite (NO₂⁻) concentrationActivation of the eNOS/NO pathway
VSMC Calcium Influx Cultured VSMCsF340/F380 ratio (peak height)Inhibition of Ca²⁺ entry in smooth muscle
Receptor Binding Recombinant cell membranesIC₅₀, KiInteraction with adrenergic or angiotensin receptors
Cardiomyocyte Contractility Cultured hiPSC-CMsBeat rate, contraction amplitudeDirect positive/negative inotropic or chronotropic effects

Positive results in any of these assays would provide a strong rationale for advancing Vineridine to more complex in vivo models of hypertension, equipped with a clear hypothesis about its mechanism of action.

References

  • Oh, J., & Lee, J. H. (2018). Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro. Methods in Molecular Biology. [Link]

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Application Notes and Protocols for Evaluating the Sedative Activity of Vineridine in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: Vineridine, a Vinca Alkaloid with Sedative Potential

Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus.[1][2] As a member of the vinca alkaloids, a class of compounds known for a range of biological activities, vineridine has demonstrated sedative and hypotensive effects in preclinical mouse models.[1][3] Preliminary data indicate a threshold intravenous dose exceeding 1 mg/kg and an LD50 of 125 mg/kg in mice, suggesting a viable therapeutic window for exploring its central nervous system (CNS) depressant effects.[1]

The mechanistic underpinnings of vineridine's sedative properties are an active area of investigation. Research on related coronaridine congeners strongly suggests that the sedative and anxiolytic-like activities of this class of compounds are mediated through the potentiation of GABA-A receptors.[4][5][6][7][8] Specifically, these compounds appear to act as positive allosteric modulators at a site distinct from the benzodiazepine binding site, thereby increasing the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA).[4][8] This enhancement of GABAergic inhibition is a well-established mechanism for producing sedation and hypnosis.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the sedative and hypnotic properties of vineridine using established in vivo rodent models. The protocols herein are designed to be self-validating, with clear endpoints and integrated controls, ensuring the generation of robust and reproducible data.

Experimental Rationale and Workflow

The evaluation of a novel compound's sedative-hypnotic potential requires a multi-tiered approach. We begin by assessing general locomotor activity and exploratory behavior to identify a sedative dose range. Subsequently, we explore anxiolytic-like effects, as sedation and anxiolysis are often mechanistically linked.[8] Finally, we directly measure hypnotic activity through the loss of righting reflex. This workflow allows for a comprehensive characterization of vineridine's CNS depressant profile.

G cluster_0 Phase 1: Sedative Activity Screening cluster_1 Phase 2: Anxiolytic & Behavioral Assessment cluster_2 Phase 3: Hypnotic Activity Confirmation A Dose-Range Finding & Acute Toxicity B Open Field Test (OFT) A->B Establish non-toxic dose range C Elevated Plus Maze (EPM) B->C Assess anxiolytic-like effects at sub-sedative doses D Loss of Righting Reflex (LORR) B->D Characterize dose-dependent sedation C->D Determine hypnotic potential at higher doses

Caption: Experimental workflow for characterizing vineridine's sedative activity.

Protocol 1: Open Field Test (OFT) for Locomotor Activity and Sedation

Causality Behind Experimental Choices: The OFT is a fundamental behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents.[11][12][13] A novel environment naturally elicits exploratory behavior. A sedative compound is expected to decrease locomotor activity, such as the total distance traveled and the frequency of movements.[14][15] This test is crucial for distinguishing true sedative effects from motor impairment and for identifying doses that reduce activity without causing complete hypnosis.

Materials
  • Open field apparatus (e.g., 40 x 40 x 30 cm for mice), made of a non-reflective material.[16]

  • Video tracking software (e.g., ANY-maze, Ethovision).

  • Vineridine solution.

  • Vehicle control (appropriate for vineridine solubilization).

  • Positive control: Diazepam (e.g., 1-2 mg/kg, i.p.).

  • Experimental animals: Male adult mice (e.g., C57BL/6, 8-10 weeks old).

Step-by-Step Methodology
  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment. Maintain consistent, low-level lighting (e.g., 20-30 lux).[17]

  • Habituation to Handling: Handle the mice for 3-5 days leading up to the test to reduce handling-induced stress.[18]

  • Drug Administration:

    • Divide animals into treatment groups (Vehicle, Vineridine low dose, Vineridine mid dose, Vineridine high dose, Diazepam). A starting point for vineridine doses could be 10, 30, and 60 mg/kg, administered intraperitoneally (i.p.), based on the profile of related compounds.[4][8]

    • Administer the assigned treatment 30 minutes before placing the animal in the open field arena.

  • Test Procedure:

    • Gently place a single mouse in the center of the open field arena.[12]

    • Allow the mouse to explore freely for a 10-minute session.[17]

    • Record the session using an overhead camera connected to the tracking software.

  • Data Collection & Analysis: The software will automatically track and quantify several parameters. Key metrics for sedation include:

    • Total Distance Traveled: A primary measure of locomotor activity.

    • Time Spent Immobile: Increased immobility suggests a sedative effect.

    • Rearing Frequency: A vertical exploratory behavior that is often reduced by sedatives.

  • Inter-Trial Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.[12]

Data Presentation and Interpretation
ParameterExpected Outcome with Vineridine (Dose-Dependent)Interpretation
Total Distance TraveledDecreaseIndicates reduced locomotor activity (sedation).
Time Spent ImmobileIncreaseSuggests a state of calmness or drowsiness.
Rearing FrequencyDecreaseReduced exploratory behavior, consistent with sedation.
Center Zone TimeVariableA decrease may indicate anxiety, while an increase at low doses could suggest anxiolysis.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

Causality Behind Experimental Choices: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[19][20] The test is based on the conflict between a mouse's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds, like many sedatives at lower doses, reduce this aversion, leading to increased exploration of the open arms.[19] This assay helps to determine if vineridine possesses anxiolytic properties, which often precede overt sedation.

Materials
  • Elevated plus maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; elevated 50 cm from the floor).[21]

  • Video tracking software.

  • Vineridine solution (sub-sedative doses identified from OFT).

  • Vehicle control.

  • Positive control: Diazepam (e.g., 1-2 mg/kg, i.p.).[19]

  • Experimental animals: Male adult mice.

Step-by-Step Methodology
  • Acclimation and Handling: Follow the same procedures as in the OFT protocol.

  • Drug Administration: Administer vehicle, vineridine (at doses that did not cause significant hypoactivity in the OFT), or diazepam 30 minutes prior to testing.

  • Test Procedure:

    • Place the mouse in the central square of the maze, facing one of the open arms.[19]

    • Allow the animal to explore the maze undisturbed for a 5-minute session.[18]

    • Record the session with an overhead camera.

  • Data Collection & Analysis: Key parameters to quantify include:

    • Time Spent in Open Arms (%): The primary index of anxiolytic-like activity.

    • Number of Entries into Open Arms (%): A secondary measure of exploration and reduced anxiety.

    • Total Arm Entries: A measure of overall locomotor activity to ensure that effects on open arm exploration are not confounded by general changes in movement.

  • Inter-Trial Cleaning: Clean the maze thoroughly with 70% ethanol after each animal.[17]

Data Presentation and Interpretation
ParameterExpected Outcome with Vineridine (Anxiolytic Dose)Interpretation
% Time in Open ArmsIncreaseIndicates a reduction in anxiety-like behavior.
% Entries into Open ArmsIncreaseReflects reduced aversion to open spaces and increased exploratory drive.
Total Arm EntriesNo significant changeConfirms that the observed effects are specific to anxiety and not due to general hyperactivity.

Protocol 3: Loss of Righting Reflex (LORR) for Hypnotic Activity

Causality Behind Experimental Choices: The LORR is the gold-standard behavioral assay for determining the hypnotic (sleep-inducing) effects of a compound in rodents.[22][23][24] The righting reflex is an innate response to being placed on the back; its loss is considered a surrogate for the loss of consciousness.[22][25] This test directly assesses the progression from sedation to a hypnotic state.

G cluster_0 Pre-Test cluster_1 Induction Phase cluster_2 Recovery Phase A Administer Vineridine / Vehicle B Place mouse on its back A->B C Observe for righting reflex (all four paws on the ground) B->C D Record Latency to LORR C->D If reflex is lost E Continue observation D->E F Check for reflex return E->F G Record Duration of LORR F->G When reflex returns

Caption: Workflow for the Loss of Righting Reflex (LORR) assay.

Materials
  • Observation cages or chambers.

  • Timer/stopwatch.

  • Vineridine solution (doses expected to be hypnotic, based on OFT).

  • Vehicle control.

  • Positive control: A short-acting hypnotic like Thiopental Sodium (e.g., 40-50 mg/kg, i.p.) or a higher dose of Diazepam.

  • Experimental animals: Male adult mice.

Step-by-Step Methodology
  • Acclimation and Handling: Follow standard procedures.

  • Drug Administration: Administer vehicle, vineridine, or a positive control.

  • Test for LORR:

    • Starting 5-10 minutes after administration, gently place each mouse on its back in the observation chamber.

    • The righting reflex is considered lost if the mouse is unable to right itself (return to a prone position with all four paws on the ground) within 30 seconds.[22]

    • Record the time from drug administration to the loss of the righting reflex ( Onset of LORR ).

  • Test for Recovery:

    • Once the reflex is lost, continue to observe the animal.

    • At regular intervals (e.g., every 5 minutes), gently place the mouse on its back again to check for the return of the reflex.

    • The reflex is considered recovered when the mouse can right itself three times consecutively within a 1-minute period.

    • Record the time from the onset of LORR to the recovery of the reflex ( Duration of LORR ).

Data Presentation and Interpretation
ParameterExpected Outcome with Vineridine (Hypnotic Dose)Interpretation
Onset of LORRDose-dependent decrease in timeFaster onset indicates a more potent hypnotic effect.
Duration of LORRDose-dependent increase in timeLonger duration indicates a more sustained hypnotic state.
% of Animals with LORRDose-dependent increaseMeasures the efficacy of the compound in inducing hypnosis.

Conclusion and Future Directions

The successful execution of these protocols will provide a robust behavioral profile of vineridine's sedative, anxiolytic, and hypnotic activities. A dose-dependent reduction in locomotor activity (OFT), coupled with an increase in open-arm exploration at lower doses (EPM) and a loss of the righting reflex at higher doses (LORR), would collectively provide strong evidence for its CNS depressant effects, likely mediated through the potentiation of GABA-A receptors.

Further studies could involve co-administration of a GABA-A antagonist, such as flumazenil, to confirm the mechanistic involvement of this receptor system. Additionally, electrophysiological studies on isolated neurons expressing GABA-A receptors could provide direct evidence of vineridine's modulatory effects.

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Application Note: A Multi-Spectroscopic Approach for the Purity Analysis of Vineridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vineridine, a monoterpenoid indole alkaloid isolated from plants of the Vinca genus, presents a complex chemical structure necessitating rigorous purity assessment for its potential pharmacological applications.[1] This application note provides a comprehensive guide to the spectroscopic analysis of vineridine purity, detailing protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be robust and self-validating, aligning with the principles of scientific integrity and regulatory expectations for pharmaceutical analysis. This guide explains the rationale behind experimental choices, enabling researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Introduction: The Imperative for Vineridine Purity

Vineridine (C₂₂H₂₆N₂O₅, Molar Mass: 398.45 g/mol ) is a naturally occurring alkaloid belonging to the Vinca alkaloid family, a class of compounds renowned for their therapeutic potential.[1] As with any active pharmaceutical ingredient (API), the purity of vineridine is a critical quality attribute that directly impacts its safety and efficacy. Impurities, which can arise from the natural source, extraction and purification processes, or degradation, can possess undesirable toxicological properties or alter the intended pharmacological activity of the API.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Therefore, the development and validation of reliable analytical methods for purity assessment are paramount. This application note outlines a multi-pronged spectroscopic approach, leveraging the unique strengths of different techniques to provide a holistic purity profile of vineridine.

Spectroscopic Techniques for Vineridine Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous identification and quantification of vineridine and its potential impurities. Each technique provides a unique "fingerprint" of the molecule, probing different aspects of its chemical structure.

Workflow for Spectroscopic Purity Analysis of Vineridine

Vineridine Purity Workflow Overall Workflow for Vineridine Purity Assessment cluster_Sample Sample Handling cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation & Reporting Sample Vineridine Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation UV_Vis UV-Vis Spectroscopy (Quantitative Analysis) Preparation->UV_Vis Aliquots for each technique FT_IR FT-IR Spectroscopy (Functional Group ID) Preparation->FT_IR Aliquots for each technique NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR Aliquots for each technique MS Mass Spectrometry (Impurity Profiling) Preparation->MS Aliquots for each technique Interpretation Data Analysis & Impurity Identification UV_Vis->Interpretation FT_IR->Interpretation NMR->Interpretation MS->Interpretation Purity Purity Calculation Interpretation->Purity Report Final Purity Report Purity->Report

Caption: A comprehensive workflow for the spectroscopic purity assessment of vineridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The presence of chromophores, such as the indole moiety in vineridine, gives rise to characteristic absorption maxima (λmax). The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law, making it a powerful tool for quantitative analysis.

Application to Vineridine: The indole nucleus in vineridine is expected to produce strong UV absorption bands. This technique is ideal for the rapid, routine quantification of vineridine content and for detecting impurities that possess different chromophores or significant shifts in their λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy probes the vibrational modes of functional groups within a molecule. Each functional group (e.g., C=O, N-H, O-H, C-O) absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's structure.

Application to Vineridine: FT-IR is invaluable for confirming the identity of vineridine by identifying its key functional groups. It can also detect impurities that have different functional groups or alterations to the existing ones, such as oxidation products (e.g., N-oxides) or hydrolysis of ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical shift, splitting patterns, and integration of NMR signals allow for the complete structural elucidation of a compound.

Application to Vineridine: ¹H and ¹³C NMR are the most powerful techniques for the unambiguous structural confirmation of vineridine. Furthermore, NMR can detect and identify impurities, even at low levels, by the appearance of signals that do not correspond to the vineridine structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are instrumental in elucidating the structures of unknown impurities.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to obtain structural information.

Application to Vineridine: MS is highly sensitive for detecting and identifying impurities. By determining the accurate mass of an impurity, its molecular formula can be deduced. The fragmentation pattern of vineridine and its impurities can provide further structural insights, aiding in their identification. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful tool for separating and identifying impurities in a complex mixture.

Protocols for Spectroscopic Analysis

General Sample Preparation

Objective: To prepare vineridine samples suitable for each spectroscopic technique.

Materials:

  • Vineridine reference standard (purity ≥ 99.5%)

  • Vineridine sample for analysis

  • Spectroscopic grade solvents (e.g., methanol, acetonitrile, deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆))

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of vineridine reference standard and the sample to be analyzed. Dissolve in a suitable solvent (e.g., methanol for UV-Vis and LC-MS, CDCl₃ or DMSO-d₆ for NMR) to prepare stock solutions of known concentrations.

  • Working Solutions: Prepare a series of dilutions from the stock solutions as required for each analytical technique.

UV-Vis Spectroscopy Protocol

Objective: To quantify the vineridine content and identify potential chromophoric impurities.

Instrumentation: Double-beam UV-Vis spectrophotometer.

Protocol:

  • Solvent: Use a UV-grade solvent in which vineridine is soluble (e.g., methanol).

  • Wavelength Scan: Record the UV spectrum of a dilute solution of vineridine reference standard from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of vineridine of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the vineridine sample of a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.

  • Purity Calculation: Calculate the concentration of vineridine in the sample using the regression equation from the calibration curve. The purity is expressed as a percentage of the expected concentration.

Expected Data:

ParameterExpected Value
λmax ~220 nm, ~270 nm, ~295 nm (indicative of the indole chromophore)
Molar Absorptivity (ε) To be determined experimentally

Data Interpretation: The presence of additional peaks or a shift in the λmax in the sample spectrum compared to the reference standard may indicate the presence of chromophoric impurities.

FT-IR Spectroscopy Protocol

Objective: To confirm the identity of vineridine and detect impurities with different functional groups.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid vineridine sample directly onto the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the sample to that of the vineridine reference standard.

Expected Characteristic IR Absorption Bands for Vineridine:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400N-HStretching
~2950C-H (aliphatic)Stretching
~1735C=O (ester)Stretching
~1680C=O (amide)Stretching
~1620C=C (aromatic)Stretching
~1250C-O (ester/ether)Stretching

Data Interpretation: The presence of unexpected peaks (e.g., a broad peak around 3400 cm⁻¹ could indicate an O-H group from a degradation product) or significant shifts in the characteristic peaks may suggest the presence of impurities.

NMR Spectroscopy Protocol

Objective: To provide unambiguous structural confirmation of vineridine and to identify and quantify impurities.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the vineridine sample and an internal standard (for quantitative NMR) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum. Key parameters to note are the chemical shifts, integration values, and coupling constants.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to observe all carbon environments.

  • 2D NMR (if necessary): If unknown impurities are detected, perform 2D NMR experiments (COSY, HSQC, HMBC) to elucidate their structures.

  • Purity Calculation (qNMR): Using a certified internal standard, the purity of vineridine can be calculated by comparing the integral of a well-resolved vineridine signal to the integral of a known signal from the internal standard.

Predicted ¹H and ¹³C NMR Data for Vineridine (Illustrative):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.5 - 7.5mIndole ring protons
Methoxy Protons~3.8s-OCH₃
Ester Methyl Protons~3.7s-COOCH₃
Aliphatic Protons1.0 - 4.0mProtons on the alkaloid core
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbons170 - 180C=O (ester, amide)
Aromatic Carbons100 - 150Indole ring carbons
Methoxy Carbon~55-OCH₃
Ester Methyl Carbon~52-COOCH₃
Aliphatic Carbons20 - 80Carbons of the alkaloid core

Data Interpretation: The presence of any signals in the ¹H or ¹³C NMR spectra that do not correspond to vineridine indicates the presence of impurities. The integration of impurity signals relative to the vineridine signals can be used for quantification.

Mass Spectrometry Protocol (LC-MS)

Objective: To detect, identify, and quantify impurities with high sensitivity.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Protocol:

  • Chromatographic Separation: Develop an HPLC method that effectively separates vineridine from its potential impurities. A reversed-phase C18 column is a common starting point for alkaloid analysis.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Full Scan MS: Acquire full scan mass spectra to detect all ionizable compounds eluting from the HPLC.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion of vineridine and any detected impurities to obtain structural information.

  • Data Analysis:

    • Extract the exact mass of vineridine and any impurities.

    • Propose elemental compositions for the impurities based on their accurate masses.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the impurities.

Expected Mass Spectrometry Data for Vineridine:

ParameterExpected Value
Molecular Formula C₂₂H₂₆N₂O₅
Monoisotopic Mass 398.1842 g/mol
[M+H]⁺ (m/z) 399.1914

Data Interpretation: Impurities will appear as additional peaks in the chromatogram with different m/z values. The fragmentation pattern of an impurity, when compared to that of vineridine, can reveal the nature of the structural modification (e.g., loss of a methyl group, addition of an oxygen atom).

Potential Impurities and Degradation Pathways

Understanding the potential impurities is crucial for developing a robust analytical strategy. For vineridine, impurities can be broadly classified into:

  • Process-Related Impurities: These include other alkaloids from the Vinca plant that are not completely removed during purification, as well as reagents, solvents, and catalysts used in the extraction and purification process.

  • Degradation Products: Vineridine, like other Vinca alkaloids, may be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify these potential degradants.

Forced Degradation Workflow

Forced_Degradation Forced Degradation Study Workflow cluster_Stress Stress Conditions Vineridine Vineridine Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl) Vineridine->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Vineridine->Base Oxidation Oxidation (e.g., 3% H₂O₂) Vineridine->Oxidation Thermal Thermal Stress (e.g., 80°C) Vineridine->Thermal Photolytic Photolytic Stress (UV/Vis light) Vineridine->Photolytic Analysis LC-MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradation Products Analysis->Identification

Sources

Application Notes & Protocols: Vineridine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research and Development

Introduction: Understanding Vineridine

Vineridine is a monoterpenoid indole alkaloid derived from plants of the Vinca genus, such as Vinca erecta.[1] Also known as isocaboxine A, it belongs to the broader class of Vinca alkaloids, which includes well-known chemotherapeutic agents like vincristine and vinblastine.[1][2] Chemically, Vineridine has a molecular formula of C₂₂H₂₆N₂O₅ and a molecular weight of 398.45 g/mol .[1][3]

Unlike its cytotoxic relatives used in oncology, preliminary research in murine models indicates that Vineridine exhibits sedative and hypotensive properties, likely mediated through smooth muscle relaxation.[1] It has also been noted to have central nervous system stimulant properties.[1] The intravenous (IV) median lethal dose (LD₅₀) in mice has been established at 125 mg/kg, with a threshold dose for its effects noted to be above 1 mg/kg.[1] As a member of the Vinca alkaloid family, its mechanism may involve interactions with microtubule dynamics, a hallmark of this class of compounds; however, its specific molecular targets remain an area for active investigation.[4][5]

These application notes provide a comprehensive framework for researchers to design and execute studies involving the administration of Vineridine to rodent models, focusing on protocol integrity, animal welfare, and data reproducibility.

Section 1: Pre-formulation and Vehicle Selection

The successful administration of any compound begins with its proper formulation. The choice of vehicle is critical as it must solubilize the compound without causing toxicity or confounding experimental results. Given the lack of specific solubility data for Vineridine in the public domain, an empirical determination is the mandatory first step.

Protocol 1: Vineridine Solubility Assessment
  • Objective: To identify a suitable vehicle that can dissolve Vineridine to the desired stock concentration for in vivo administration.

  • Materials:

    • Vineridine powder

    • A panel of pharmaceutically acceptable vehicles (see Table 1)

    • Vortex mixer

    • Sonicator (water bath)

    • Microcentrifuge

  • Procedure:

    • Weigh a small, precise amount of Vineridine (e.g., 1-5 mg) into several sterile microcentrifuge tubes.

    • Add a calculated volume of a test vehicle to each tube to achieve the highest desired stock concentration.

    • Vortex vigorously for 2-3 minutes.

    • If not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

    • Visually inspect for particulates. If any are present, centrifuge at >10,000 x g for 5 minutes.

    • Examine the supernatant. A clear supernatant indicates successful solubilization at that concentration. The presence of a pellet indicates insolubility.

    • The selected vehicle should be the simplest formulation that achieves complete dissolution and is known to be safe for the intended route of administration.

Vehicle ComponentSuitability & RationaleMax Concentration (Typical)Route
0.9% Saline Isotonic and non-toxic. Ideal for water-soluble compounds.N/AIV, IP, SC, PO
PBS Buffered isotonic solution. Preferred over saline for pH-sensitive compounds.[6]N/AIV, IP, SC, PO
DMSO A powerful aprotic solvent. Can enhance permeability but may be toxic at high concentrations.<10% (often <5%)IP, SC (IV requires caution)
PEG 300/400 Polyethylene glycol. A common co-solvent for poorly soluble compounds.Up to 40%IV, IP, SC, PO
Tween 80 / Kolliphor EL Non-ionic surfactants used to create stable emulsions or micellar solutions.1-10%IV, IP, PO

Table 1: Common vehicles for in vivo rodent studies.

Decision Workflow for Vehicle Selection

G start Start: Vineridine Powder sol_saline Test Solubility in 0.9% Saline or PBS start->sol_saline is_soluble_saline Is it soluble? sol_saline->is_soluble_saline sol_cosolvent Test Solubility in Co-solvent System (e.g., Saline + DMSO + Tween 80) is_soluble_saline->sol_cosolvent No use_saline Use Saline/PBS as Vehicle is_soluble_saline->use_saline Yes is_soluble_cosolvent Is it soluble? sol_cosolvent->is_soluble_cosolvent use_cosolvent Use Co-solvent Vehicle. Validate for tolerability. is_soluble_cosolvent->use_cosolvent Yes reassess Re-evaluate Formulation Strategy (e.g., cyclodextrin, liposomes) is_soluble_cosolvent->reassess No

Caption: Workflow for selecting a suitable vehicle for Vineridine administration.

Section 2: Dose Calculation and Preparation

Accurate dosing is paramount. Calculations must be based on the animal's most recent body weight. All formulations should be prepared fresh daily unless stability data indicates otherwise.

Dose Determination

A dose-response study is essential. Based on the murine IV LD₅₀ of 125 mg/kg and a threshold dose of >1 mg/kg, a starting range for exploratory studies in mice could be 1, 5, and 25 mg/kg.[1] Doses for rats may need to be adjusted based on allometric scaling principles, though often similar mg/kg doses are tested initially.

Calculation Formula

Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Stock Concentration (mg/mL)

Example: To dose a 25 g (0.025 kg) mouse at 5 mg/kg using a 1 mg/mL Vineridine stock solution: Injection Volume (mL) = (5 mg/kg * 0.025 kg) / 1 mg/mL = 0.125 mL

Section 3: Protocols for Administration Routes

The choice of administration route depends on the experimental goal (e.g., mimicking a specific clinical route, achieving rapid systemic exposure, or evaluating oral bioavailability).

Protocol 2: Intraperitoneal (IP) Injection
  • Rationale: A common route that provides rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism. It is technically simpler and less stressful than an IV injection.[7]

  • Maximum Volume: Mice: 10 mL/kg; Rats: 10 mL/kg.[7]

  • Procedure:

    • Manually restrain the mouse or rat, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

    • Identify the injection site in the lower right abdominal quadrant.[8]

    • Insert a 25-27 gauge needle at a 30-45° angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (urine, blood) or intestinal contents are drawn, which would indicate improper placement.

    • Inject the calculated volume smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for at least 15 minutes for any signs of distress.[6]

Protocol 3: Intravenous (IV) Injection
  • Rationale: Provides 100% bioavailability and immediate systemic exposure, making it ideal for pharmacokinetic studies or when rapid onset of action is required.[7]

  • Maximum Volume (Bolus): Mice: 5 mL/kg; Rats: 5 mL/kg.[7]

  • Procedure (Lateral Tail Vein):

    • Place the animal in a suitable restraint device. Warming the tail with a heat lamp or warm water can aid in vein dilation.

    • Identify one of the lateral tail veins.

    • Swab the area with 70% ethanol.

    • Using a 27-30 gauge needle attached to the syringe, insert the needle bevel-up into the vein at a shallow angle.

    • Successful entry is often confirmed by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein.[8]

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor.

Protocol 4: Subcutaneous (SC) Injection
  • Rationale: Provides slower, more sustained absorption compared to IP or IV routes. Useful for compounds that may be irritating or for studies requiring prolonged exposure.

  • Maximum Volume: Mice: 10 mL/kg; Rats: 5 mL/kg.

  • Procedure:

    • Manually restrain the animal.

    • Grasp the loose skin over the interscapular (scruff) region to form a "tent".[8]

    • Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

    • Inject the volume into the subcutaneous space. A small bleb will form under the skin.[8]

    • Withdraw the needle and return the animal to its cage.

Protocol 5: Oral Gavage (PO)
  • Rationale: Used to administer a precise oral dose, essential for bioavailability and gut-related studies. Requires significant technical skill to avoid injury.[6]

  • Maximum Volume: Mice: 10 mL/kg; Rats: 10 mL/kg.

  • Procedure:

    • Properly restrain the animal to ensure the head and body are in a straight line.

    • Measure the gavage needle (a flexible or ball-tipped needle is recommended) from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[8]

    • Gently insert the needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass without resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.[8]

    • Once at the correct depth, administer the substance.

    • Remove the needle smoothly and return the animal to its cage.

    • Monitor closely for any signs of respiratory distress.[6]

Section 4: Study Design Considerations

Pharmacokinetic (PK) Studies

A well-designed PK study is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME).

  • Objective: To determine key PK parameters for Vineridine (e.g., Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂).

  • Design: A serial bleeding protocol in a small cohort of animals is often preferred as it reduces inter-animal variability.[9]

  • Sample Collection: Blood samples (e.g., 20-50 µL) can be collected at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collection sites include the submandibular vein or saphenous vein for intermediate samples, and cardiac puncture for a terminal sample.[9]

  • Analysis: Plasma concentrations of Vineridine are measured using a validated analytical method like LC-MS/MS.

Pharmacodynamic (PD) Studies

PD studies measure the physiological effects of the drug. Based on Vineridine's known activities, the following models are relevant.

  • Sedative/CNS Effects:

    • Open Field Test: To assess locomotor activity and exploratory behavior. A reduction in distance traveled or rearing frequency can indicate sedation.

    • Rotarod Test: To evaluate motor coordination. Drug-induced impairment will result in a decreased latency to fall from the rotating rod.

  • Hypotensive Effects:

    • Tail-Cuff Plethysmography: A non-invasive method to measure systolic blood pressure and heart rate in conscious rodents.

    • Telemetry: Surgical implantation of a pressure transducer allows for continuous, long-term monitoring of blood pressure, heart rate, and activity in freely moving animals, providing the highest quality data.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_admin In-Life Phase cluster_analysis Analysis Phase a Vehicle Selection & Solubility Testing b Dose Calculation & Fresh Formulation Prep a->b c Animal Acclimation & Baseline Measurements b->c d Vineridine Administration (IP, IV, SC, or PO) c->d e Post-Dose Monitoring & Data Collection (PK/PD) d->e f Sample Processing (e.g., Plasma Isolation) e->f g Bioanalysis (e.g., LC-MS/MS) f->g h Statistical Analysis & Interpretation g->h

Caption: General experimental workflow for a rodent study with Vineridine.

Section 5: Animal Welfare and Ethical Considerations

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Handling and Restraint: Use confident and gentle handling techniques to minimize stress.[8]

  • Monitoring: Animals should be monitored for adverse clinical signs post-administration, including but not limited to lethargy, ataxia, respiratory distress, or significant changes in body weight.

  • Analgesia and Anesthesia: For any procedures that may cause pain, such as surgical implantation of telemetry devices, appropriate anesthetic and analgesic regimens must be used.[10]

  • Humane Endpoints: Clear criteria should be established for the humane euthanasia of any animal that experiences severe or unrelievable pain or distress.

By adhering to these detailed protocols and considerations, researchers can effectively and ethically administer Vineridine in rodent models, generating reliable and reproducible data to further characterize its therapeutic potential.

References

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Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating the Neuroprotective Properties of Vineridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical priority in biomedical research. Vineridine, a novel synthetic derivative of the vinca alkaloid family, has emerged as a promising candidate due to its putative multi-target mechanism of action. This application note provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of Vineridine. We present a suite of validated, cell-based assays designed to dissect its efficacy in mitigating three core drivers of neurodegeneration: oxidative stress, apoptosis, and neuroinflammation. This guide moves beyond simple protocol listing, delving into the scientific rationale behind experimental choices and providing detailed, step-by-step methodologies to ensure robust and reproducible data generation.

Introduction: The Rationale for Vineridine Neuroprotection Studies

1.1 The Landscape of Neurodegenerative Disease Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are linked by common pathological themes despite their distinct clinical manifestations. A convergence of mechanisms, including oxidative stress, mitochondrial dysfunction, protein misfolding, neuroinflammation, and programmed cell death (apoptosis), ultimately leads to neuronal demise.[1][2] The brain's high oxygen consumption rate and rich lipid composition make it particularly vulnerable to oxidative damage.[3] Therefore, therapeutic agents with the ability to simultaneously target these interconnected pathways hold significant promise.

1.2 Vineridine: A Novel Candidate for Neuroprotection Vineridine is a novel indole alkaloid compound, structurally related to neuroactive agents like Vincamine. Preliminary investigations suggest that its therapeutic potential stems from a multi-faceted mechanism of action. Unlike compounds with a single target, Vineridine is hypothesized to confer neuroprotection by:

  • Combating Oxidative Stress: By scavenging reactive oxygen species (ROS) and potentially upregulating endogenous antioxidant defense systems like the Nrf2/HO-1 pathway.[3][4]

  • Inhibiting Apoptosis: By modulating key regulators of the programmed cell death cascade, such as caspases and members of the Bcl-2 family.[5][6]

  • Attenuating Neuroinflammation: By suppressing the activation of microglia, the brain's resident immune cells, and reducing their release of neurotoxic pro-inflammatory mediators.[4][7]

1.3 The Power of Cell-Based Assays in Drug Discovery Cell-based assays are indispensable tools in the early stages of drug discovery.[8] They provide a cost-effective and high-throughput means to screen compounds, elucidate mechanisms of action, and identify promising candidates before advancing to more complex and costly in vivo studies.[9][10] This guide details the application of specific assays to build a comprehensive neuroprotective profile for Vineridine.

The Cellular Proving Ground: Selecting and Preparing the Right Model

2.1 Choosing Your Cellular System The choice of cellular model is a critical decision that influences the translational relevance of the findings. The optimal choice depends on the specific question being addressed.

Cellular System Advantages Disadvantages Primary Application for Vineridine
SH-SY5Y (Human Neuroblastoma) Human origin, easy to culture and transfect, can be differentiated into a more mature neuronal phenotype.[11]Immortalized cell line, may not fully replicate primary neuron physiology.High-throughput screening, initial dose-response, general cytotoxicity, oxidative stress and apoptosis assays.
PC12 (Rat Pheochromocytoma) Differentiates into sympathetic neuron-like cells with NGF, well-characterized for neurotoxicity studies.[12]Non-human origin, cancerous cell line.Mechanistic studies on neurite outgrowth and signaling pathways.
Primary Cortical Neurons More physiologically relevant, exhibit complex neuronal properties (e.g., synapses).[8]More difficult and expensive to culture, ethical considerations, potential for batch-to-batch variability.Gold-standard validation of hits from cell line screens, detailed mechanistic studies.
BV-2 / HMC3 (Microglia) Immortalized cell lines, robust and easy to culture, excellent for studying inflammatory responses.[10][13]May not fully recapitulate the heterogeneity of primary microglia.Specific investigation of Vineridine's anti-inflammatory properties.
Neuron-Glia Co-cultures Models the critical interaction between neurons and glial cells (astrocytes, microglia).[14]Complex to set up and maintain, data analysis can be challenging.Advanced validation of anti-inflammatory and neuroprotective effects in a more complete system.

2.2 Inducing Neuronal Injury: Simulating Disease in a Dish To test Vineridine's protective effects, a neurotoxic insult must first be applied to the cellular model. The choice of insult should align with the specific mechanistic question.

  • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and subsequent cell death.[11][12] It directly increases intracellular ROS levels, overwhelming the cell's antioxidant defenses.

  • Apoptosis Induction Model: Staurosporine is a potent, non-selective protein kinase inhibitor that reliably induces the intrinsic apoptotic pathway, making it an excellent positive control for anti-apoptotic studies.

  • Neuroinflammation Model: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a classic stimulus for activating microglia via Toll-like receptor 4 (TLR4), leading to a robust pro-inflammatory response.[13][15]

2.3 Foundational Protocol: Culturing and Differentiating SH-SY5Y Cells This protocol provides a baseline for preparing cells for the subsequent neuroprotection assays.

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Seeding for Experiments: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and perform a cell count. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or on poly-D-lysine coated plates for imaging.

  • Differentiation (Optional but Recommended): To obtain a more mature neuronal phenotype, differentiate the cells for 5-7 days in low-serum (1% FBS) medium containing 10 µM Retinoic Acid (RA). This enhances their susceptibility to neurotoxins and better reflects post-mitotic neurons.

  • Vineridine Pre-treatment: Before inducing injury, replace the medium with fresh low-serum medium containing various concentrations of Vineridine (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time, typically 12-24 hours, to allow the compound to exert its effects.

Vineridine's Antioxidant Potential: Assays for Oxidative Stress

3.1 Scientific Rationale Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products.[1] This imbalance leads to damage of lipids, proteins, and DNA, a key pathological feature in many neurodegenerative diseases.[2][16] Assays in this section aim to determine if Vineridine can mitigate this damage.

Diagram 1: Putative Multi-Target Neuroprotective Mechanism of Vineridine

Vineridine_Mechanism cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis ROS ROS Production Lipid_Peroxidation Lipid Peroxidation Nrf2 Nrf2 Activation Microglia Microglial Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NO Nitric Oxide (NO) Bax Bax/Bcl-2 Ratio ↑ Caspase3 Caspase-3 Activation Cell_Death Neuronal Cell Death Vineridine Vineridine Vineridine->ROS Vineridine->Nrf2 Vineridine->Microglia Vineridine->Caspase3 Workflow cluster_setup Phase 1: Model Setup cluster_insult Phase 2: Neuronal Insult cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (e.g., SH-SY5Y) Seed 2. Seed into Plates Culture->Seed Treat 3. Pre-treat with Vineridine Seed->Treat Insult 4. Induce Injury (H₂O₂, LPS, etc.) Treat->Insult ROS_Assay Oxidative Stress (DCFDA, TBARS) Insult->ROS_Assay Apoptosis_Assay Apoptosis (Caspase, Annexin V) Insult->Apoptosis_Assay Inflammation_Assay Inflammation (Griess, ELISA) Insult->Inflammation_Assay Analysis 5. Data Acquisition (Plate Reader, Imager) ROS_Assay->Analysis Apoptosis_Assay->Analysis Inflammation_Assay->Analysis Interpretation 6. Interpretation & Conclusion Analysis->Interpretation

Caption: A streamlined workflow for evaluating the neuroprotective effects of Vineridine.

4.2 Protocol: Real-Time Caspase-3/7 Activity Assay

  • Principle: This assay uses a pro-luminescent substrate containing the DEVD peptide sequence, which is specific for activated caspase-3 and -7. When cleaved by these active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity. [17]* Methodology:

    • Seed SH-SY5Y cells in a white, clear-bottom 96-well plate.

    • Pre-treat with Vineridine or vehicle control.

    • Add the combined Caspase-3/7 Glo® reagent directly to the wells.

    • Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine).

    • Incubate at 37°C and measure luminescence at regular intervals (e.g., every 30 minutes for 6-8 hours).

  • Data Analysis: A reduction in the luminescent signal in Vineridine-treated wells compared to the inducer-only wells indicates inhibition of the executioner caspases.

4.3 Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membrane integrity. [18][19]* Methodology:

    • Culture and treat cells in a 12- or 24-well plate.

    • After treatment, collect both adherent and floating cells. Wash with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. A significant decrease in the percentage of Annexin V-positive cells demonstrates Vineridine's anti-apoptotic effect.

Quelling the Fire: Assays for Neuroinflammation

5.1 Scientific Rationale Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a "double-edged sword." While initially protective, chronic activation leads to the sustained release of neurotoxic substances, including nitric oxide (NO), reactive oxygen species, and pro-inflammatory cytokines like TNF-α and IL-6, which contribute to neuronal damage. [13][20][21]These assays determine if Vineridine can dampen this inflammatory response.

5.2 Cellular Model: Lipopolysaccharide (LPS) Activation of BV-2 Microglia

  • Principle: LPS is a potent activator of microglia, inducing a classic M1 pro-inflammatory phenotype. This model is ideal for screening compounds for anti-inflammatory activity. [15]* Methodology:

    • Culture BV-2 microglial cells in 96-well plates until they reach ~80% confluency.

    • Pre-treat the cells with various concentrations of Vineridine for 1-2 hours.

    • Stimulate the cells with 100 ng/mL LPS for 24 hours.

    • After incubation, collect the cell culture supernatant for analysis of NO and cytokines.

5.3 Protocol: Measurement of Nitric Oxide (NO) Production

  • Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture supernatant. [13]* Methodology:

    • Transfer 50 µL of the collected supernatant from the BV-2 experiment to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates Vineridine inhibits iNOS activity or expression.

5.4 Protocol: Quantification of Pro-inflammatory Cytokines

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a single cytokine (e.g., TNF-α or IL-6) in the culture supernatant. [14][15]* Methodology:

    • Use the supernatant collected from the LPS-stimulated BV-2 cells.

    • Follow the protocol provided with a commercial ELISA kit for mouse TNF-α or IL-6. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatant).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody (e.g., HRP).

      • Adding the substrate (e.g., TMB) and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentration based on the standard curve. A dose-dependent decrease in TNF-α and IL-6 demonstrates Vineridine's anti-inflammatory efficacy.

Synthesizing the Evidence: Data Analysis and Interpretation

6.1 Establishing a Dose-Response Relationship For all assays, it is crucial to test Vineridine across a range of concentrations (e.g., logarithmic or semi-logarithmic dilutions). This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), providing a quantitative measure of the compound's potency.

6.2 The Importance of Controls Every experiment must include a set of self-validating controls:

  • Vehicle Control: Cells treated with the solvent used to dissolve Vineridine (e.g., 0.1% DMSO). This is the baseline for normal cell function.

  • Toxin/Stimulus Control: Cells treated only with the injurious agent (H₂O₂, LPS, etc.). This represents the maximum damage or response that Vineridine aims to prevent.

  • Positive Control (Assay-dependent): A known neuroprotective compound (e.g., N-acetylcysteine for oxidative stress) can be used to validate that the assay is working correctly.

6.3 Integrating Multi-Assay Data The true power of this approach lies in integrating the results from all three areas of investigation. A compelling case for Vineridine's neuroprotective potential would show that it can, in a dose-dependent manner, simultaneously reduce ROS production, inhibit caspase activation, and suppress the release of inflammatory mediators. This multi-target profile is a highly desirable characteristic for a neuroprotective drug candidate.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the preclinical evaluation of Vineridine's neuroprotective properties. By systematically assessing its impact on oxidative stress, apoptosis, and neuroinflammation, researchers can build a comprehensive mechanistic profile. Positive and reproducible results from this suite of assays would provide a strong rationale for advancing Vineridine into more complex preclinical models, such as primary neuron-glia co-cultures, organoids, and eventually, in vivo studies of neurodegenerative disease.

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Application Notes and Protocols for Cardiovascular Experimental Models of Vineridine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cardiovascular experimental models to investigate the pharmacological effects of Vineridine. This document offers a series of detailed protocols for in vitro, ex vivo, and in vivo models to assess the potential hypotensive, anti-arrhythmic, and overall cardiovascular effects of this Vinca alkaloid.

Introduction to Vineridine and its Cardiovascular Relevance

Vineridine is a monoterpenoid indole alkaloid belonging to the Vinca alkaloid family, a class of compounds renowned for their therapeutic applications, primarily in oncology.[1] Early reports on Vineridine have indicated sedative and hypotensive effects in animal models, suggesting a potential for cardiovascular activity.[1] The broader class of Vinca alkaloids has been associated with various cardiovascular effects, including disturbances in heart function and changes in blood pressure.[2][3] Therefore, a thorough investigation of Vineridine's cardiovascular profile is crucial for understanding its therapeutic potential and safety.

The primary hypotensive mechanism of Vinca alkaloids is often attributed to the relaxation of smooth muscle.[1] In the cardiovascular system, this can lead to vasodilation and a subsequent decrease in blood pressure. Furthermore, effects on cardiac ion channels and conduction systems cannot be ruled out, highlighting the need for a multi-faceted experimental approach. These notes will guide the user through a logical progression of experiments, from isolated cellular and tissue models to whole organism studies, to comprehensively characterize the cardiovascular pharmacology of Vineridine.

Part 1: In Vitro Models for Assessing Vasodilatory and Electrophysiological Effects

In vitro models are fundamental for elucidating the direct cellular and tissue-level effects of a compound, devoid of systemic physiological complexities. For Vineridine, key in vitro assays will focus on its potential to induce vasodilation and modulate cardiac electrophysiology.

Endothelium-Dependent and -Independent Vasodilation in Isolated Arteries

This protocol aims to determine if Vineridine induces vasodilation and to distinguish between endothelium-dependent and -independent mechanisms.

Scientific Rationale: The vascular endothelium plays a crucial role in regulating vascular tone through the release of vasodilating factors like nitric oxide (NO).[4] A compound can induce vasodilation by stimulating the endothelium to release these factors (endothelium-dependent) or by directly acting on the vascular smooth muscle (endothelium-independent).[4] Understanding this distinction is key to pinpointing the mechanism of action.

Experimental Workflow:

Caption: Workflow for assessing endothelium-dependent and -independent vasodilation.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) and excise a segment of the mesenteric arcade.

    • Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully dissect third-order mesenteric arteries (200-300 µm diameter).

    • For endothelium-denuded vessels, gently rub the luminal surface with a human hair.

  • Myograph Mounting and Equilibration:

    • Mount the arterial segments on two tungsten wires in a wire myograph chamber containing Krebs-Henseleit solution bubbled with 95% O2 / 5% CO2 at 37°C.

    • Allow the vessels to equilibrate for 60 minutes under a normalized passive tension.

  • Experimental Procedure:

    • Pre-constrict the arteries with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, add cumulative concentrations of Vineridine (e.g., 1 nM to 100 µM) to the bath at regular intervals.

    • Record the changes in isometric tension.

    • At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to confirm maximal relaxation.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves and calculate the EC50 values for Vineridine in both endothelium-intact and -denuded vessels.

Expected Outcomes:

ConditionExpected Outcome with VineridineInterpretation
Endothelium-IntactDose-dependent vasodilationVineridine has vasodilatory properties.
Endothelium-DenudedSignificantly attenuated or abolished vasodilationThe vasodilatory effect is primarily endothelium-dependent.
Endothelium-DenudedVasodilation similar to endothelium-intactThe vasodilatory effect is endothelium-independent (direct smooth muscle relaxation).
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

This protocol assesses the direct effects of Vineridine on key cardiac ion channels.

Scientific Rationale: Cardiac arrhythmias often arise from abnormalities in ion channel function.[5] Investigating the effects of Vineridine on specific ion currents (e.g., sodium, potassium, calcium) in isolated cardiomyocytes can reveal its potential pro-arrhythmic or anti-arrhythmic properties.

Protocol:

  • Cell Isolation:

    • Isolate ventricular cardiomyocytes from an adult rat or guinea pig heart using enzymatic digestion.

  • Patch-Clamp Recording:

    • Use the whole-cell patch-clamp technique to record specific ion currents.

    • Use appropriate voltage protocols and internal/external solutions to isolate the current of interest (e.g., INa, ICa,L, IKr, IKs).

  • Vineridine Application:

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Vineridine.

    • Record the changes in the target ion current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude, inactivation kinetics, and other relevant parameters.

    • Construct concentration-inhibition curves to determine the IC50 of Vineridine for each ion channel.

Expected Outcomes:

Ion ChannelEffect of VineridinePotential Implication
INa (Sodium)InhibitionPotential Class I anti-arrhythmic effect; may slow conduction.
ICa,L (Calcium)InhibitionPotential Class IV anti-arrhythmic effect; negative inotropic effect.
IKr / IKs (Potassium)InhibitionPotential for QT prolongation and pro-arrhythmic risk.

Part 2: Ex Vivo Langendorff Perfused Heart Model

The Langendorff preparation allows for the study of the whole heart in isolation, preserving its 3D architecture and cellular heterogeneity.[6][7] This model is ideal for assessing the integrated effects of Vineridine on cardiac contractility, heart rate, and coronary flow.[8][9]

Scientific Rationale: By perfusing the heart with a crystalloid solution, the direct cardiac effects of a drug can be evaluated without the influence of the autonomic nervous system or circulating hormones.[6] This model provides valuable information on inotropy, chronotropy, and dromotropy.

Experimental Workflow:

Caption: Workflow for the ex vivo Langendorff heart preparation.

Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize a male Sprague-Dawley rat and administer heparin.

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70 mmHg) and temperature (37°C).[7]

  • Instrumentation and Data Acquisition:

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

    • Place electrodes on the epicardial surface to record a pseudo-ECG.

    • Continuously record left ventricular developed pressure (LVDP), heart rate (HR), coronary flow (CF), and the rate of pressure development and decay (+/- dP/dt).

  • Vineridine Administration:

    • After a 20-minute stabilization period, acquire baseline data.

    • Infuse Vineridine into the perfusion line at increasing concentrations (e.g., 10 nM to 10 µM).

    • Allow for a steady-state effect at each concentration before recording data.

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter at each concentration of Vineridine.

    • Analyze the effects on LVDP, +dP/dt (inotropy), HR (chronotropy), and CF.

Expected Outcomes:

ParameterPotential Effect of VineridineInterpretation
LVDP / +dP/dtDecreaseNegative inotropic effect.
LVDP / +dP/dtIncreasePositive inotropic effect.
Heart RateDecreaseNegative chronotropic effect.
Heart RateIncreasePositive chronotropic effect.
Coronary FlowIncreaseCoronary vasodilation.

Part 3: In Vivo Models for Systemic Cardiovascular Assessment

In vivo models are essential for understanding the systemic effects of Vineridine, integrating its direct cardiovascular actions with reflex physiological responses.

Non-Invasive Blood Pressure Measurement in Conscious Rats

This protocol provides a method for assessing the effect of Vineridine on blood pressure and heart rate in conscious animals, minimizing stress-induced artifacts.

Scientific Rationale: Measuring cardiovascular parameters in conscious, freely moving animals provides a more physiologically relevant assessment of a drug's effects.[10][11] The tail-cuff method is a widely used non-invasive technique for this purpose.[12]

Protocol:

  • Animal Acclimatization:

    • Acclimatize male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats to the restraining device and tail-cuff procedure for several days before the experiment.

  • Baseline Measurements:

    • On the day of the experiment, obtain stable baseline measurements of systolic blood pressure, diastolic blood pressure, and heart rate using a tail-cuff system.

  • Vineridine Administration:

    • Administer Vineridine or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).

    • Measure blood pressure and heart rate at various time points post-administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline at each time point for the Vineridine and vehicle groups.

    • Compare the responses between the two groups using appropriate statistical tests.

Expected Outcomes:

Animal ModelExpected Effect of VineridineInterpretation
SHR / WKYDose-dependent decrease in blood pressureVineridine has a hypotensive effect.
SHR / WKYReflex tachycardia following blood pressure dropThe hypotensive effect may trigger a baroreflex response.
SHR / WKYNo significant change in heart rateThe hypotensive effect may not be accompanied by a significant baroreflex, or Vineridine may have a direct negative chronotropic effect.
Induction of Arrhythmia in Anesthetized Rats

This protocol is designed to evaluate the potential anti-arrhythmic or pro-arrhythmic effects of Vineridine in a model of induced cardiac arrhythmia.

Scientific Rationale: To assess the anti-arrhythmic potential of a drug, it is necessary to induce arrhythmias in a controlled manner.[13] This can be achieved through electrical stimulation or the administration of arrhythmogenic agents.[13][14]

Protocol:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat and insert an esophageal or rectal probe to monitor core body temperature.

    • Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

    • Record a continuous ECG.

  • Arrhythmia Induction:

    • Aconitine-induced arrhythmia: Infuse aconitine intravenously to induce ventricular arrhythmias.

    • Programmed Electrical Stimulation (PES): Insert a pacing catheter into the right ventricle via the jugular vein and deliver programmed electrical stimuli to induce ventricular tachycardia.[15]

  • Vineridine Treatment:

    • In a pretreatment protocol, administer Vineridine before the arrhythmogenic challenge and assess its ability to prevent or delay the onset of arrhythmias.

    • In a reversal protocol, administer Vineridine after the induction of stable arrhythmias to evaluate its ability to terminate them.

  • Data Analysis:

    • Measure the time to onset of arrhythmias, the duration and severity of arrhythmias, and the incidence of mortality.

    • Compare these parameters between the Vineridine-treated and control groups.

Expected Outcomes:

Experimental SetupOutcome with VineridineInterpretation
Aconitine/PES PretreatmentDelayed onset or prevention of arrhythmiasVineridine has anti-arrhythmic properties.
Aconitine/PES ReversalTermination of arrhythmiasVineridine can reverse existing arrhythmias.
Aconitine/PESExacerbation or earlier onset of arrhythmiasVineridine has pro-arrhythmic properties.

References

  • Cardiovascular safety profile of taxanes and vinca alkaloids: 30 years FDA registry experience. (2021). European Heart Journal - Cardiovascular Pharmacotherapy. [Link]

  • Vinca Alkaloid Toxicity. (n.d.). MD Searchlight. [Link]

  • Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties. (2020). Journal of Cardiovascular Development and Disease. [Link]

  • Langendorff heart. (n.d.). Wikipedia. [Link]

  • Vineridine. (n.d.). Grokipedia. [Link]

  • Cardiovascular Toxicity Induced by Chronic Vincristine Treatment. (2021). Frontiers in Pharmacology. [Link]

  • Vinca Alkaloid Toxicity. (2024). StatPearls. [Link]

  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (2018). Methods in Molecular Biology. [Link]

  • In Vitro Strategies to Vascularize 3D Physiologically Relevant Models. (2021). Advanced Functional Materials. [Link]

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023). Hypertension. [Link]

  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. (2018). ResearchGate. [Link]

  • Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts. (2017). Journal of Visualized Experiments. [Link]

  • A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy. (1987). Journal of Pharmacological Methods. [Link]

  • A model for evaluation of postural hypotension induced by drugs in conscious restrained normotensive rats. (1982). Journal of Pharmacological Methods. [Link]

  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. (2024). Physiological Reports. [Link]

  • Animal models for arrhythmias. (2004). Cardiovascular Research. [Link]

  • A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. (2023). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. (2016). Journal of Visualized Experiments. [Link]

  • Custom Animal Models of Arrhythmia. (n.d.). Ace Therapeutics. [Link]

  • Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. (2018). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. (2023). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Beyond Static Pipes: Mechanisms and In Vitro Models of Vascular Aging. (2022). Cells. [Link]

  • Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. (2015). Journal of Visualized Experiments. [Link]

  • Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. (2011). Journal of Cardiovascular Pharmacology. [Link]

  • Effect of quinidine on the heart rate and blood pressure response to treadmill exercise. (1982). American Heart Journal. [Link]

  • Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. (n.d.). REPROCELL. [Link]

  • Development of an in-vitro model for extracorporeal blood pumps to study the effects of artificial pulsatility on human blood. (2023). Frontiers in Medical Technology. [Link]

  • ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. (2003). Indian Journal of Pharmacology. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vineridine, a significant Vinca alkaloid, presents a considerable analytical challenge due to its structural similarity to other co-occurring alkaloids in Catharanthus roseus. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of analytical techniques for the effective separation of Vineridine. We delve into the underlying principles of reversed-phase high-performance liquid chromatography (RP-HPLC), ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), and supercritical fluid chromatography (SFC) as orthogonal and complementary approaches. Detailed protocols and method development strategies are presented, emphasizing the rationale behind the selection of stationary phases, mobile phases, and detection parameters to achieve optimal resolution and sensitivity.

Introduction: The Challenge of Vineridine Separation

Vineridine is a monomeric indole alkaloid found in the medicinal plant Catharanthus roseus, the source of the renowned anti-cancer drugs vincristine and vinblastine.[1] While not as extensively studied as its dimeric counterparts, Vineridine and its related monomeric alkaloids are of increasing interest for their potential pharmacological activities. The primary obstacle in the analysis and purification of Vineridine lies in its close structural resemblance to a multitude of other Vinca alkaloids, including isomers and analogues with minor functional group modifications. These subtle differences in physicochemical properties, such as polarity and pKa, necessitate highly selective analytical methods to achieve baseline separation, which is crucial for accurate quantification and isolation for further studies.[2][3][4]

This guide will explore robust chromatographic solutions to this analytical problem, providing both theoretical insights and practical, step-by-step protocols.

Understanding the Physicochemical Landscape

The successful development of a separation method is contingent on a thorough understanding of the analyte's physicochemical properties. For Vinca alkaloids like Vineridine, two key parameters govern their chromatographic behavior:

  • Lipophilicity (logP): This parameter indicates the compound's affinity for a non-polar environment. In reversed-phase chromatography, higher logP values generally lead to longer retention times on non-polar stationary phases like C18.

  • Ionization constant (pKa): As alkaloids are basic compounds, their charge state is dependent on the pH of the mobile phase. Operating the mobile phase at a pH below the pKa of the alkaloids will result in their protonation, leading to increased polarity and potentially altered selectivity.[2][3]

A systematic approach to method development, therefore, begins with an evaluation of how pH and solvent choice influence the retention and selectivity of Vineridine and its key impurities.

RP-HPLC and UPLC-MS/MS: The Workhorse Techniques

Reversed-phase chromatography is the most common starting point for the separation of Vinca alkaloids. Modern UPLC systems, with their smaller particle-sized columns, offer significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC.[5]

The Critical Role of the Stationary Phase

The choice of stationary phase is paramount in achieving the desired selectivity. While C18 columns are a common first choice due to their hydrophobicity and wide availability, alternative chemistries can provide unique separation mechanisms.[6][7]

  • C18 (Octadecylsilane): This is the most nonpolar of the common reversed-phase chemistries and separates primarily based on hydrophobic interactions.[8] It is a good starting point for screening separations of Vinca alkaloids.

  • Phenyl-Hexyl: This stationary phase offers an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic moieties in the alkaloids.[8][9] This can be particularly advantageous for separating closely related aromatic alkaloids where C18 fails to provide adequate resolution.[10][11][12]

Experimental Workflow: Stationary Phase Screening

G cluster_0 Sample Preparation cluster_1 Chromatographic System cluster_2 Column Screening cluster_3 Data Analysis prep Crude Alkaloid Extract in Diluent hplc UPLC-PDA-MS System prep->hplc c18 C18 Column hplc->c18 Run Gradient Method phenyl Phenyl-Hexyl Column hplc->phenyl Run Same Gradient Method analyze Compare Resolution (Rs) and Peak Shape c18->analyze phenyl->analyze

Caption: Workflow for stationary phase screening.

Mobile Phase Optimization: A Systematic Approach

A systematic screening of mobile phase parameters is crucial for resolving complex mixtures. This involves evaluating different organic modifiers and pH levels.

Protocol 1: UPLC-MS/MS Method Development for Vineridine

Objective: To develop a robust UPLC-MS/MS method for the separation and identification of Vineridine from related alkaloids.

Instrumentation:

  • UPLC system with a binary solvent manager and sample manager

  • Photodiode Array (PDA) detector

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer[5][13]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 99%

  • Ammonium acetate

  • Ultrapure water

  • Vineridine reference standard

  • Crude alkaloid extract from C. roseus

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Vineridine reference standard (1 mg/mL) in methanol.

    • Prepare a sample of the crude alkaloid extract at a concentration of 1 mg/mL in 50:50 methanol:water.

    • Filter all samples through a 0.22 µm syringe filter before injection.[14]

  • Initial Chromatographic Conditions (C18 Column):

    • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5-95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • PDA Detection: 220-400 nm

    • MS Detection: ESI positive mode, scan range m/z 100-1000

  • Method Optimization:

    • pH Screening: Prepare mobile phase A at different pH values (e.g., 3, 5, and 8) using formic acid/ammonium acetate or ammonium hydroxide to observe changes in selectivity.

    • Organic Modifier Evaluation: Replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient elution to assess changes in selectivity.

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

    • Column Chemistry Comparison: Replace the C18 column with a Phenyl-Hexyl column of the same dimensions and repeat the optimized method to evaluate the impact of π-π interactions on the separation.

Data Interpretation:

  • Monitor the retention time of the Vineridine reference standard.

  • Analyze the chromatograms of the crude extract for the resolution of Vineridine from adjacent peaks.

  • Utilize the high-resolution mass spectrometry data to tentatively identify co-eluting and closely related alkaloids based on their accurate mass and fragmentation patterns.[5]

Expected Results:

A well-optimized UPLC-MS/MS method should provide baseline separation of Vineridine from its major related alkaloids within a runtime of under 15 minutes. The use of a C18 column with an acidic mobile phase is a good starting point, while a Phenyl-Hexyl column may offer enhanced selectivity for certain isomeric pairs.

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Primary Interaction HydrophobicHydrophobic & π-πPhenyl-Hexyl offers a secondary separation mechanism.[8][9]
Typical Mobile Phase ACN/Water or MeOH/WaterACN/Water or MeOH/WaterMethanol can enhance π-π interactions compared to acetonitrile.[11]
Selectivity Good for general alkaloid profilingPotentially superior for aromatic isomersExploits differences in aromaticity.

Supercritical Fluid Chromatography (SFC): A Green and Orthogonal Approach

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[15] It offers several advantages over HPLC, including faster separations, reduced organic solvent consumption, and unique selectivity, making it an excellent orthogonal technique to RP-HPLC.[16][17]

Principles of SFC Separation

In SFC, the mobile phase has properties intermediate between a gas and a liquid, resulting in low viscosity and high diffusivity. This allows for high flow rates and rapid separations without a significant loss in efficiency. Selectivity in SFC is controlled by the choice of co-solvent (modifier), stationary phase, temperature, and pressure.

Logical Flow of SFC Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method start_sfc Select Chiral or Achiral Stationary Phase modifier Screen Co-solvents (MeOH, EtOH, IPA) start_sfc->modifier gradient Optimize Gradient Profile modifier->gradient backpressure Adjust Back Pressure gradient->backpressure temp Optimize Temperature backpressure->temp final Validated SFC Method temp->final

Caption: Systematic approach to SFC method development.

Protocol 2: SFC Method for Chiral and Achiral Separation of Vineridine

Objective: To develop a fast and efficient SFC method for the separation of Vineridine from its isomers and related alkaloids.

Instrumentation:

  • Analytical SFC system with a back pressure regulator

  • PDA detector

  • Mass spectrometer (optional but recommended)

Materials:

  • Supercritical fluid grade carbon dioxide

  • Methanol (MeOH), ethanol (EtOH), isopropanol (IPA)

  • Vineridine reference standard and crude extract

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • For achiral separations, start with a 2-ethylpyridine or a diol-based stationary phase.

    • For potential chiral separations of isomers, screen chiral stationary phases such as those based on amylose or cellulose derivatives.[18]

  • Initial Chromatographic Conditions:

    • Column: Trefoil CEL1, 2.5 µm, 3.0 x 150 mm (for chiral) or Viridis BEH 2-EP, 1.7 µm, 3.0 x 100 mm (for achiral)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol

    • Gradient: 5-40% B over 5 minutes

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

    • PDA Detection: 220-400 nm

  • Method Optimization:

    • Co-solvent Screening: Evaluate ethanol and isopropanol as alternatives to methanol to modulate selectivity.

    • Back Pressure and Temperature Tuning: Systematically vary the back pressure (120-180 bar) and temperature (35-50 °C) to fine-tune the separation.

    • Additive Screening: For basic compounds like alkaloids, the addition of a small amount of a basic additive (e.g., isopropylamine) to the co-solvent can improve peak shape.

Expected Results:

SFC can provide very fast and efficient separations of complex alkaloid mixtures.[16] It is particularly well-suited for chiral separations, which may be necessary to resolve stereoisomers of Vineridine or its related compounds.[19][20][21][22] The orthogonality of SFC to RP-HPLC makes it a valuable tool for comprehensive sample characterization.

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography
Primary Mobile Phase Aqueous buffer/organic solventSupercritical CO₂
Typical Run Times 10-30 minutes2-10 minutes
Solvent Consumption HighLow
Orthogonality High, due to different separation mechanisms

Conclusion

The separation of Vineridine from its structurally related alkaloids is a complex analytical task that requires a systematic and multi-faceted approach. By leveraging the complementary selectivities of different stationary phases in RP-HPLC and UPLC-MS/MS, and by employing the orthogonal technique of SFC, researchers can develop robust and reliable methods for the analysis and purification of Vineridine. The protocols and strategies outlined in this application note provide a solid foundation for tackling this challenge, enabling more accurate quantification and facilitating further investigation into the pharmacological potential of this important Vinca alkaloid.

References

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  • Chu, I. H., Bodnar, J. A., Bowman, R. N., & White, E. L. (1997). Determination of Vincristine and Vinblastine in Catharanthus roseus Plants by High Performance Liquid Chromatography/ Electrospray Ionization Mass Spectrometry.
  • Zhang, T., Wang, Y., Weatherly, C., & Gu, C. (2019). Separation of the eight alkaloids in both supercritical fluid chromatography (SFC) and HPLC modes.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Development and validation of spectrophotometric and HPLC methods for the determination of Famotidine in bulk drug formulations. Journal of the Chemical Society of Pakistan, 33(4), 513-518.
  • Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
  • Szabó, Z. I., Gáspár, A., & Török, Z. (2011). Separation of vinca alkaloid enantiomers by capillary electrophoresis applying cyclodextrin derivatives and characterization of cyclodextrin complexes by nuclear magnetic resonance spectroscopy.
  • Gu, L., & Chen, Z. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 25(24), 5894.
  • Jahromi, A. R., & Moghaddam, A. F. (2016). ANALYTICAL-METHOD-DEVELOPMENT-AND-VALIDATION-OF-QUINIDINE-IN-PHARMACEUTICAL-DOSAGE-FORMS-BY-USING-RP-HPLC-METHOD. Indo American Journal of Pharmaceutical Sciences, 3(12), 1546-1552.
  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, pp. 1-22). Open Access eBooks.
  • Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • Lee, T., Kim, J., Park, J., & Kim, N. S. (2018). A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in Catharanthus roseus.
  • Pataj, Z., & Armstrong, D. W. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3354.
  • Öztürk, A., & Yilmaz, B. (2021). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. Journal of Pharmaceutical and Biomedical Analysis, 194, 113794.
  • Jin, Y., & Liang, X. (2014). Alkaloids Analysis Using Off-Line Two-Dimensional Supercritical Fluid Chromatography × Ultra-High Performance Liquid Chromatography. Analytical Methods, 6(16), 6336-6343.
  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. C190-E155 Technical Report.
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  • Nakov, N. (2021).
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  • Aturki, Z., D'Orazio, G., & Fanali, S. (2020). Effect of deep eutectic solvents on the enantiomeric separation of mirabegron by cyclodextrin-electrokinetic chromatography. Application to the analysis of pharmaceutical and biological matrices. Journal of Molecular Liquids, 305, 112833.
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Application Notes & Protocols: A Guide to the Synthesis of Vineridine Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Vineridine, a monoterpenoid indole alkaloid isolated from the Vinca genus, presents a complex and intriguing scaffold for medicinal chemistry.[1] While it demonstrates certain biological activities such as sedative and hypotensive effects, it notably lacks the potent cytotoxic profiles of its famous relatives, vinblastine and vincristine.[1][2][3] This disparity makes the vineridine core an excellent starting point for structure-activity relationship (SAR) studies aimed at discovering novel analogues with enhanced or entirely new therapeutic properties. This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of vineridine analogues. We will delve into the strategic chemical transformations required to construct the core Aspidosperma alkaloid skeleton and introduce chemical diversity, supported by detailed, field-tested protocols and explanations of the underlying chemical principles.

Strategic Imperatives: The 'Why' of Analogue Synthesis

The primary goal of synthesizing vineridine analogues is to systematically probe the chemical space around its pentacyclic core. The Vinca alkaloids function by disrupting microtubule dynamics, a mechanism that arrests cell division and induces apoptosis in rapidly dividing cancer cells.[2][4][5] By strategically modifying the vineridine structure, we aim to identify key pharmacophores that can confer potent cytotoxic activity.

Key objectives for an SAR-driven synthetic campaign include:

  • Enhancing Potency: Introducing functional groups that may improve binding affinity to biological targets like tubulin.

  • Modulating Physicochemical Properties: Optimizing solubility, metabolic stability, and cell permeability for improved drug-like characteristics.

  • Exploring Novel Bioactivities: Investigating whether modifications can unlock entirely different pharmacological profiles beyond cytotoxicity.

  • Overcoming Resistance: Designing analogues that may be effective against cancer cell lines that have developed resistance to existing chemotherapeutics.[6]

Our synthetic approach is therefore designed not just to build molecules, but to answer specific biological questions. The following sections outline a convergent strategy that allows for the late-stage introduction of diversity, maximizing the efficiency of the SAR exploration.

Retrosynthetic Analysis and Core Synthetic Strategy

The complex, pentacyclic core of vineridine and other Aspidosperma alkaloids necessitates a robust and flexible synthetic plan.[7][8][9][10][11] A convergent retrosynthetic analysis reveals three key strategic bond disconnections, leading to a practical forward synthesis.

G Vineridine Vineridine Analogue Core Key_Intermediate Key Pentacyclic Intermediate Vineridine->Key_Intermediate  Late-Stage  Functionalization  (e.g., Cross-Coupling) Tryptamine_Fragment Functionalized Tryptamine Fragment Key_Intermediate->Tryptamine_Fragment  Intramolecular  Diels-Alder  Reaction Cyclohexene_Fragment Cyclohexenone Fragment Key_Intermediate->Cyclohexene_Fragment Indole_Precursor Substituted Indole Precursor Tryptamine_Fragment->Indole_Precursor  Pictet-Spengler  Reaction Coupling_Partner Boronic Acid / Stannane Indole_Precursor->Coupling_Partner

Caption: Retrosynthetic strategy for Vineridine analogues.

This strategy hinges on three powerful and well-documented transformations in natural product synthesis:

  • Pictet-Spengler Reaction: To construct the tetrahydro-β-carboline core from a functionalized tryptamine derivative. This reaction is a cornerstone of indole alkaloid synthesis.[12][13][14][15]

  • Intramolecular Diels-Alder (IMDA) Reaction: To forge the complex polycyclic system in a single, stereocontrolled step. The DA reaction is exceptionally reliable for forming six-membered rings.[16][17][18][19][20]

  • Palladium-Catalyzed Cross-Coupling: To introduce a wide array of substituents onto the aromatic core in the final stages, allowing for rapid analogue generation from a common intermediate.[21][22][23][24][25]

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Synthesis of the Tetrahydro-β-carboline Core via Pictet-Spengler Reaction

This protocol describes the condensation of tryptamine with an aldehyde to form the core heterocyclic system. The choice of aldehyde is critical as it installs the side chain that will later participate in the Diels-Alder reaction.

Rationale: The Pictet-Spengler reaction proceeds via an initial Schiff base formation between the amine and aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. Trifluoroacetic acid (TFA) serves as both a solvent and a potent catalyst, driving the reaction to completion, often at room temperature.

  • Materials:

    • Tryptamine (1.0 eq)

    • Aldehyde precursor (e.g., 4-pentenal) (1.1 eq)

    • Trifluoroacetic acid (TFA), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add tryptamine (1.0 eq).

    • Dissolve the tryptamine in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add the aldehyde precursor (1.1 eq) dropwise to the stirred solution.

    • Add trifluoroacetic acid (2.0 eq) dropwise. The reaction is often exothermic.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetrahydro-β-carboline product.

Protocol 2: Construction of the Pentacyclic Core via Intramolecular Diels-Alder (IMDA) Reaction

This protocol details the key cycloaddition step to form the fused ring system characteristic of Aspidosperma alkaloids. This reaction creates multiple stereocenters and the core architecture in one step.

Rationale: The IMDA reaction is a thermally-promoted pericyclic reaction between a conjugated diene and a dienophile tethered to the same molecule.[18] The reaction's efficiency and stereochemical outcome are highly dependent on the geometry of the transition state. Using a high-boiling, non-reactive solvent like xylenes or toluene in a sealed tube ensures the required thermal energy is achieved for the cycloaddition to proceed.

  • Materials:

    • Tetrahydro-β-carboline precursor from Protocol 1 (1.0 eq)

    • Diene precursor (attached via acylation or other means to the nitrogen)

    • Xylenes, anhydrous

    • Heavy-walled sealed tube

  • Procedure:

    • Precursor Preparation: Acylate the secondary amine of the tetrahydro-β-carboline product from Protocol 1 with a suitable diene-containing acyl chloride (e.g., sorboyl chloride) in the presence of a non-nucleophilic base like triethylamine. Purify this IMDA precursor before proceeding.

    • Dissolve the purified IMDA precursor (1.0 eq) in anhydrous xylenes (approx. 0.01 M concentration to favor intramolecular reaction).

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Transfer the solution to a heavy-walled sealed tube.

    • Seal the tube and heat it in an oil bath at 180-210 °C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS if possible (by taking small, cooled aliquots).

    • After completion, allow the tube to cool completely to room temperature behind a blast shield.

    • Open the tube carefully and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to isolate the pentacyclic core.

Protocol 3: Late-Stage Aromatic Functionalization via Suzuki Cross-Coupling

This protocol enables the introduction of diverse aryl or alkyl groups onto the indole aromatic ring of the pentacyclic core, assuming a bromo- or iodo-substituted indole was used in the initial synthesis.

Rationale: The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[21] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[23] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

G Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-R' Ln OxAdd->Trans Transmetalation (R'-B(OR)2) Trans->Pd0 Reductive Elimination RedEl R-R' Trans->RedEl G Design Analogue Design (In Silico Modeling) Synth Chemical Synthesis & Purification Design->Synth Test Biological Assay (e.g., MTT Assay) Synth->Test Analyze Data Analysis (SAR Identification) Test->Analyze Analyze->Design  Iterate & Refine

Sources

Troubleshooting & Optimization

Improving Vineridine solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vineridine Solubility

Introduction

Welcome to the technical guide for Vineridine. Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus.[1] As a researcher, you are likely interested in its unique pharmacological properties, which include sedative and hypotensive effects observed in in vivo models.[1] However, like many complex natural products, Vineridine presents a significant challenge for in vitro studies: poor aqueous solubility.

This guide is designed to provide you, a fellow scientist, with a logical, step-by-step framework for overcoming these solubility issues. We will move from fundamental principles to advanced troubleshooting, ensuring your in vitro experiments are built on a foundation of robust and reproducible compound preparation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Vineridine handling.

Q1: What are the basic physicochemical properties of Vineridine?

A1: Understanding the fundamental properties of a compound is the first step in designing a solubilization strategy. Vineridine is an organic molecule with multiple ring structures, contributing to its hydrophobicity.

Table 1: Physicochemical Properties of Vineridine

Property Value Source
Molecular Formula C₂₂H₂₆N₂O₅ PubChem[2]
Molar Mass 398.45 g/mol PubChem[2][3]
CAS Number 3489-06-3 PubChem[2][3]
Common Names Isocaboxine A, Vineridin Wikipedia[3]

| Compound Type | Monoterpenoid Indole Alkaloid | Grokipedia[1] |

Q2: I tried dissolving Vineridine directly in my cell culture medium (e.g., DMEM) and it didn't work. Why?

A2: This is expected behavior. Vineridine is a hydrophobic molecule, making it poorly soluble in aqueous solutions like saline or cell culture media. Direct dissolution is rarely successful for this class of compounds. The standard practice is to first create a high-concentration stock solution in a suitable organic solvent.

Q3: What is the best starting solvent for creating a Vineridine stock solution?

A3: For nearly all in vitro applications, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds. The goal is to create a concentrated stock (e.g., 10-50 mM) in 100% DMSO that can then be serially diluted into your final assay medium.

Q4: My Vineridine dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A4: This is the most common solubility challenge, known as "crashing out." It occurs because while Vineridine is soluble in 100% DMSO, it is not soluble in the final aqueous environment of your experiment. The key is to ensure the final concentration of DMSO in your assay is high enough to maintain solubility, but low enough to not cause cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is critical to determine the specific tolerance of your cell line with a vehicle control experiment. If precipitation still occurs at non-toxic DMSO concentrations, you will need to explore the advanced strategies in the Troubleshooting Guide below.

Part 2: Troubleshooting Guide for Vineridine Precipitation

This section provides a systematic approach to resolving solubility issues when standard DMSO stocks are insufficient.

Problem: Vineridine precipitates from the final aqueous solution, even at low working concentrations.

This workflow is designed to guide you from the simplest to the most complex solutions.

G cluster_0 cluster_1 Step 1: Optimize Stock & Dilution cluster_2 Step 2: Leverage pH-Dependent Solubility cluster_3 Step 3: Employ Solubilizing Excipients Start Problem: Vineridine Precipitates in Aqueous Assay Medium Stock Prepare a 10-50 mM stock in 100% high-purity DMSO. (See Protocol 1) Start->Stock Dilute Perform serial dilutions. Ensure final DMSO % is <0.5%. Always add stock to buffer, not vice-versa. Stock->Dilute Observe Does precipitation persist? Dilute->Observe AcidStock Prepare an acidic stock solution. (e.g., 10mM in DMSO, then add HCl to create a 1 mg/mL stock in 0.1N HCl). (See Protocol 2) Observe->AcidStock Yes Success Success! Proceed with experiment. ALWAYS include a vehicle control. Observe->Success No pH_Check Check final pH of assay medium. Ensure it's compatible with your cells. AcidStock->pH_Check Observe2 Does precipitation persist? pH_Check->Observe2 Cyclodextrin Use cyclodextrins to form an 'inclusion complex'. (e.g., HP-β-CD). (See Protocol 3) Observe2->Cyclodextrin Yes Observe2->Success No Observe3 Is the compound soluble and the formulation compatible with the assay? Cyclodextrin->Observe3 Observe3->Success No Failure Further formulation development required. Consider solid dispersions or nanoparticle formulations. Observe3->Failure Yes

Caption: Decision workflow for troubleshooting Vineridine solubility.

Scientific Rationale for Troubleshooting Steps:
  • Step 1 (DMSO Optimization): This is the baseline. The aim is to keep the compound in a high-energy, dissolved state in the stock solution and minimize the shock of dilution into an aqueous environment. Accurate pipetting and correct dilution techniques are paramount here.[4]

  • Step 2 (pH Adjustment): Vineridine is an alkaloid, a class of compounds containing basic nitrogen atoms.[1][5] In an acidic environment (low pH), these nitrogen atoms can become protonated, forming a salt. This charged species is generally significantly more water-soluble than the neutral free base form. This principle is widely used for other alkaloids like Vincristine and Vinblastine, which are often supplied as sulfate salts to ensure water solubility.[6][7]

  • Step 3 (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like Vineridine, forming an "inclusion complex."[8] This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the overall solubility of the drug.[8][9] This is a powerful technique when pH modification is not viable or sufficient.

Part 3: Experimental Protocols

These protocols provide detailed, actionable steps for preparing Vineridine solutions.

Protocol 1: Preparation of a Standard Vineridine Stock in DMSO

Objective: To prepare a high-concentration, non-aqueous stock solution of Vineridine.

Materials:

  • Vineridine powder (MW: 398.45 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A recommended for accuracy)[4]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of Vineridine required for your desired stock concentration and volume.

    • Example for 1 mL of a 10 mM stock:

    • Mass (g) = 10 mmol/L * 0.001 L * 398.45 g/mol = 0.00398 g = 3.98 mg

  • Weigh Compound: Accurately weigh the calculated mass of Vineridine and transfer it into the volumetric flask.

  • Add Solvent: Add approximately 80% of the final volume of DMSO to the flask.

  • Dissolve: Cap the flask and vortex vigorously. If needed, use a brief (5-10 minute) sonication in a water bath to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Adjust to Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber vials to prevent freeze-thaw cycles and light degradation. Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: pH-Modification to Enhance Solubility

Objective: To increase the aqueous solubility of Vineridine by preparing an acidic stock.

Materials:

  • Vineridine powder

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare Initial Solution: Weigh Vineridine and add it to a sterile tube.

  • Add Acidic Solvent: Add 0.1 N HCl to reach the desired concentration (e.g., 1 mg/mL).

  • Dissolve: Vortex vigorously. Gentle warming (to 37°C) or sonication may be required. The solution should become clear.

  • Application Note: When adding this acidic stock to your final cell culture medium, be aware of the pH shift. Prepare a test plate with medium + acidic stock (at the final concentration) and measure the final pH. If the pH drops significantly below the optimal range for your cells (e.g., < pH 7.0), you may need to re-buffer your medium or use a less aggressive pH modification.

  • Control: Always run a vehicle control using the same concentration of 0.1 N HCl in your medium to account for any effects of the pH change on your cells.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

Objective: To create a Vineridine-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • Vineridine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Sterile water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution slightly to aid dissolution of the cyclodextrin.

  • Add Vineridine: While stirring the HP-β-CD solution, slowly add the Vineridine powder.

  • Complexation: Allow the mixture to stir at room temperature for 1-24 hours. The time required for complexation can vary. The solution should clarify as the inclusion complex forms.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter. Note that some loss of compound on the filter membrane is possible.

  • Control: The vehicle control for this experiment is crucial. It must be the same concentration of HP-β-CD solution used to dissolve the Vineridine, as cyclodextrins themselves can have effects in some biological assays.[10][11]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5978, Vincristine. Retrieved from [Link]

  • Grokipedia (n.d.). Vineridine. Retrieved from [Link]

  • Wikipedia (2025). Vineridine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13342, Vinblastine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756, Cimetidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 198910, Vineridine. Retrieved from [Link]

  • Santamaría, C., et al. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. National Institutes of Health. Retrieved from [Link]

  • Bitesize Bio (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • Fenyvesi, É., & Szente, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Retrieved from [Link]

  • Sharma, N., & N, D. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells: Future Relevance for the Development of a New Advanced Therapy Medicinal Product. Retrieved from [Link]

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Vineridine Stability and Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vineridine stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals who are working with this vinca alkaloid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to troubleshoot and adapt these methods for your specific experimental needs.

Given the limited publicly available data specifically on vineridine's degradation, this guide synthesizes information from closely related and well-studied vinca alkaloids, such as vincristine and vinblastine, to provide a robust framework for your stability studies. The principles and methodologies outlined here are based on the shared structural features and chemical liabilities of the vinca alkaloid class.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and challenges encountered during the handling and analysis of vineridine and other vinca alkaloids.

Q1: My vineridine sample is showing unexpected degradation. What are the most likely causes?

A1: The stability of vinca alkaloids, including presumably vineridine, is primarily influenced by three main factors: pH, temperature, and light.[1]

  • pH: Acidic conditions are particularly detrimental to certain vinca alkaloids. For instance, vincristine is known to undergo acid-catalyzed hydrolysis of its N-formyl group.[1] If your formulation or solvent system is acidic, this could be a primary driver of degradation.

  • Temperature: Like most chemical reactions, degradation accelerates at higher temperatures. Storing vineridine solutions at room temperature for extended periods can lead to a significant loss of the parent compound.

  • Light: Exposure to light, especially UV light, can induce photodegradation.[1] It is crucial to protect vineridine solutions from light during storage and handling.

Q2: I'm seeing multiple degradation peaks in my HPLC analysis. What could they be?

A2: Without specific degradation studies on vineridine, we can infer potential degradation products from related compounds like vincristine. Common degradation pathways for vinca alkaloids include hydrolysis and oxidation. For example, studies on vincristine have identified degradation products such as 4-deacetylvincristine and N-formylleurosine. It is plausible that vineridine could undergo similar transformations. To definitively identify your degradation products, you would need to perform forced degradation studies and use techniques like mass spectrometry (MS) for structural elucidation.

Q3: What are the recommended storage conditions for vineridine solutions?

A3: Based on stability data for other vinca alkaloids, it is recommended to store vineridine solutions at refrigerated temperatures (2-8°C) and protected from light.[2] For long-term storage, freezing may be an option, but freeze-thaw cycles should be avoided. The stability of vinca alkaloids can also be dependent on the infusion fluid, with studies showing good stability in 0.9% sodium chloride and 5% dextrose solutions when stored at 4°C.[3][4]

Q4: How can I design a robust stability-indicating method for vineridine?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. For vineridine, this would typically be a High-Performance Liquid Chromatography (HPLC) method. The key is to develop a method that separates the intact vineridine from all potential degradation products. This is achieved through forced degradation studies, where the drug is intentionally degraded under various stress conditions.[5][6]

Troubleshooting Guide

This section provides a more in-depth look at common experimental problems and their solutions.

Issue 1: Rapid Loss of Vineridine in Solution

Symptoms:

  • Significantly lower than expected concentration of vineridine in freshly prepared solutions.

  • Rapid decrease in the main peak area in HPLC analysis over a short period.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Inappropriate pH Vineridine, like other vinca alkaloids, is likely susceptible to pH-mediated degradation, particularly in acidic conditions.Check the pH of your solvent or formulation. If possible, adjust to a neutral or slightly acidic pH (around 4.5-5.5 has been found to be optimal for some vinca alkaloids). Use buffered solutions to maintain a stable pH.
High Temperature Elevated temperatures accelerate the rate of chemical degradation.Prepare and store vineridine solutions at recommended temperatures (2-8°C). Avoid leaving solutions at room temperature for extended periods.
Light Exposure Photodegradation can be a significant pathway for degradation.Always store vineridine solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize light exposure during experimental procedures.
Oxidative Stress The presence of oxidizing agents in your solvent or formulation can lead to oxidative degradation.Ensure high-purity solvents are used. If oxidative degradation is suspected, consider de-gassing solvents or adding an antioxidant, but be mindful of potential interactions with vineridine.
Issue 2: Poor Resolution Between Vineridine and Degradation Products in HPLC

Symptoms:

  • Broad or tailing peaks for vineridine.

  • Co-elution of degradation products with the main vineridine peak.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Suboptimal Mobile Phase The mobile phase composition is critical for achieving good separation.Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer). Consider using a gradient elution to improve separation of complex mixtures.
Inappropriate Column The choice of stationary phase is crucial for selectivity.Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution. Particle size and column length can also be optimized.
Incorrect Detection Wavelength The UV detection wavelength may not be optimal for distinguishing between vineridine and its degradants.Acquire UV spectra of both the parent drug and the stressed samples. Select a wavelength that maximizes the signal for all compounds of interest or where the spectra of parent and degradant differ significantly.

Forced Degradation Studies: A Practical Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[5][7]

Conceptual Workflow for Vineridine Forced Degradation

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Vineridine Vineridine Stock Solution Hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) Vineridine->Hydrolysis Oxidation Oxidation (e.g., 3% H2O2) Vineridine->Oxidation Thermal Thermal Stress (e.g., 60°C) Vineridine->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Vineridine->Photolytic Neutralization Neutralization/ Dilution Hydrolysis->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC HPLC-UV/MS Analysis Neutralization->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Pathways Identify Degradation Pathways Data->Pathways Method Validate Stability- Indicating Method Data->Method

Caption: A typical workflow for conducting forced degradation studies on vineridine.

Generalized Degradation Pathways for Vinca Alkaloids

The following diagram illustrates potential degradation pathways for vinca alkaloids based on known liabilities of similar structures.

Degradation_Pathways Potential Degradation Pathways for Vinca Alkaloids Vinca Vinca Alkaloid Core (e.g., Vineridine) Hydrolysis Hydrolyzed Products (e.g., De-acetylated or De-formylated derivatives) Vinca->Hydrolysis H+ or OH- (Hydrolysis) Oxidation Oxidized Products (e.g., N-oxides) Vinca->Oxidation [O] (Oxidation) Isomerization Isomers/Epimers Vinca->Isomerization Heat/Light (Isomerization)

Sources

Navigating Vineridine In Vivo: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Scientists and Drug Development Professionals

Welcome to the technical support center for vineridine in vivo experimentation. As a monoterpenoid indole alkaloid, vineridine presents unique opportunities and challenges in preclinical research. This guide, compiled by our team of application scientists, is designed to provide you with the necessary insights and protocols to optimize your vineridine dosage, troubleshoot common experimental hurdles, and ensure the integrity of your research. Due to the limited specific literature on vineridine, this guide integrates foundational knowledge of the broader vinca alkaloid class, offering a robust starting point for your investigations.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of vineridine in in vivo studies.

Q1: What is the known mechanism of action for vineridine?

A1: Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus.[1] Unlike many other vinca alkaloids, such as vincristine, that are known for their cytotoxic effects by inhibiting microtubule polymerization, vineridine has not demonstrated cytotoxicity against various cancer cell lines.[1] Its primary reported pharmacological effects in mouse models are sedative and hypotensive, likely due to smooth muscle relaxation.[1] It has also been noted to have central nervous system stimulant properties and mild uterotonic effects in some animal models.[1]

Q2: What is a recommended starting dose for vineridine in mice?

A2: Early studies have established an intravenous (IV) threshold dose of greater than 1 mg/kg for observing sedative and hypotensive effects in mice. The intravenous LD50 (the dose lethal to 50% of the population) in mice has been reported as 125 mg/kg.[1] A conservative starting dose for efficacy studies would be in the 1-5 mg/kg range, with careful dose escalation and monitoring for sedative effects.

Q3: How should I prepare vineridine for in vivo administration?

A3: Vineridine's solubility in aqueous solutions is expected to be limited. A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and then dilute with a physiologically compatible vehicle like saline or a buffered solution.[2][3] A typical starting formulation might involve dissolving vineridine in 100% DMSO to create a stock solution, and then diluting it with saline to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <10% DMSO) to avoid vehicle-induced toxicity.[4]

Q4: What are the best routes of administration for vineridine?

A4: The reported threshold dose and LD50 were determined via intravenous (IV) administration.[1] Other common routes for preclinical studies include intraperitoneal (IP) and subcutaneous (SC) injections.[5] The choice of administration route will significantly impact the pharmacokinetic profile of vineridine and should be selected based on the experimental goals.

Q5: How stable are vineridine solutions for injection?

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during in vivo experiments with vineridine.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Animal Mortality - Dose too high: The administered dose may be approaching the toxic range for the specific animal model and strain. - Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. - Formulation precipitation: The compound may have precipitated out of solution, leading to embolism upon IV injection.- Conduct a dose-range finding study: Start with a low dose (e.g., 1 mg/kg) and escalate gradually to determine the maximum tolerated dose (MTD). - Reduce solvent concentration: Ensure the final concentration of organic solvents is minimized (e.g., <10% DMSO). Consider alternative solubilizing agents like PEG300 or Tween 80.[10][11] - Visually inspect the formulation: Before each injection, ensure the solution is clear and free of precipitates. If precipitation occurs, reformulate or sonicate gently.
Lack of Efficacy - Dose too low: The administered dose may be below the therapeutic threshold. - Poor bioavailability: The chosen administration route may result in low systemic exposure. - Rapid metabolism/clearance: The compound may be quickly metabolized and cleared from the body. - Formulation instability: The compound may have degraded in the formulation.- Perform a dose-escalation study: Gradually increase the dose while monitoring for both efficacy and adverse effects. - Consider IV administration: For initial efficacy studies, IV administration ensures 100% bioavailability. - Conduct a pilot pharmacokinetic study: Measure plasma concentrations of vineridine over time to understand its exposure profile. - Prepare fresh formulations: Always use freshly prepared solutions to minimize the risk of degradation.
High Variability in Results - Inconsistent dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-animal variation: Biological differences between individual animals. - Non-homogenous formulation: If a suspension is used, it may not be uniformly mixed.- Standardize administration technique: Ensure all personnel are trained and follow a consistent protocol for injections. - Increase sample size: A larger number of animals per group can help to account for individual biological variability. - Ensure homogenous formulation: If using a suspension, vortex thoroughly before drawing each dose.
Observed Sedation or Hypotension - Pharmacological effect of vineridine: These are known effects of the compound.[1]- Monitor animals closely: After dosing, observe animals for signs of sedation (lethargy, reduced activity) and, if possible, monitor blood pressure. - Adjust the dose: If sedation or hypotension is excessive and interferes with the study endpoints, consider reducing the dose.

III. Experimental Protocols & Methodologies

A. Protocol for Preparation of Vineridine Formulation for Intravenous Injection

Objective: To prepare a clear, injectable solution of vineridine at a concentration of 1 mg/mL.

Materials:

  • Vineridine powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • 0.9% Sodium Chloride Injection, USP (sterile saline)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Weigh 10 mg of vineridine powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile-filtered DMSO to the tube.

    • Vortex or sonicate gently until the vineridine is completely dissolved, resulting in a clear 10 mg/mL stock solution.

  • Final Formulation Preparation (1 mg/mL):

    • In a sterile tube, add 9 mL of sterile saline.

    • Slowly add 1 mL of the 10 mg/mL vineridine stock solution to the saline while gently vortexing. This will result in a final concentration of 1 mg/mL vineridine in 10% DMSO/90% saline.

  • Quality Control:

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used for intravenous injection.

    • Prepare the formulation fresh on the day of the experiment.

B. Protocol for a Dose-Range Finding Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) of vineridine administered intravenously.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Age: 8-10 weeks

  • Sex: Male or female (use a single sex for consistency)

Experimental Groups:

  • Group 1: Vehicle control (10% DMSO in saline)

  • Group 2: Vineridine 1 mg/kg

  • Group 3: Vineridine 5 mg/kg

  • Group 4: Vineridine 10 mg/kg

  • Group 5: Vineridine 25 mg/kg

  • (Additional groups may be added based on observed toxicity)

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Randomization: Randomly assign animals to the experimental groups (n=3-5 per group).

  • Dosing: Administer a single intravenous injection of the respective vineridine dose or vehicle.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-injection for any signs of acute toxicity (e.g., lethargy, ataxia, respiratory distress).

    • Record clinical observations and body weight daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 20% loss of body weight.

IV. Visualizing Experimental Workflows

A. Vineridine Formulation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Final Formulation weigh Weigh Vineridine Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mg/mL Stock Solution dissolve->stock dilute Dilute Stock with Saline stock->dilute 1 part final_solution 1 mg/mL Final Solution dilute->final_solution inject IV Injection final_solution->inject Administer to Animal saline 9 parts Saline saline->dilute

Caption: Workflow for preparing vineridine for IV injection.

B. Dose-Range Finding Study Logic

G start Start Dose-Range Study dose Administer Vineridine Dose start->dose observe Monitor for Toxicity (14 days) dose->observe decision Significant Toxicity? observe->decision mtd MTD Determined decision->mtd Yes increase_dose Increase Dose for Next Cohort decision->increase_dose No increase_dose->dose

Caption: Decision tree for a dose-range finding study.

V. References

  • Vineridine - Grokipedia. Available at: [Link]

  • In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed. Available at: [Link]

  • An investigation of the mouse as a model for vincristine toxicity - PubMed - NIH. Available at: [Link]

  • Pharmacokinetics and metabolism of vinca alkaloids - PubMed. Available at: [Link]

  • The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]

  • VinCRIStine Sulfate. Available at: [Link]

  • Methods for Studying Vinca Alkaloid Interactions With Tubulin - 每日生物评论. Available at: [Link]

  • Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed. Available at: [Link]

  • Vinka Alkaloid Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • VinCRIStine Sulfate Injection, USP. Available at: [Link]

  • Hypotensive and sedative effects of clonidine injected into the rostral ventrolateral medulla of conscious rats - PubMed. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. Available at: [Link]

  • Hypotensive and sedative effects of alpha-adrenoceptor agonists: relationship to alpha 1- and alpha 2-adrenoceptor potency - PubMed. Available at: [Link]

  • Pharmacology of centrally acting hypotensive drugs - PubMed. Available at: [Link]

  • Vincristine-induced neuropathy in rat: electrophysiological and histological study. Available at: [Link]

  • Vincristine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Clinical pharmacokinetics of vinorelbine - PubMed. Available at: [Link]

  • Clonidine in the central nervous system: site and mechanism of hypotensive action - PubMed. Available at: [Link]

  • Distribution and metabolism of vincristine in mice, rats, dogs, and monkeys - PubMed. Available at: [Link]

  • Is the hypotensive effect of clonidine and related drugs due to imidazoline binding sites? - PubMed. Available at: [Link]

  • Solubility of drugs in ethanol and dmso - ResearchGate. Available at: [Link]

  • In vitro and in vivo metabolism of pyronaridine characterized by low-energy collision-induced dissociation mass spectrometry with electrospray ionization - PubMed. Available at: [Link]

  • In vivo screening of subcutaneous tolerability for the development of novel excipients - NIH. Available at: [Link]

  • [Clinical pharmacokinetics of vinca alkaloids] - PubMed. Available at: [Link]

  • Stability of vincristine (Teva) in original vials after re-use, and in dilute infusions in polyolefin bags and polypropolene syringes. Available at: [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Available at: [Link]

  • Stability of vincristine (Teva) in original vials after re-use, and in dilute infusions in polyolefin bags and polypropolene syringes - University of Plymouth. Available at: [Link]

  • Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620. Available at: [Link]

  • Vincristine Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]

  • Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed. Available at: [Link]

  • Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Quinidine inhibits in vivo metabolism of amphetamine in rats: impact upon correlation between GC/MS and immunoassay findings in rat urine - PubMed. Available at: [Link]

  • Effect of mouse strain and gender on LD(50) of yessotoxin - PubMed. Available at: [Link]

  • Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed. Available at: [Link]

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Vineridine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Purification Challenges

Disclaimer: Information specifically detailing the purification of "Vineridine" is not extensively available in public scientific literature. Vineridine is a monoterpenoid indole alkaloid from the Vinca genus.[1][2] This guide, therefore, focuses on the well-established and extensively documented purification principles and troubleshooting strategies for Vinca alkaloids, a class to which Vineridine belongs.[1][2] These methodologies are directly applicable to researchers working with Vineridine and similar complex indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the first principles of isolating Vineridine and other Vinca alkaloids from plant material?

The initial extraction of Vinca alkaloids from plant matter, such as the leaves of Catharanthus roseus (Madagascar Periwinkle), is a critical first step that dictates the efficiency of all subsequent purification stages.[3][4] The core principle involves a multi-step process of solvent extraction, acid-base manipulation, and preliminary fractionation.[5]

  • Preparation of Plant Material : The process begins with drying and grinding the plant leaves to a fine powder.[3] This increases the surface area, allowing for more efficient solvent penetration and extraction of the target alkaloids.[6]

  • Acid-Base Extraction : Vinca alkaloids are basic compounds.[7] A common and effective strategy is to perform an initial extraction with an acidic aqueous solution (e.g., 2% tartaric acid or dilute sulfuric acid).[3][4] In this acidic environment, the alkaloids form water-soluble salts, separating them from many non-basic, lipophilic compounds like chlorophyll and fats.[5][8]

  • Solvent Partitioning : The pH of the acidic extract is then carefully adjusted to a basic pH (e.g., pH 7.5-9.0) with an alkali like ammonia solution.[9][10] This neutralizes the alkaloid salts, converting them back to their free base form, which are soluble in organic solvents. The aqueous solution can then be extracted with a water-immiscible organic solvent (e.g., methylene chloride, chloroform) to transfer the alkaloids into the organic phase, leaving water-soluble impurities behind.[10][11] This process is often repeated multiple times to maximize yield.[10]

Q2: My crude extract is a complex mixture. What is the best chromatographic strategy for initial cleanup?

For the initial cleanup of a complex crude alkaloid extract, Column Chromatography is the workhorse technique.[3][12] The primary goal at this stage is not to achieve high-purity Vineridine but to fractionate the extract into less complex mixtures, removing major impurities.

  • Choice of Stationary Phase : Silica gel is the most commonly used stationary phase for Vinca alkaloid separation due to its effectiveness and cost-efficiency.[3][4] Alumina (neutral or basic) can also be employed and is sometimes used for a pre-treatment step before silica gel chromatography.[11][13]

  • Solvent System (Mobile Phase) : A gradient elution method is typically most effective.[3] This involves starting with a non-polar solvent and gradually increasing the polarity by mixing in a more polar solvent. A common gradient system for Vinca alkaloids starts with solvents like benzene or chloroform and gradually introduces methanol or ethanol.[3][4] This allows for the sequential elution of compounds based on their polarity.

Q3: How do I monitor the separation during column chromatography?

Effective monitoring is crucial to correctly pool the fractions containing your target compound.[3]

  • Thin-Layer Chromatography (TLC) : TLC is the primary method for monitoring column chromatography.[12][13] Small aliquots from collected fractions are spotted on a TLC plate, which is then developed in a suitable solvent system. The spots are visualized (e.g., under UV light), and the retention factor (Rf) of the spots is compared to a reference standard of pure Vineridine, if available. Fractions showing a prominent spot at the same Rf as the standard are pooled.

  • Analytical HPLC : For higher resolution, analytical High-Performance Liquid Chromatography (HPLC) can be used to analyze the fractions.[14][15] This provides more accurate information on the purity of each fraction and the presence of closely eluting impurities.[16]

Q4: What is the final step to achieve high-purity Vineridine after chromatography?

Crystallization is the gold standard for the final purification step to obtain highly pure, crystalline Vineridine.[3][13] This technique separates the target compound from trace impurities that may have co-eluted during chromatography.

The process involves dissolving the semi-purified alkaloid fraction in a minimal amount of a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly.[13] As the solution cools, the solubility of the alkaloid decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical and often requires empirical testing. Lower aliphatic alcohols like methanol or ethanol are often effective for Vinca alkaloids.[13] The resulting crystals are then filtered, washed with a small amount of cold solvent, and dried.[3]

Troubleshooting Guides

This section addresses specific problems that researchers may encounter during the purification workflow.

Problem 1: Low Yield of Vineridine in the Crude Extract

Symptoms: After initial solvent extraction and partitioning, the mass of the obtained crude alkaloid extract is significantly lower than expected.

Potential Cause Underlying Reason & Explanation Recommended Solution
Incomplete Extraction The solvent may not have sufficiently penetrated the plant material, or the extraction time was too short. The basic nature of alkaloids requires specific pH conditions for efficient extraction.[5]Ensure the plant material is ground to a fine powder (e.g., 60-mesh).[3][17] Increase extraction time or perform multiple extraction cycles. Verify the pH of the acidic extraction solution is low enough (typically pH 2-3) to fully protonate the alkaloids.[11]
Emulsion Formation During liquid-liquid extraction, vigorous shaking can create a stable emulsion at the interface of the aqueous and organic layers, trapping the target compound and preventing clear separation.Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. To break a formed emulsion, try adding a small amount of brine (saturated NaCl solution) or gently warming the funnel. Reducing mixing intensity can also help.[18]
Incorrect pH for Partitioning If the pH of the aqueous layer is not sufficiently basic during the back-extraction step, the alkaloids will remain in their protonated (salt) form and will not partition efficiently into the organic solvent.Carefully monitor and adjust the pH of the aqueous solution to be distinctly basic (pH 7.5-9.0 or higher) before extracting with the organic solvent.[10] Use a calibrated pH meter for accuracy.
Problem 2: Poor Separation (Peak Tailing/Broadening) in Column Chromatography

Symptoms: On TLC or HPLC analysis, the fractions from the column show broad, tailing spots or peaks, indicating that the target compound is not eluting cleanly and is mixing with impurities.

Workflow for Diagnosing Poor Chromatography

G start Poor Separation Observed check_loading Was the sample loaded correctly? start->check_loading check_column Is the column packed properly? check_loading->check_column Yes loading_issue Sample loaded in too large a volume or in a strong solvent. check_loading->loading_issue loading_ok Loading was correct. check_loading->loading_ok check_solvent Is the mobile phase appropriate? check_column->check_solvent Yes column_issue Column has cracks, channels, or is not uniformly packed. check_column->column_issue column_ok Column packing is good. check_column->column_ok solvent_issue Solvent polarity is too high, causing rapid elution, or too low, causing strong retention and tailing. check_solvent->solvent_issue solvent_ok Solvent system is optimized. check_solvent->solvent_ok fix_loading Dissolve sample in a minimal volume of the initial mobile phase or a weak solvent. Concentrate the sample if necessary. loading_issue->fix_loading Solution fix_column Repack the column carefully, ensuring a uniform and dense bed. Avoid air bubbles. column_issue->fix_column Solution fix_solvent Optimize the mobile phase using TLC first. Adjust the solvent gradient to ensure the target elutes with a good peak shape. solvent_issue->fix_solvent Solution end end solvent_ok->end Consider other issues (e.g., compound degradation on silica).

Caption: Troubleshooting workflow for poor chromatographic separation.

Problem 3: Failure to Induce Crystallization

Symptoms: After dissolving the purified Vineridine fraction in a solvent and cooling, no crystals form, or an oil precipitates out instead.

Potential Cause Underlying Reason & Explanation Recommended Solution
Presence of Impurities Even small amounts of impurities can inhibit the formation of a crystal lattice, often leading to the formation of an oil or preventing precipitation altogether.Re-purify the material using preparative HPLC or a second round of column chromatography with a different solvent system to remove the persistent impurities.[12]
Incorrect Solvent Choice The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble, it will not precipitate upon cooling.Perform small-scale solvent screening with a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find the optimal system.
Supersaturation/Rapid Cooling If the solution is too concentrated or cooled too quickly, the molecules may not have time to orient themselves into an ordered crystal lattice, resulting in an amorphous solid or oil.Try using a more dilute solution. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (-10 to -20 °C) for crystallization.[13] Scratching the inside of the flask with a glass rod or adding a seed crystal (if available) can help induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Vinca Alkaloid Extraction
  • Maceration : Moisten 1 kg of finely powdered dried leaves of a Vinca species with a 2% tartaric acid solution.[9]

  • Acidic Extraction : Soak the moistened powder in 8 L of 2% tartaric acid for 24 hours at room temperature with occasional stirring.[10]

  • Filtration : Filter the mixture to separate the acidic liquid extract from the plant debris.

  • Basification : Adjust the pH of the filtrate to ~8.5 with a 25% ammonia solution.[9]

  • Solvent Extraction : Extract the alkaline solution three times with an equal volume of methylene chloride.[10]

  • Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (at a temperature below 50°C) to yield the crude alkaloid mixture.[9]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing : Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar mobile phase (e.g., chloroform).[4] Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure.

  • Sample Loading : Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution : Begin elution with the non-polar solvent. Gradually increase the solvent polarity by adding a polar modifier (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 100% chloroform to a 95:5 chloroform:methanol mixture.[3][4]

  • Fraction Collection : Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring : Analyze every few fractions by TLC to identify those containing the target alkaloid. Pool the pure fractions.[13]

  • Solvent Removal : Evaporate the solvent from the pooled fractions to obtain the semi-purified Vineridine.

General Purification Workflow Diagram

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Polish plant 1. Dried & Ground Plant Material acid_extraction 2. Acidic Aqueous Extraction (pH 2-3) plant->acid_extraction basify 3. Basification (pH >8) acid_extraction->basify solvent_extraction 4. Organic Solvent Extraction basify->solvent_extraction crude Crude Alkaloid Extract solvent_extraction->crude column_chrom 5. Column Chromatography (Silica Gel, Gradient Elution) crude->column_chrom fractions 6. Fraction Collection & TLC/HPLC Analysis column_chrom->fractions semi_pure Semi-Pure Compound fractions->semi_pure crystallization 7. Recrystallization semi_pure->crystallization pure High-Purity Crystalline Vineridine crystallization->pure

Caption: Overview of the Vineridine purification workflow.

References

  • Sorbara, M. (2024). Best Method To Extract Vinca Alkaloids Extract From Vinca Rosea - Column Chromatography. Column Chromatography. Available at: [Link]

  • Eli Lilly and Company. (1976). Dimeric indole alkaloid purification process. Google Patents (US3932417A).
  • Grokipedia. (n.d.). Vineridine. Grokipedia.
  • National Center for Biotechnology Information. (n.d.). Vineridine. PubChem. Available at: [Link]

  • Verma, A., et al. (2022). Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. International Journal of Medical, Pharmaceutical and Biological Sciences, 6(1).
  • Ansari, Z. K. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 13(19), 624-637.
  • Guangxi Institute of Botany, Chinese Academy of Sciences. (2012). Separation and purification method for vinca alkaloids. Google Patents (CN101638413B).
  • Kufe, D. W., et al. (Eds.). (2003). The Vinca Alkaloids. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. Available at: [Link]

  • Global Substance Registration System. (n.d.). VINERIDINE. GSRS. Available at: [Link]

  • Bensch, K. G., et al. (1975). Induction in Vitro of Microtubular Crystals by Vinca Alkaloids. Cancer Research, 35(8), 2094-2102. Available at: [Link]

  • Szász, K., et al. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Planta Medica, 73(9), 939-943. Available at: [Link]

  • Martin, M. T., et al. (2015). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Planta Medica, 81(16), 1485-1495. Available at: [Link]

  • Wikipedia. (2025). Vineridine. Wikipedia. Available at: [Link]

  • CAS. (n.d.). Vineridine. CAS Common Chemistry. Available at: [Link]

  • NIMC. (2023). Unlocking Nature's Secrets: Natural Product Isolation Guide. NIMC. Available at: [Link]

  • Royal Society of Chemistry. (2015). Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics. Analytical Methods, 7, 5413-5421. Available at: [Link]

  • Kaur, A. (2022). Isolation of Vinca Alkaloids from C.Roseus and Mechanism of Alkaloids in Cancer. Ignited Minds Journals.
  • The University of the West Indies. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3721. Available at: [Link]

  • Lee, M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. Available at: [Link]

  • Van Tellingen, O., et al. (1991). Analytical methods for the determination of vinca alkaloids in biological specimens: a survey of the literature. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1077-1082.
  • Chen, Y. (2008). Method for extracting vinca alkaloids extract from Vinca rosea. Google Patents (CN101157699A).
  • Wang, J., et al. (2012). Negative-pressure Cavitation Extraction of Four Main Vinca Alkaloids From Catharanthus Roseus Leaves. Phytochemical Analysis, 23(6), 543-549. Available at: [Link]

  • Waters Corporation. (2024). LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • Shams, K. A., et al. (2013). Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt. International Journal of Phytomedicine, 5(3), 336-343. Available at: [Link]

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Understanding Vineridine: Key Analytical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Vineridine Analysis: Technical Support for Mass Spectrometry Sample Preparation

Welcome to the technical support center for the analysis of vineridine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines robust protocols with the field-proven insights needed to navigate the complexities of mass spectrometry. This document is structured to anticipate the challenges you may face, offering not just steps, but the scientific reasoning behind them to ensure your experimental success.

Vineridine is a monoterpenoid indole alkaloid derived from plants of the Vinca genus.[1] Its structure contains basic nitrogen atoms, which are key to its successful analysis by mass spectrometry. Understanding its fundamental properties is the first step toward developing a robust analytical method.

PropertyValueSignificance for MS Analysis
Molecular Formula C₂₂H₂₆N₂O₅Essential for calculating the exact mass and confirming isotopic patterns.[1][2][3]
Molecular Weight 398.45 g/mol Used to identify the monoisotopic mass for precursor ion selection in MS.[1][2][3][4]
Chemical Class Vinca AlkaloidSuggests that protocols developed for similar alkaloids (e.g., vincristine, vinblastine) can be adapted. Its basic nature makes it ideal for positive mode electrospray ionization (ESI+).[5][6]
Expected Ion [M+H]⁺The primary ion expected in ESI+ is the protonated molecule at m/z 399.19.

Core Experimental Workflow: From Plant Matrix to MS Injection

The journey from a complex biological matrix to a clean sample ready for injection is critical. Each step is designed to isolate vineridine while systematically removing interfering compounds that can compromise your analysis.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification (Clean-up) cluster_2 Phase 3: Analysis A 1. Sample Homogenization (Dried, Powdered Plant Material) B 2. Acidified Solvent Extraction (e.g., Methanol/Water/Acid) A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) C->D Transfer Supernatant E Condition -> Load -> Wash -> Elute D->E F 5. Eluate Evaporation & Reconstitution D->F G 6. Dilution with Initial Mobile Phase F->G Reconstitute in Solvent H 7. LC-MS/MS Injection G->H

Caption: High-level workflow for vineridine sample preparation.

Detailed Protocol: Solid-Phase Extraction (SPE) for Vineridine

This protocol is designed for the extraction and purification of vineridine from a plant matrix (e.g., Vinca erecta leaves).

Rationale: The method employs an initial acidified liquid extraction to protonate and solubilize the alkaloids. This is followed by a crucial clean-up step using Mixed-Mode Cation Exchange (MCX) SPE. MCX is ideal because it retains basic compounds like vineridine via ion exchange while allowing neutral and acidic interferences to be washed away.

Materials:

  • Dried, powdered plant material

  • Extraction Solvent: Methanol/Water (80:20, v/v) with 0.5% Formic Acid

  • MCX SPE Cartridges

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water with 0.5% Formic Acid

  • SPE Wash Solvent: Water with 0.5% Formic Acid, followed by Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solvent: Mobile Phase A (e.g., Water with 0.1% Formic Acid)

Procedure:

  • Extraction:

    • Weigh 200 mg of homogenized plant powder into a centrifuge tube.

    • Add 5 mL of Extraction Solvent.

    • Vortex vigorously for 2 minutes, then sonicate for 15 minutes.

    • Centrifuge at 8,000 rpm for 10 minutes.

    • Carefully collect the supernatant. This is your crude extract.

  • SPE Purification:

    • Condition: Pass 3 mL of Methanol through the MCX SPE cartridge.

    • Equilibrate: Pass 3 mL of Equilibration Solvent through the cartridge. Do not let the cartridge run dry.

    • Load: Load 1 mL of the crude extract (supernatant) onto the cartridge.

    • Wash 1 (Remove Polar Interferences): Pass 3 mL of Wash Solvent 1 (acidified water) through the cartridge.

    • Wash 2 (Remove Non-Polar Interferences): Pass 3 mL of Methanol through the cartridge.

    • Elute: Elute the vineridine by passing 3 mL of Elution Solvent through the cartridge. The ammonia neutralizes the charge on the vineridine, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of Reconstitution Solvent.

    • Vortex to dissolve, then filter through a 0.22 µm syringe filter into an LC vial for analysis.

Troubleshooting Guide

Q1: I am seeing a very low or no signal for vineridine. What could be wrong?

A1: This is a common issue that can stem from several sources. Let's break it down logically:

  • Inefficient Extraction: Ensure your extraction solvent is sufficiently acidic (pH 3-4) to fully protonate and solubilize the vineridine from the plant matrix.[6] Alkaloids are often present as salts in the plant and require an acidic environment to be efficiently extracted into polar solvents.

  • Analyte Loss During Clean-up:

    • SPE Breakthrough: You may be loading too much sample onto the SPE cartridge, exceeding its capacity. Try diluting the crude extract before loading.

    • Incorrect Elution: The elution solvent must be strong enough to displace your analyte. For cation exchange, a basic modifier (like ammonium hydroxide) is required to neutralize the protonated vineridine, allowing it to elute.

  • Mass Spectrometer Settings:

    • Wrong Polarity: Vineridine is a basic compound and ionizes best in positive ion mode (ESI+). Double-check that you are not acquiring data in negative mode.

    • Suboptimal Source Conditions: Parameters like spray voltage, capillary temperature, and gas flows are critical.[7] Ensure these are optimized for a compound of vineridine's mass and polarity. Often, conditions used for other Vinca alkaloids are a good starting point.[8][9]

  • Sample Degradation: Vineridine, like other Vinca alkaloids, can be sensitive to pH, temperature, and light.[10][11] Prepare samples fresh and analyze them promptly. If storage is necessary, keep extracts at 4°C for short-term and -20°C or lower for long-term storage.[12]

Q2: My chromatographic peak for vineridine is broad or splitting. How can I fix this?

A2: Poor peak shape is almost always related to chromatography or sample preparation.

  • Solvent Mismatch: The "rule of thumb" is that the sample diluent should be weaker than the mobile phase. Reconstituting your final extract in a solvent much stronger than your initial mobile phase (e.g., 100% methanol when your gradient starts at 10% methanol) will cause peak distortion. Solution: Always reconstitute your sample in the initial mobile phase composition (or a slightly weaker solvent).[12]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to broad, fronting peaks. Dilute your sample and re-inject.

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen on vineridine, causing peak tailing. Solution: Ensure your mobile phase is adequately acidified (e.g., 0.1% formic acid). The acid protonates both the vineridine (giving it a positive charge) and the silanols (suppressing their negative charge), minimizing unwanted interactions.[13]

Q3: My results are inconsistent, and the signal intensity varies between injections. I suspect matrix effects. How can I confirm and mitigate this?

A3: This is a critical challenge in LC-MS, where co-eluting matrix components suppress or enhance the ionization of your analyte.[14][15][16]

  • How to Confirm: A simple post-extraction spike experiment can diagnose the issue.

    • Analyze your prepared sample extract.

    • Prepare a vineridine standard in a clean solvent (e.g., initial mobile phase) at a known concentration.

    • Spike your prepared sample extract with the same known concentration of the vineridine standard and analyze it.

    • Calculate the matrix effect: ME (%) = (Peak Area in Spiked Extract - Peak Area in Unspiked Extract) / (Peak Area in Clean Solvent Standard) * 100. A value <100% indicates ion suppression; >100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Sample Clean-up: The best defense is a cleaner sample. The SPE method described above is designed to significantly reduce matrix components.[13][16]

    • Chromatographic Separation: Adjust your LC gradient to better separate vineridine from the interfering region of the chromatogram.

    • Use an Internal Standard (IS): This is the gold standard for correcting variability. An ideal IS is a stable isotope-labeled (SIL) version of vineridine. Since a SIL-IS for vineridine is not commercially available, a structural analog (another Vinca alkaloid not present in your sample, like vinblastine) can be used.[8] The IS is added at the very beginning of the sample preparation process and will experience the same losses and matrix effects as your analyte, allowing for a reliable ratio-based quantification.

G cluster_0 cluster_1 ESI_Source ESI Droplet Analyte (Vineridine) Matrix Components Suppression Ion Suppression (Reduced Signal) ESI_Source:f1->Suppression Competition for charge or droplet surface Enhancement Ion Enhancement (Increased Signal) ESI_Source:f1->Enhancement Improved desolvation (less common) Detector Detector Signal Suppression->Detector Inaccurate Low Reading Enhancement->Detector Inaccurate High Reading

Caption: The concept of matrix effects in electrospray ionization (ESI).

Frequently Asked Questions (FAQs)

Q4: What are the best storage conditions for my vineridine stock solutions and prepared samples? A4: For long-term stability, stock solutions of vineridine prepared in methanol or DMSO should be stored at -20°C or below in amber vials to protect from light.[12] Prepared samples reconstituted in aqueous mobile phase should be analyzed within 24 hours, even when stored in an autosampler at 4°C, to prevent degradation.[8][17]

Q5: What are the expected precursor and product ions for vineridine in a tandem mass spectrometer (MS/MS)? A5: While specific fragmentation data for vineridine is not as widely published as for other Vinca alkaloids, a standard approach can be used. First, you would perform a full scan to identify the protonated precursor ion, [M+H]⁺, at m/z 399.19. Next, you would perform a product ion scan on m/z 399.19. Based on the structure of related alkaloids, you would expect characteristic fragmentation patterns resulting from the loss of the ester group, cleavages in the indole ring system, or other structural moieties. For method development, it is crucial to infuse a pure standard to optimize collision energy and identify the most stable and intense product ions for use in Multiple Reaction Monitoring (MRM) assays.[12]

Q6: I don't have an LC-MS/MS system. Can I use LC-UV? A6: Yes, LC-UV is a viable alternative, though it lacks the sensitivity and selectivity of mass spectrometry.[18] The indole moiety in vineridine provides a chromophore suitable for UV detection, likely around 220-300 nm. However, you will need a much more rigorous sample clean-up procedure to remove co-eluting, UV-absorbing impurities that would otherwise go undetected by MS/MS. Your quantification will be more susceptible to interferences.

Q7: How should I prepare my calibration curve for accurate quantification? A7: To account for potential matrix effects, a matrix-matched calibration curve is highly recommended.[6][14] This involves preparing your calibration standards by spiking known concentrations of vineridine into a "blank matrix" extract—an extract prepared from a sample known to not contain any vineridine, using the exact same preparation method as for your unknown samples. This ensures that your standards experience the same ion suppression or enhancement as your actual samples, leading to far more accurate results than a simple curve prepared in a clean solvent.

References

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Technical Support Center: Enhancing the Yield of Vineridine from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Vineridine is a monoterpenoid indole alkaloid found in plants of the Vinca genus, such as Vinca erecta and Vinca minor.[1] With potential sedative and hypotensive properties, it belongs to the broader class of Vinca alkaloids, which are noted for a range of pharmacological effects.[1] However, like many valuable secondary metabolites, the concentration of Vineridine in plant sources is often low, presenting a significant challenge for researchers in achieving high-yield extraction and purification.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction and purification of Vineridine. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.

Section 1: Troubleshooting Guide for Low Vineridine Yield

This section addresses specific problems you may encounter during your workflow. The question-and-answer format is designed to help you quickly identify and resolve common issues that lead to diminished yields.

Q1: My final Vineridine yield is extremely low or undetectable. What are the most common culprits?

A1: A low final yield is typically a cumulative problem. The issue can usually be traced back to one or more of the following four stages of your workflow:

  • Source Material Quality & Vineridine Content: The natural abundance of Vineridine in your plant source may be inherently low, or the material itself may be of poor quality.[2] The biosynthesis of alkaloids is significantly influenced by environmental and developmental factors.[3][4]

  • Inefficient Initial Extraction: The chosen solvent and extraction method may not be effectively liberating Vineridine from the plant matrix. This is a critical step where significant losses can occur.[2]

  • Compound Degradation: Vineridine, like many complex alkaloids, can be sensitive to heat, light, or extreme pH levels, leading to its breakdown during processing.[2]

  • Losses During Purification: The purification process, particularly liquid-liquid partitioning and chromatography, can lead to substantial product loss if not properly optimized.

The following questions in this guide will help you diagnose and address issues within each of these stages.

Q2: I'm not confident in my initial extraction. How can I optimize my solvent choice and extraction method?

A2: This is the most critical step for maximizing your initial yield. The key is to exploit the chemical nature of alkaloids. Vineridine is a basic compound, and its solubility is highly dependent on pH.

Causality Behind Experimental Choices: Alkaloids exist in plants as salts, which are soluble in polar solvents like alcohols, but can also be extracted using acidified water. To extract them into an organic solvent, the pH must be raised to deprotonate the nitrogen atoms, rendering the alkaloid "free base" more soluble in non-polar organic solvents.

Recommendations:

  • Acid-Base Extraction: This is the most reliable method. First, extract the ground plant material with an acidified solvent (e.g., ethanol with 1% acetic acid or 2% tartaric acid) to protonate the alkaloids and extract them as salts.[5] Then, after removing the solvent, the residue is dissolved in an acidic aqueous solution (e.g., 2% HCl, pH 2.5-3.5). This solution is washed with a non-polar solvent like hexane to remove fats and waxes.[5] Finally, the aqueous layer is made alkaline (pH 8-10) with a base like ammonium hydroxide, and the now deprotonated Vineridine is extracted into an organic solvent like dichloromethane or chloroform.[5][6][7]

  • Solvent Selection: While traditional solvents like chloroform and benzene are effective, modern approaches often favor slightly more polar and less toxic options.[8][9] An 80% ethanol solution has been shown to be highly effective for extracting vinca alkaloids using advanced methods.[10][11] Recently, "green" deep eutectic solvents (DES) have also demonstrated high efficiency for related alkaloids.[12]

  • Modern Extraction Techniques: Consider moving beyond simple maceration or Soxhlet extraction, which can be time-consuming and thermally destructive.[13][14]

    • Ultrasound-Assisted Extraction (UAE): Uses sonic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5][13]

    • Negative-Pressure Cavitation Extraction (NPCE): This improved method has shown superior yields for vinca alkaloids compared to maceration and heat reflux, requiring less time and energy.[10][11]

Data Presentation: Comparison of Extraction Methods for Vinca Alkaloids

MethodTypical TimeSolvent UsageRelative YieldKey Advantage
Maceration12-24 hoursHighLowSimple setup
Heat Reflux / Soxhlet3-18 hoursHighMediumEfficient for some compounds
Ultrasound-Assisted (UAE)30-60 minMediumHighFast, reduced temperature
Negative-Pressure (NPCE)30 minMediumVery HighHigh efficiency at room temp[10]
Pressurized Liquid (PLE)15-30 minLowVery HighFast, low solvent use[14]

Q3: I suspect my Vineridine is degrading during the process. How can I minimize this?

A3: Degradation is a common and often overlooked cause of low yield. Alkaloids can be sensitive to several factors.

Causality Behind Experimental Choices: The complex structure of Vineridine contains multiple functional groups that can be susceptible to chemical modification under harsh conditions. High heat can cause thermal decomposition, UV light can induce photochemical reactions, and strong acids or bases can catalyze hydrolysis or rearrangement.

Recommendations:

  • Avoid High Temperatures: Prolonged heating, as used in Soxhlet extraction, can degrade thermolabile compounds.[2] Opt for room temperature or slightly warmed extractions, or use energy-assisted methods like UAE or NPCE that are effective at lower temperatures.[10][14] When evaporating solvents, use a rotary evaporator under reduced pressure to keep the temperature low.

  • Protect from Light: Conduct experiments in amber glassware or protect your vessels with aluminum foil to prevent potential photodegradation. While Vineridine's specific photosensitivity is not extensively documented, it is a best practice for complex organic molecules. For comparison, the related pharmaceutical ranitidine is known to degrade via direct photolysis.[15]

  • Control pH: While pH manipulation is necessary for extraction, avoid prolonged exposure to very strong acids or bases. Use the mildest pH conditions that are effective for protonation/deprotonation and work efficiently.

  • Process Samples Quickly: The stability of some vinca alkaloids in solution can be limited. For example, a major metabolite of vincristine degrades significantly in plasma within 15 hours at room temperature.[16] Therefore, it is advisable to proceed through the extraction and purification steps without unnecessary delays.

Q4: My crude extract is an impure, complex mixture, and I'm losing most of my product during column chromatography. How can I improve this?

A4: A successful final purification depends on a good initial clean-up. Overloading a chromatography column with a very crude mixture is a common cause of poor separation and low recovery.

Causality Behind Experimental Choices: Column chromatography works by differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase. If the extract contains high concentrations of highly polar or non-polar impurities, they can irreversibly bind to the column or cause the target compound to elute improperly, leading to broad peaks and poor separation.

Recommendations:

  • Pre-Purification is Key: Do not load your raw organic extract directly onto a silica column. A thorough acid-base liquid-liquid extraction (as described in A2) is the most effective way to separate the basic alkaloids from the vast majority of neutral and acidic plant compounds (chlorophylls, lipids, phenolic acids).

  • Chromatography Stationary Phase:

    • Silica Gel: This is the most common choice for separating vinca alkaloids due to its adsorption characteristics.[8]

    • Alumina: Can also be used. It is sometimes used in a pre-treatment step to clean the crude product before more refined chromatography.[9][17]

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent and gradually increase the polarity. This is known as gradient elution.

    • Common solvent systems for vinca alkaloids include gradients of dichloromethane-methanol or chloroform-ethanol.[8][17] The optimal ratio will depend on the specific alkaloids present and must be determined empirically.

  • Monitor Fractions Effectively: Use Thin-Layer Chromatography (TLC) to analyze the small fractions collected from the column. Spot your fractions alongside your crude extract and (if available) a Vineridine standard. Combine only the fractions that contain pure Vineridine. A common visualization agent for alkaloids on TLC plates is Dragendorff's reagent.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which plant part is the best source for Vineridine? Vineridine was first isolated from the aboveground parts of Vinca erecta.[1] For the related and more commonly studied Catharanthus roseus, the leaves are the primary source for the commercially important dimeric alkaloids vincristine and vinblastine.[19] Therefore, the leaves are the most logical starting material for Vineridine extraction as well.

Q2: How do environmental factors during plant cultivation affect Vineridine content? The biosynthesis of terpenoid indole alkaloids (the class Vineridine belongs to) in plants is a defense mechanism and is highly responsive to environmental stress.[3][20] Studies on Catharanthus roseus have shown that factors like drought, salinity, and light intensity can significantly increase the accumulation of precursor alkaloids.[3] Therefore, the cultivation conditions of your source plant can have a profound impact on the potential yield of Vineridine.

Q3: What is the best method for quantifying Vineridine in my extract and purified fractions? Accurate quantification is essential to track your yield through the process. The gold standard method is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a mass spectrometer (LC-MS).[10][11][21]

  • RP-HPLC with UV Detection: A C18 column is typically used.[16] The mobile phase is usually a gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection can be done using a UV detector, as the indole ring system of Vineridine will absorb UV light (typically in the 220-300 nm range).[22]

  • LC-MS/MS: This provides higher sensitivity and selectivity, allowing for accurate quantification even in complex mixtures. It is the preferred method for bioanalytical studies.[16][23]

Q4: Is it possible to synthesize Vineridine instead of extracting it? While semi-synthetic procedures have been developed for related complex alkaloids like vinblastine by coupling its precursors,[5][19] and full biosynthesis has been achieved in engineered microbes,[24][25] there is no established, commercially viable total synthesis for Vineridine for routine lab use. Plant extraction remains the primary method for obtaining this compound.

Section 3: Visualizations & Workflows

Overall Vineridine Extraction and Purification Workflow

This diagram outlines the complete process from plant material to purified compound, incorporating the key decision points discussed in this guide.

cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_cleanup Phase 3: Liquid-Liquid Cleanup cluster_purify Phase 4: Purification & Analysis Plant Plant Material (Vinca leaves) Grind Drying & Grinding Plant->Grind Solvent_Extract Solvent Extraction (e.g., acidified Ethanol or NPCE) Grind->Solvent_Extract Filter Filtration / Centrifugation Solvent_Extract->Filter Crude_Extract Crude Alcoholic Extract Filter->Crude_Extract Acidify Evaporate & Redissolve in Acidic Water (pH 3) Crude_Extract->Acidify Wash Wash with Hexane (Remove Lipids) Acidify->Wash Aqueous Phase Basify Basify Aqueous Layer (pH 9) & Extract with DCM Wash->Basify Aqueous Phase Organic_Phase Crude Alkaloid Extract (in DCM) Basify->Organic_Phase Organic Phase Chromatography Silica Gel Column Chromatography Organic_Phase->Chromatography TLC Fraction Monitoring (TLC) Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Final_Product Pure Vineridine Combine->Final_Product Quantify Quantification (HPLC/LC-MS) Final_Product->Quantify Start Low Vineridine Yield Detected Check_Extract Is the yield low in the initial crude extract? Start->Check_Extract Check_Purify Is the yield high in the crude extract but low after purification? Check_Extract->Check_Purify No Source_Problem Problem: Poor Source Material or Inefficient Extraction Check_Extract->Source_Problem Yes Degradation_Problem Problem: Compound Degradation Check_Purify->Degradation_Problem No (Suspect Degradation) Purify_Problem Problem: Loss during Purification Check_Purify->Purify_Problem Yes Solution_Source Solution: 1. Verify plant quality. 2. Optimize solvent & pH. 3. Use UAE or NPCE. Source_Problem->Solution_Source Solution_Degradation Solution: 1. Avoid high heat. 2. Protect from light. 3. Minimize processing time. Degradation_Problem->Solution_Degradation Solution_Purify Solution: 1. Improve pre-purification (LLE). 2. Optimize chromatography gradient. 3. Monitor fractions carefully with TLC. Purify_Problem->Solution_Purify

Caption: Troubleshooting decision tree for low Vineridine yield.

Section 4: Key Experimental Protocols

Protocol 1: General Purpose Acid-Base Extraction of Vineridine

This protocol is a starting point and should be optimized for your specific plant material and scale.

  • Preparation: Dry the plant leaves at 40-50°C and grind them into a fine powder (e.g., 60-mesh). [8][10]2. Initial Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% ethanol containing 1% acetic acid for 24 hours with constant stirring. Alternatively, use an ultrasonic bath for 1 hour. [5][10]3. Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to separate the plant debris from the extract.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, syrupy residue remains.

  • Acidification & Washing: Dissolve the residue in 200 mL of 2% hydrochloric acid. The pH should be between 2 and 3. Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of n-hexane to remove chlorophyll and lipids. Discard the hexane layers.

  • Basification: Carefully add concentrated ammonium hydroxide dropwise to the aqueous layer while stirring until the pH reaches 9-10.

  • Final Extraction: Extract the alkaline aqueous solution four times with 100 mL portions of dichloromethane (DCM). Combine the DCM layers.

  • Drying and Concentration: Dry the combined DCM extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract. Store at -20°C until purification.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in your starting mobile phase (e.g., 100% dichloromethane). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of DCM. In a separate flask, mix this with a small amount of silica gel and dry it to a powder. Carefully layer this dried powder on top of the packed column.

  • Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity of the mobile phase by slowly adding methanol. A typical gradient might be from 100% DCM to 95:5 DCM:Methanol over several column volumes. [17]4. Fraction Collection: Collect small, equal-volume fractions (e.g., 10-15 mL) in test tubes.

  • Monitoring: Spot every few fractions on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 DCM:Methanol). Visualize the spots under UV light and/or by staining with Dragendorff's reagent.

  • Pooling: Combine the fractions that show a pure spot corresponding to Vineridine. Evaporate the solvent to obtain the purified compound.

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Technical Support Center: Photochemical Degradation of Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vinca alkaloids. This guide is designed to provide in-depth, practical answers to common challenges associated with the photochemical degradation of these potent compounds. Vinca alkaloids, including vincristine and vinblastine, are structurally complex dimeric indole alkaloids known for their therapeutic importance and their inherent sensitivity to light, which can compromise experimental integrity and therapeutic efficacy.[1][2] This resource combines troubleshooting guides and frequently asked questions (FAQs) to help you navigate these stability issues, ensuring the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the photochemical instability of Vinca alkaloids.

Q1: What is photochemical degradation, and why are Vinca alkaloids so susceptible?

Answer: Photochemical degradation is the process by which a molecule is chemically altered or broken down due to the absorption of light energy, particularly UV and visible light. Vinca alkaloids are susceptible because their complex chemical structure contains multiple chromophores—specifically the indole and dihydroindole (vindoline) nuclei—that can absorb photons.[1][2]

  • Causality: When these chromophores absorb light, the molecule enters an excited state. This excess energy can initiate various chemical reactions, such as oxidation, isomerization, or cleavage of chemical bonds. The indole nucleus, being an electron-rich system, is particularly prone to photooxidation.[2] This process can lead to the formation of numerous degradation products, which may lack the desired biological activity or, in some cases, exhibit different toxicological profiles.

Q2: What are the primary environmental factors that accelerate the degradation of Vinca alkaloids in the lab?

Answer: Several factors can synergistically accelerate degradation:

  • Light Intensity and Wavelength: Direct sunlight or high-intensity artificial light, especially sources emitting UV radiation (e.g., some fluorescent bulbs, UV lamps), are the most damaging. Shorter wavelengths carry more energy and are more likely to induce photochemical reactions.

  • Presence of Oxygen: Many photodegradation pathways involve photooxidation. The presence of dissolved or atmospheric oxygen can significantly increase the rate of degradation.

  • Solvent and pH: The choice of solvent and the pH of the solution can influence the stability of Vinca alkaloids. For example, studies have shown that the uptake and stability of vincristine and vinblastine can be pH-dependent.[3] Photochemical synthesis of these alkaloids has been noted in slightly acidic aqueous solutions, suggesting the pH environment is critical to their reactivity.[4]

  • Temperature: While light is the primary driver, elevated temperatures can increase the rate of secondary thermal degradation reactions once the initial photochemical process has occurred.

  • Presence of Photosensitizers: Impurities or other components in a formulation can act as photosensitizers, absorbing light and transferring the energy to the Vinca alkaloid, thereby initiating its degradation even if the alkaloid itself does not absorb light at that specific wavelength.

Q3: How can I visually detect if my Vinca alkaloid solution has degraded?

Answer: While analytical methods are definitive, visual inspection can provide early warnings. Signs of degradation include:

  • Color Change: A noticeable change, often a yellowing or browning of a previously colorless or pale-yellow solution.

  • Precipitation: The formation of a precipitate or cloudiness in the solution can indicate the formation of insoluble degradation products.[5]

Important Note: The absence of these visual cues does not guarantee stability. Significant degradation can occur before any changes are visible to the naked eye. Always rely on analytical techniques like HPLC for quantitative assessment.[1]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Inconsistent Potency or Activity in Cell-Based Assays

Scenario: "I've prepared a stock solution of vincristine, but my cell viability assay results are highly variable between experiments, even when using the same final concentration."

Troubleshooting Steps & Explanations
  • Assess Light Exposure During Handling:

    • Question: Are you preparing your solutions under direct, bright laboratory light? Are the solution containers (e.g., flasks, tubes, pipette tip boxes) made of clear materials?

    • Explanation: Even brief exposure to ambient laboratory light can initiate degradation. The cumulative effect of light exposure during weighing, dissolution, serial dilutions, and plating can lead to a significant loss of active compound.

    • Solution: Work in a shaded area or under amber/red light. Use amber glass vials or wrap clear containers (flasks, tubes) in aluminum foil.[5] Prepare solutions immediately before use whenever possible.

  • Review Storage Conditions of Stock Solutions:

    • Question: How is your stock solution stored? Is it in a clear glass vial in a refrigerator or freezer with a glass door?

    • Explanation: Standard laboratory refrigerators and freezers cycle their lights on when the door is opened, exposing samples. Storing solutions in clear vials, even at low temperatures, does not protect them from light. Vincristine sulphate, for example, is commercially supplied in ampoules that are stored in a refrigerator to maintain stability.[6]

    • Solution: Aliquot stock solutions into small, single-use volumes in amber, cryo-rated vials. Store these vials in a light-proof box within the freezer (-20°C for short-term, -80°C for long-term).

  • Evaluate the Solvent System:

    • Question: What solvent are you using? Could it contain oxidizing impurities (e.g., peroxides in older ethers or THF)?

    • Explanation: Solvents can directly impact stability. Impurities can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents. If using aqueous buffers, prepare them freshly and consider de-gassing to remove dissolved oxygen.

Troubleshooting Workflow: Inconsistent Potency

G A Inconsistent Assay Results B Review Light Exposure During Handling A->B C Use Amber Vials or Foil Wrap. Work in Subdued Light. B->C High Exposure D Review Storage Conditions B->D Low Exposure F Check Analytical Purity (HPLC) C->F E Aliquot into Amber Vials. Store in Light-Proof Box at -80°C. D->E Improper Storage D->F Proper Storage E->F G Prepare Fresh Stock Solution from New Powder Vial. F->G Purity < 95% H Old Stock is Degraded. Implement Protective Measures. F->H Purity OK

Caption: Decision tree for troubleshooting inconsistent experimental results.

Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Scenario: "My HPLC chromatogram of a vinblastine sample shows the main peak decreasing over time, accompanied by the rise of several new, smaller peaks. What are these?"

Troubleshooting Steps & Explanations
  • Identify the Source of Degradation:

    • Question: Was the sample exposed to light on the benchtop or in the autosampler?

    • Explanation: The new peaks are almost certainly degradation products.[1] Vinca alkaloids can degrade into multiple byproducts. If the autosampler of your HPLC does not have a cooled, dark sample chamber, significant degradation can occur while samples are waiting in the queue.

    • Solution: Prepare samples immediately before placing them in the autosampler. Use amber HPLC vials. If the run is long, program the sequence to analyze the most sensitive samples first or use a refrigerated autosampler.

  • Characterize the Degradants (If Necessary):

    • Question: Do you need to identify the degradation products for regulatory or mechanistic studies?

    • Explanation: High-resolution mass spectrometry (LC-MS/MS) is the ideal technique for characterizing these new peaks. By comparing the mass-to-charge ratio (m/z) and fragmentation patterns with the parent compound, you can propose structures for the degradants (e.g., oxidized forms, isomers).

    • Solution: Run the degraded sample on an LC-MS system. Look for mass shifts corresponding to known degradation pathways, such as the addition of oxygen atoms (+16 Da).

  • Implement a Forced Degradation Study:

    • Question: How can I confirm that these new peaks are indeed light-induced?

    • Explanation: A forced degradation (or stress testing) study provides definitive proof. This involves intentionally exposing a solution of the pure drug to controlled stress conditions.

    • Solution: Expose a solution of vinblastine to a calibrated light source as described in the ICH Q1B guidelines.[7][8] Analyze samples at various time points by HPLC. The peaks that grow over time in the light-exposed sample (but not in a dark control) are photolytic degradation products.

Section 3: Protocols and Data

Protocol: Standardized Photostability Assessment of a Vinca Alkaloid Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[7][8][9]

Objective: To quantitatively assess the impact of light on the stability of a Vinca alkaloid in a specific formulation.

Materials:

  • Vinca alkaloid (e.g., Vincristine Sulfate)

  • Solvent/buffer of interest (e.g., PBS, pH 7.4)

  • Calibrated photostability chamber with a light source conforming to ICH Q1B (providing both cool white fluorescent and near-UV lamps).

  • Calibrated radiometer/lux meter.

  • Amber and clear glass vials (Type 1 borosilicate glass).

  • Aluminum foil.

  • Validated HPLC-UV or HPLC-MS method for the specific alkaloid.

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of the Vinca alkaloid at a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Dispense the solution into two sets of vials:

      • Test Samples: Clear glass vials.

      • Dark Controls: Clear glass vials completely wrapped in aluminum foil to serve as light-protected controls.

    • Prepare at least three replicates for each condition and time point.

  • Exposure Conditions:

    • Place the test samples and dark controls in the photostability chamber.

    • Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours per square meter.

    • Maintain a constant temperature inside the chamber (e.g., 25°C) to isolate the effects of light from thermal degradation.

    • Pull samples (one test vial and one dark control vial) at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Immediately after pulling, analyze each sample using the validated HPLC method.

    • Calculate the percentage of the initial concentration of the Vinca alkaloid remaining at each time point.

    • Monitor the formation of degradation products by observing the increase in their respective peak areas in the chromatograms.

  • Data Interpretation:

    • Compare the degradation rate of the light-exposed samples to the dark controls. Any degradation observed in the dark control is due to thermal effects, while the difference between the test and control samples represents photochemical degradation.

    • A loss of potency greater than 5% is generally considered significant.

Data Presentation: Factors Influencing Stability

The following table summarizes key variables and best practices for handling Vinca alkaloids to minimize degradation.

ParameterPoor Practice (High Degradation Risk)Best Practice (Low Degradation Risk)Rationale
Weighing/Handling On an open bench under bright, fluorescent lights.In a dedicated, low-light area or under amber lighting.Minimizes initiation of photochemical reactions during initial setup.[5]
Containers Clear glass or plastic (e.g., polypropylene tubes).Amber glass vials or clear containers wrapped in aluminum foil.Blocks UV and a portion of visible light, preventing photon absorption.[10][11]
Solvents Reagent-grade solvents, aged aqueous buffers.Freshly prepared, HPLC-grade solvents and buffers, de-gassed.Prevents degradation catalyzed by impurities or dissolved oxygen.
Storage (Stock) 4°C in a glass-door refrigerator.Aliquoted in amber vials, stored in a dark box at -80°C.Protects from light exposure during door openings and provides long-term stability.[6]
HPLC Autosampler Room temperature, clear vials, long queue times.Cooled to 4°C, amber vials, short time before injection.Prevents on-instrument degradation of queued samples.

Section 4: References

  • Holland, J. F., & Frei, E. (Eds.). (n.d.). The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022, March 31). International Journal of Medical, Pharmaceutical and Biological Sciences. [Link]

  • Wikipedia. (n.d.). Vinca alkaloid. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. [Link]

  • National Center for Biotechnology Information. (2024, March 10). Vinca Alkaloid Toxicity - StatPearls. [Link]

  • ResearchGate. (n.d.). (PDF) The Vinca Alkaloids. [Link]

  • Column Chromatography. (2024, September 16). Best Method To Extract Vinca Alkaloids Extract From Vinca Rosea. [Link]

  • YouTube. (2021, April 20). Lab Vinca Alkaloids part b. [Link]

  • PubMed. (n.d.). Photochemical one-pot synthesis of vinblastine and vincristine. [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. (n.d.). (PDF) Differential activity of Vincristine and Vinblastine against cultured cells. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. [Link]

  • U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of highly stable liposomal and immunoliposomal formulations of vincristine and vinblastine. [Link]

  • Elsevier. (n.d.). Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria. [Link]

  • ResearchGate. (n.d.). Vinblastine and Vincristine | Request PDF. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2017, December 7). How to troubleshoot inconsistent genotyping results from mouse tails?. [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs—2022. [Link]

  • Harsle. (2024, July 22). Different Drug Storage Conditions. [Link]

  • Journal of Hematology Oncology Pharmacy. (2026, January 21). Risk for Vincristine-Induced Adverse Events With Aprepitant in Pediatric Patients With Rhabdomyosarcoma. [Link]

  • YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]

  • PubMed. (n.d.). Mechanism of Resistance to Anthracyclines and Vinca Alkaloids. [Link]

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Technical Support Center: Strategies for Preventing Vineridine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides technical guidance based on established principles for formulating poorly soluble, weakly basic compounds, a class to which Vineridine, a monoterpenoid indole alkaloid, likely belongs.[1] As of the latest literature review, specific experimental data on the aqueous solubility, pKa, and comprehensive stability profile of Vineridine are not publicly available. The recommendations herein are extrapolated from data on similar molecules and general pharmaceutical science principles. Researchers are strongly encouraged to determine the specific physicochemical properties of their Vineridine sample to optimize their experimental design.

Introduction

Vineridine is a monoterpenoid indole alkaloid with potential pharmacological activities.[1] As with many complex natural products, researchers often encounter challenges with its aqueous solubility, leading to precipitation during the preparation of stock solutions and experimental media. This guide is designed to provide a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and mitigate Vineridine precipitation. By applying the principles of formulation science, you can achieve stable aqueous preparations of Vineridine for reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of Vineridine

Vineridine's structure as a vinca alkaloid suggests it is a weakly basic compound.[1] Weakly basic drugs often exhibit pH-dependent solubility, being more soluble in acidic conditions where they can be protonated to form more soluble salts, and less soluble in neutral to basic conditions where they exist in their less soluble free base form. Precipitation is a common issue when the pH of a solution containing a weakly basic drug is raised, or when a stock solution in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with Vineridine precipitation in a question-and-answer format.

Q1: I dissolved Vineridine in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my neutral pH cell culture medium. Why did this happen and how can I fix it?

A1: This is a classic case of solvent-shifting precipitation. Vineridine is likely much more soluble in a polar aprotic solvent like DMSO than in a neutral aqueous buffer. When you dilute the DMSO stock into the aqueous medium, the solvent environment abruptly becomes less favorable for Vineridine, causing it to crash out of solution.

Immediate Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of Vineridine in your aqueous solution to below its solubility limit.

  • Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, create an intermediate dilution in a mixture of the buffer and a water-miscible co-solvent.[2] This provides a more gradual change in solvent polarity.

Long-Term Strategy:

  • pH Modification: Prepare your Vineridine stock solution in a slightly acidic aqueous buffer (e.g., pH 4-5) where its solubility is likely to be higher. Neutralize the solution to the desired final pH just before use, ensuring the final concentration remains below the solubility limit at that pH.

Q2: My Vineridine solution is clear initially but becomes cloudy or shows precipitate after a few hours at room temperature. What could be the cause?

A2: This delayed precipitation could be due to a few factors:

  • Slow Equilibration: The solution may have been supersaturated initially, and the precipitation is occurring as it slowly reaches equilibrium.

  • Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a slightly elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.

  • Instability: Vineridine may be degrading over time to a less soluble compound.

Solutions:

  • Confirm Saturation: Ensure your initial concentration is below the thermodynamic solubility at the storage temperature.

  • Control Temperature: Prepare and store your solutions at a constant, controlled temperature. Avoid temperature fluctuations.

  • Fresh Preparations: For critical experiments, it is always best to use freshly prepared solutions of Vineridine.

Q3: I'm trying to prepare a concentrated aqueous stock of Vineridine for in vivo studies, but I'm consistently getting precipitation. What are my options?

A3: For higher concentration formulations, more advanced techniques are often necessary:

  • Co-solvents: Employing a higher percentage of co-solvents can significantly increase solubility. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[3] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3]

  • Salt Formation: If you can obtain or synthesize a salt form of Vineridine (e.g., Vineridine HCl), it will likely have significantly higher aqueous solubility than the free base.

Frequently Asked Questions (FAQs)

What is the likely pKa of Vineridine?

How does pH affect Vineridine's solubility?

For a weakly basic compound, the solubility is expected to be higher at pH values below its pKa and decrease as the pH approaches and surpasses the pKa. A hypothetical pH-solubility profile for a weak base is illustrated below.

What are the best practices for preparing a Vineridine stock solution?

  • Start with a high-purity solid.

  • For a concentrated stock, use a suitable organic solvent like DMSO or ethanol.

  • For aqueous stocks, consider a slightly acidic buffer (e.g., pH 4-5).

  • Always add the Vineridine stock solution to the aqueous buffer with gentle mixing.

  • Visually inspect for any signs of precipitation.

  • Prepare fresh solutions whenever possible and store protected from light.

Can I heat the solution to dissolve Vineridine?

Gentle warming can sometimes aid dissolution, but it should be done with caution. Excessive heat can lead to degradation. If you do warm the solution, be aware that the solubility will decrease upon cooling to room temperature, potentially leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of a Vineridine Stock Solution Using pH Adjustment

This protocol is based on the principle of dissolving a weakly basic compound in an acidic environment where it is more soluble.

Materials:

  • Vineridine powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of Vineridine powder.

  • Add a small volume of sterile water.

  • Slowly add 0.1 M HCl dropwise while stirring until the Vineridine is fully dissolved. Monitor the pH.

  • Once dissolved, adjust the volume with sterile water to near the final desired volume.

  • Carefully adjust the pH to the desired final value using 0.1 M NaOH. Be aware that as you approach the pKa of Vineridine, its solubility will decrease, and precipitation may occur if the concentration is too high.

  • Bring the solution to the final volume with sterile water.

  • Sterile filter the solution using a 0.22 µm filter.

Protocol 2: Enhancing Vineridine Solubility with a Co-solvent System

This protocol utilizes a water-miscible organic solvent to increase the solubility of Vineridine in an aqueous buffer.

Materials:

  • Vineridine powder

  • Ethanol (or Propylene Glycol, PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Dissolve the Vineridine powder in the chosen co-solvent to create a concentrated stock solution.

  • In a separate container, have the desired volume of your aqueous buffer.

  • While gently stirring the aqueous buffer, slowly add the Vineridine co-solvent stock solution dropwise.

  • Monitor the solution for any signs of cloudiness or precipitation.

  • The final concentration of the co-solvent should be kept as low as possible, as it may have effects in biological assays.

Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Can have biological effects at higher concentrations.
Propylene Glycol5-40%Generally well-tolerated.
Polyethylene Glycol 400 (PEG 400)10-50%A non-volatile liquid polymer.
Dimethyl Sulfoxide (DMSO)<1%Potent solvent; can have significant biological effects.
Protocol 3: Using Cyclodextrins to Improve Vineridine Solubility

This protocol involves the formation of an inclusion complex to enhance the aqueous solubility of Vineridine.

Materials:

  • Vineridine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the Vineridine powder to the HP-β-CD solution while stirring.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration.

Visualizations

Relationship Between pH and Solubility of a Weakly Basic Drug

pH_Solubility cluster_pH Solution pH cluster_Solubility Vineridine State & Solubility Low_pH Low pH (e.g., < pKa) Protonated Protonated Form (Salt) Higher Solubility Low_pH->Protonated Favors High_pH High pH (e.g., > pKa) Free_Base Free Base Form Lower Solubility High_pH->Free_Base Favors

Caption: The effect of pH on the solubility of a weak base like Vineridine.

Experimental Workflow for Preparing a Stable Vineridine Solution

Vineridine_Prep_Workflow start Start: Vineridine Powder dissolve Dissolve in appropriate solvent (e.g., acidic buffer, co-solvent, or cyclodextrin solution) start->dissolve mix Slowly add to final aqueous medium with stirring dissolve->mix observe Visually inspect for precipitation mix->observe stable Stable Solution - Ready for Use observe->stable Clear precipitate Precipitation Observed observe->precipitate Cloudy/Precipitate troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Increase co-solvent/cyclodextrin precipitate->troubleshoot troubleshoot->dissolve Re-attempt

Caption: A workflow for preparing and troubleshooting Vineridine solutions.

References

  • BenchChem. (2025). Addressing solubility issues of novel lipophilic Vinca alkaloid analogues.
  • Kashish Lohiya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 12, 420-435. International Journal of Pharmaceutical Sciences.
  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. (n.d.). PMC.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Process of preparing purified aqueous indole solution. (1992).
  • Vineridine. (n.d.). Wikipedia.
  • Vineridine | C22H26N2O5 | CID 198910. (n.d.). PubChem.
  • Indole alkaloid. (n.d.). Wikipedia.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
  • Processes for production of indole compounds. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
  • Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. (n.d.).
  • Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. (n.d.). PubMed.
  • Vinka Alkaloid Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
  • Wikipedia. (n.d.). β-Cyclodextrin. Retrieved from [Link]

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). MDPI.
  • Tizanidine solubility enhancement via β-cyclodextrin inclusion complex
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Solubility of the drug in various non-volatile co-solvents As depicted.... (n.d.).
  • List of parenteral drug formulations containing co-solvents and surfactants. (n.d.).
  • Vinblastine | C46H58N4O9 | CID 13342. (n.d.). PubChem.
  • Technical Support Center: Foliosidine Stability in Aqueous Solutions. (n.d.). Benchchem.

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Validation & Comparative

Vineridine and Vincamine: A Comparative Pharmacological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The genus Vinca has gifted pharmacology with a wealth of bioactive indole alkaloids, among which vincamine has been extensively studied and utilized for its cerebrovascular and nootropic effects. In contrast, its structural relative, vineridine, isolated from Vinca erecta, remains comparatively obscure. This guide provides a detailed comparative analysis of the pharmacology of vineridine and vincamine, designed for researchers, scientists, and drug development professionals. By synthesizing the available experimental data, this document aims to illuminate the pharmacological profiles of these two alkaloids, highlight the significant knowledge gaps surrounding vineridine, and provide actionable experimental protocols to facilitate further comparative research.

Structural and Physicochemical Properties

Vincamine and vineridine, while both monoterpenoid indole alkaloids, possess distinct structural features that undoubtedly contribute to their differing pharmacological activities.

  • Vincamine : Belongs to the eburnamine-vincamine group, characterized by a specific stereochemistry at key positions in its indole core and alicyclic ring system.[1]

  • Vineridine : Also known as isocaboxine A, it is classified as a mitraphylline-type oxindole alkaloid.[1] It features an oxindole-type structure with a spiro[pyrrolidine-7,7-oxindole] heterocyclic system.[1]

A comparative table of their fundamental properties is presented below.

PropertyVineridineVincamine
Molecular Formula C₂₂H₂₆N₂O₅[1]C₂₁H₂₆N₂O₃[2]
Molecular Weight 398.45 g/mol [1]354.45 g/mol [2]
Plant Source Vinca erecta, Vinca minor[1]Vinca minor[2]
Alkaloid Class Monoterpenoid Indole Alkaloid (Mitraphylline-type oxindole)[1]Monoterpenoid Indole Alkaloid (Eburnamine-vincamine type)[1]

Comparative Pharmacology: Mechanisms and Effects

The pharmacological profiles of vincamine and vineridine diverge significantly based on current literature. Vincamine has been the subject of extensive research, revealing a multi-faceted mechanism of action, while data on vineridine remains more descriptive and less mechanistic.

Vincamine: A Multi-Target Nootropic and Vasodilator

Vincamine's therapeutic potential, particularly in cerebrovascular disorders and cognitive enhancement, is underpinned by several interconnected mechanisms:

  • Cerebral Vasodilation : Vincamine is well-documented as a cerebral vasodilator, increasing blood flow to the brain, which enhances the delivery of oxygen and nutrients.[3] This effect is likely mediated through the relaxation of smooth muscle in cerebral blood vessels.

  • Phosphodiesterase (PDE) Inhibition : By inhibiting PDE, vincamine increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation.

  • Ion Channel Modulation : Vincamine has been shown to block voltage-gated sodium channels, which may contribute to its neuroprotective effects against excitotoxicity.

  • Neurotransmitter Modulation : It can modulate the release of various neurotransmitters, including dopamine and serotonin, which play crucial roles in cognition and mood.

  • Antioxidant and Anti-inflammatory Properties : Vincamine exhibits antioxidant properties, protecting brain cells from oxidative stress. Recent studies have also highlighted its anti-inflammatory effects, potentially through the suppression of NF-κB and activation of the Nrf2/HO-1 signaling pathways.

Vineridine: A Sedative and Hypotensive Agent with Unclear Mechanisms

The pharmacological characterization of vineridine is less comprehensive. The primary reported effects are:

  • Sedative and Hypotensive Effects : In vivo studies in mice have demonstrated that vineridine possesses sedative and hypotensive properties.[1] The hypotensive effect is likely a result of smooth muscle relaxation.[1]

  • Central Nervous System (CNS) Stimulant Properties : Paradoxically, vineridine also exhibits some CNS stimulant properties, including emetic activity and an influence on spinal cord synaptic transmission.[1]

  • Lack of Cytotoxicity : Vineridine has been shown to be non-cytotoxic against a range of cancer cell lines, with IC₅₀ values greater than 40 μM.[1]

The precise molecular targets and signaling pathways responsible for vineridine's sedative, hypotensive, and CNS stimulant effects have not been elucidated, representing a significant area for future research.

Pharmacokinetics: A Tale of Two Alkaloids

The pharmacokinetic profiles of these compounds are as divergent as their known pharmacological effects.

Pharmacokinetic ParameterVineridineVincamine
Bioavailability Data not availableWell-absorbed orally
Metabolism Data not availablePrimarily metabolized in the liver[1]
Excretion Data not availableExcreted through the kidneys[1]
LD₅₀ (mice, i.v.) 125 mg/kg[1]Data not available

Experimental Protocols for Comparative Analysis

To bridge the knowledge gap and enable a direct comparison of vineridine and vincamine, the following experimental protocols are provided. These methodologies are designed to be self-validating and are grounded in established pharmacological techniques.

Protocol 1: In Vitro Assessment of Vasodilatory Effects

Objective: To compare the vasodilatory potency of vineridine and vincamine on isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings from euthanized Sprague-Dawley rats.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Contraction Induction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curves: Once a stable plateau is reached, add cumulative concentrations of vineridine or vincamine (e.g., 1 nM to 100 µM) to the organ bath.

  • Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Plot concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

Causality Explanation: This experiment directly assesses the ability of each compound to relax vascular smooth muscle, providing a quantitative measure of their vasodilatory potential. The use of a pre-contracted vessel allows for the specific measurement of relaxation.

Protocol 2: Evaluation of Sedative Effects Using the Open Field Test

Objective: To compare the sedative effects of vineridine and vincamine in mice.

Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer vineridine, vincamine (at various doses, e.g., 1, 5, 10 mg/kg), or vehicle (e.g., saline with 1% DMSO) via intraperitoneal (i.p.) injection.

  • Open Field Test: 30 minutes post-injection, place each mouse in the center of an open field apparatus (a square arena with video tracking capabilities).

  • Data Acquisition: Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for a 10-minute period.

  • Data Analysis: A significant decrease in total distance traveled and rearing frequency is indicative of a sedative effect.

Causality Explanation: The open field test is a standard behavioral assay for assessing locomotor activity and anxiety-like behavior. A reduction in movement is a reliable indicator of sedation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To visually represent the known and hypothesized mechanisms, the following diagrams are provided in DOT language.

Vincamine's Multifaceted Mechanism of Action

Vincamine_Mechanism Vincamine Vincamine PDE Phosphodiesterase (PDE) Vincamine->PDE Inhibits cAMP ↑ cAMP Vincamine->cAMP Increases VGSC Voltage-Gated Sodium Channels Vincamine->VGSC Blocks Neurotransmitter Neurotransmitter Modulation Vincamine->Neurotransmitter Antioxidant Antioxidant Effects Vincamine->Antioxidant AntiInflammatory Anti-inflammatory Effects (NF-κB↓, Nrf2↑) Vincamine->AntiInflammatory SmoothMuscle Smooth Muscle Relaxation cAMP->SmoothMuscle Vasodilation Cerebral Vasodilation SmoothMuscle->Vasodilation Neuroprotection Neuroprotection VGSC->Neuroprotection Neurotransmitter->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Proposed mechanisms of action for Vincamine.

Hypothesized Mechanism for Vineridine's Hypotensive Effect

Vineridine_Hypotensive_Mechanism Vineridine Vineridine MolecularTarget Unknown Molecular Target(s) on Vascular Smooth Muscle Vineridine->MolecularTarget SignalTransduction Signal Transduction Cascade (Hypothesized) MolecularTarget->SignalTransduction SmoothMuscleRelaxation Smooth Muscle Relaxation SignalTransduction->SmoothMuscleRelaxation Hypotension Hypotensive Effect SmoothMuscleRelaxation->Hypotension

Caption: Hypothesized pathway for Vineridine's hypotensive effect.

Experimental Workflow for Comparative Vasodilation Study

Vasodilation_Workflow start Isolate Aortic Rings mount Mount in Organ Bath start->mount contract Induce Contraction (Phenylephrine) mount->contract add_drug Add Cumulative Concentrations (Vineridine or Vincamine) contract->add_drug record Record Relaxation Response add_drug->record analyze Calculate EC₅₀ and Max Relaxation record->analyze end Compare Vasodilatory Potency analyze->end

Caption: Workflow for comparing vasodilatory effects.

Conclusion and Future Directions

This guide illuminates the stark contrast in our pharmacological understanding of vineridine and vincamine. While vincamine has a well-defined, multi-target profile that has led to its clinical investigation for cognitive and cerebrovascular disorders, vineridine remains a compound of largely descriptive pharmacology with sedative and hypotensive effects. The lack of mechanistic and quantitative data for vineridine presents a significant opportunity for pharmacological research.

Future investigations should prioritize:

  • Target Identification: Elucidating the specific molecular targets of vineridine to understand the basis of its sedative and hypotensive effects.

  • Comprehensive Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of vineridine.

  • In-depth Mechanistic Studies: Investigating the signaling pathways modulated by vineridine to explain its dual CNS depressant and stimulant properties.

By employing the experimental protocols outlined in this guide and focusing on these key areas of inquiry, the scientific community can begin to build a more complete and comparative pharmacological profile of these two intriguing Vinca alkaloids.

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Vineridine vs. Vinpocetine: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neurotherapeutics, the exploration of natural and synthetic compounds for their potential to mitigate neuronal damage and cognitive decline remains a paramount endeavor. Among the myriad of molecules under investigation, vinca alkaloids and their derivatives have garnered considerable attention. This guide provides a detailed, evidence-based comparison of the neuroprotective efficacy of two such compounds: vineridine and the more extensively studied vinpocetine. While both originate from the Vinca genus, the available scientific literature presents a stark contrast in the depth of understanding of their neuroprotective potential.

Introduction to Vineridine and Vinpocetine: Structural and Pharmacological Overview

Vineridine and vinpocetine are both alkaloids, with vineridine being a monoterpenoid indole alkaloid isolated from Vinca erecta[1]. Vinpocetine, on the other hand, is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor)[2].

Vineridine is identified as a mitraphylline-type oxindole alkaloid[1]. Its pharmacological profile, based on limited early research, suggests sedative and hypotensive effects in animal models, likely attributable to smooth muscle relaxation. It has also been noted to possess central nervous system stimulant properties[1]. However, its potential as a neuroprotective agent remains largely unexplored.

Vinpocetine is a well-characterized compound with a long history of clinical use in some countries for cerebrovascular disorders and cognitive impairment[2]. It is known to readily cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent[2][3].

Table 1: Chemical and Pharmacological Profile

FeatureVineridineVinpocetine
Chemical Class Monoterpenoid indole alkaloid (Mitraphylline-type oxindole)[1]Synthetic derivative of vincamine (Vinca alkaloid)[2]
Source Vinca erecta[1]Synthesized from vincamine, from Vinca minor[2]
Blood-Brain Barrier Permeability Not extensively studied.Readily crosses the blood-brain barrier[2][3].
Primary Reported Pharmacological Effects Sedative, hypotensive, CNS stimulant[1].Cerebral blood flow enhancer, neuroprotective, anti-inflammatory[2][4][5].

Comparative Analysis of Neuroprotective Mechanisms

A significant disparity exists in the scientific literature regarding the neuroprotective mechanisms of vineridine and vinpocetine. While vinpocetine has been the subject of extensive research, data on vineridine's neuroprotective actions are virtually nonexistent.

Vinpocetine: A Multi-Target Neuroprotective Agent

Vinpocetine's neuroprotective effects are multifaceted, stemming from its ability to modulate several key pathways involved in neuronal injury and survival.

  • Cerebral Blood Flow Enhancement: Vinpocetine is a potent cerebral vasodilator, increasing blood flow to the brain, which in turn enhances oxygen and glucose supply to neurons[2][4]. This is primarily achieved through the inhibition of phosphodiesterase type 1 (PDE1)[5].

  • Anti-inflammatory Action: Chronic neuroinflammation is a key contributor to neurodegenerative diseases. Vinpocetine exhibits significant anti-inflammatory properties by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response[2][4]. This leads to a reduction in the production of pro-inflammatory cytokines[2].

  • Antioxidant Properties: Vinpocetine has been shown to possess antioxidant activity, scavenging free radicals and reducing lipid peroxidation, thereby protecting neurons from oxidative damage[2][4].

  • Ion Channel Modulation: Vinpocetine inhibits voltage-dependent sodium channels, which helps to stabilize neuronal membranes and reduce excitotoxicity, a major cause of neuronal death in ischemic conditions[4][5].

  • Modulation of Neurotransmitter Systems: Some studies suggest that vinpocetine can enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory[4].

Vinpocetine_Mechanism cluster_effects Neuroprotective Effects cluster_mechanisms Molecular Mechanisms Vinpocetine Vinpocetine PDE1 Inhibition of PDE1 Vinpocetine->PDE1 NFkB Inhibition of NF-κB Pathway Vinpocetine->NFkB ROS Scavenging of ROS Vinpocetine->ROS Na_Channel Blockade of Na+ Channels Vinpocetine->Na_Channel ACh Enhanced Acetylcholine Release Vinpocetine->ACh Vasodilation Cerebral Vasodilation Anti_Inflammation Anti-inflammation Antioxidant Antioxidant Activity Ion_Channel Ion Channel Modulation Neurotransmitter Neurotransmitter Modulation PDE1->Vasodilation NFkB->Anti_Inflammation ROS->Antioxidant Na_Channel->Ion_Channel ACh->Neurotransmitter

Caption: Multifaceted neuroprotective mechanisms of Vinpocetine.

Vineridine: An Uncharted Territory for Neuroprotection

Currently, there is a conspicuous absence of published studies investigating the neuroprotective mechanisms of vineridine. While it belongs to the broader class of Vinca alkaloids, which are known for their diverse biological activities, specific data on vineridine's effects on neuronal survival, inflammation, oxidative stress, or excitotoxicity are lacking. The reported sedative and hypotensive effects might suggest some interaction with the central nervous and cardiovascular systems, but any extrapolation to neuroprotection would be purely speculative without dedicated experimental evidence.

Experimental Data on Neuroprotective Efficacy

The disparity in research extends to the availability of experimental data supporting the neuroprotective efficacy of these two compounds.

Vinpocetine: A Wealth of Preclinical and Clinical Evidence

Numerous preclinical studies in various animal models of neurological disorders, such as stroke and dementia, have demonstrated the protective effects of vinpocetine[2]. These studies have shown that vinpocetine can reduce infarct volume, improve neurological deficits, and enhance cognitive function[6][7].

Clinically, several trials have suggested potential benefits of vinpocetine in improving memory and increasing cerebral blood flow and metabolism[6]. A systematic review and meta-analysis of randomized controlled trials on vinpocetine in acute ischemic stroke concluded that it has some promising efficacy in reducing disability[8][9]. However, the evidence is not yet considered conclusive enough to support its routine clinical use in all regions, and more robust, large-scale trials are needed[8][9].

Table 2: Summary of Vinpocetine's Neuroprotective Efficacy Data

Study TypeModel/PopulationKey FindingsReference(s)
Preclinical Rat model of Alzheimer's diseaseImproved synaptic plasticity.[10][11]
Preclinical Rat model of NMDA-induced neurotoxicityReduced lesion size and microglial activation.[7]
Clinical Patients with acute ischemic strokeLower rates of death or significant disability at 1 and 3 months.[8][9]
Clinical Older adults with memory problemsSome trials suggest memory improvement.[6]
Vineridine: A Call for Investigation

There is no available experimental data from either preclinical or clinical studies evaluating the neuroprotective efficacy of vineridine. This represents a significant knowledge gap and a potential area for future research.

Experimental Protocols for Assessing Neuroprotective Efficacy

To facilitate future comparative studies, this section outlines standard experimental protocols for evaluating the neuroprotective potential of compounds like vineridine and further characterizing vinpocetine.

In Vitro Neuroprotection Assays
  • Objective: To assess the ability of a compound to protect neurons from various insults in a controlled cellular environment.

  • Cell Models:

    • Primary neuronal cultures: Cortical, hippocampal, or cerebellar neurons isolated from rodent embryos provide a physiologically relevant model.

    • Neuronal cell lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used for initial screening due to their ease of culture and differentiation into neuron-like cells[12][13].

  • Induction of Neurotoxicity:

    • Excitotoxicity: Exposure to glutamate or N-methyl-D-aspartate (NMDA) to mimic ischemic conditions[7].

    • Oxidative stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce reactive oxygen species (ROS) production[14].

    • Amyloid-β (Aβ) toxicity: Application of Aβ oligomers to model Alzheimer's disease pathology[10].

  • Assessment of Neuroprotection:

    • Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays to quantify cell death.

    • Apoptosis Assays: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays.

    • Measurement of ROS: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

    • Analysis of Inflammatory Markers: Measuring levels of cytokines like TNF-α and IL-1β using ELISA or qPCR.

Caption: Workflow for in vitro neuroprotection assays.

In Vivo Models of Neurological Disorders
  • Objective: To evaluate the neuroprotective efficacy of a compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

  • Animal Models:

    • Stroke Models: Middle cerebral artery occlusion (MCAO) in rodents to mimic ischemic stroke[15].

    • Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations[15].

    • Parkinson's Disease Models: Administration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA to induce dopaminergic neuron loss[15].

  • Assessment of Neuroprotection:

    • Behavioral Tests:

      • Cognitive function: Morris water maze, Y-maze, novel object recognition test[7].

      • Motor function: Rotarod test, grip strength test.

    • Histological Analysis:

      • Infarct volume measurement: Staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) in stroke models.

      • Immunohistochemistry: Staining for neuronal markers (e.g., NeuN), apoptotic markers (e.g., cleaved caspase-3), and glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes)[7].

    • Biochemical Analysis: Measurement of neurotransmitter levels, inflammatory markers, and oxidative stress markers in brain tissue.

Conclusion and Future Directions

The comparative analysis of vineridine and vinpocetine reveals a significant knowledge imbalance. Vinpocetine stands as a well-investigated compound with a multi-target neuroprotective profile, supported by a substantial body of preclinical and emerging clinical evidence. Its mechanisms of action, including cerebral blood flow enhancement, anti-inflammation, antioxidant effects, and ion channel modulation, are well-documented.

In contrast, vineridine remains an enigma in the context of neuroprotection. The lack of research into its potential neuroprotective effects presents both a challenge and an opportunity. Future research should prioritize the systematic evaluation of vineridine's neuroprotective efficacy using the established in vitro and in vivo models described in this guide. Key questions to be addressed include:

  • Does vineridine cross the blood-brain barrier?

  • Does it exhibit neuroprotective properties in cellular and animal models of neurological disorders?

  • If so, what are its underlying mechanisms of action?

  • How does its efficacy and safety profile compare directly to that of vinpocetine?

A thorough investigation into the neuroprotective potential of vineridine is warranted. Such studies would not only clarify its therapeutic promise but also contribute to a broader understanding of the structure-activity relationships of Vinca alkaloids in the central nervous system. For now, any claims regarding the neuroprotective efficacy of vineridine are unsubstantiated by scientific evidence, while vinpocetine continues to be a compound of significant interest in the pursuit of effective neurotherapeutics.

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Introduction: The Eburnamine Scaffold and its Neuro-Pharmacological Promise

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Vineridine and Other Eburnamine Alkaloids for Drug Development Professionals

The Apocynaceae plant family is a rich reservoir of complex indole alkaloids, among which the eburnamine-vincamine class has garnered significant attention for its profound effects on cerebral function.[1] These monoterpenoid indole alkaloids, characterized by a unique pentacyclic structure, exhibit a range of pharmacological activities, including modulation of cerebral circulation, neuroprotection, and antihypoxic potencies.[1][2] While many natural and synthetic derivatives exist, this guide focuses on a comparative analysis of Vineridine against its more extensively studied counterparts, the natural alkaloid Vincamine and its potent synthetic derivative, Vinpocetine.

Vincamine, isolated from the lesser periwinkle (Vinca minor), was one of the first in this class to be explored for its vasodilatory properties.[3][4] This led to the development of Vinpocetine, a synthetic derivative with an enhanced pharmacological profile and better bioavailability, which has become a benchmark compound in neurovascular research.[1][5] Vineridine, isolated from Vinca erecta, represents a structurally related but less-characterized member of this family.[6] This guide will dissect the structural nuances, mechanistic divergences, and pharmacological profiles of these compounds, providing researchers with a data-driven framework for future investigation and development.

Section 1: A Tale of Three Structures: The Eburnamine Core

The biological activity of eburnamine alkaloids is intrinsically linked to their rigid pentacyclic ring system and the stereochemistry of their chiral centers. The subtle variations in functional groups among Vineridine, Vincamine, and Vinpocetine lead to significant differences in their pharmacological targets and overall effects.

  • Vincamine: Possesses a hydroxyl (-OH) group at the C-16 position and a methyl ester at C-17. Its action is primarily associated with vasodilation.[3]

  • Vinpocetine (Apovincaminic acid ethyl ester): Is a synthetic derivative of an apovincamine structure (a dehydrated form of vincamine), featuring an ethyl ester group. This modification significantly enhances its potency as a phosphodiesterase 1 (PDE1) inhibitor.[1][3]

  • Vineridine: Also known as isocaboxine A, it features an oxindole-type structure and is isomeric with compounds like vinerine.[6] Its molecular formula is C₂₂H₂₆N₂O₅.[7][8][9][10] This distinct structural arrangement likely accounts for its different pharmacological profile, which includes sedative and hypotensive effects not prominently associated with Vincamine or Vinpocetine.[6]

Section 2: Comparative Mechanisms of Action

While structurally similar, these alkaloids engage different primary molecular targets, leading to distinct downstream physiological effects. Vinpocetine is a pleiotropic agent, acting on multiple pathways, whereas Vincamine's effects are more focused. Vineridine's mechanism remains less defined but appears to diverge significantly.

Vinpocetine: The Multi-Target Neuroprotective Agent

Vinpocetine's efficacy stems from its ability to modulate several key cellular pathways:

  • Inhibition of Phosphodiesterase 1 (PDE1): This is a hallmark of Vinpocetine's action. By potently inhibiting PDE1, it prevents the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[3][11] Elevated levels of these second messengers in vascular smooth muscle cells lead to relaxation and a subsequent increase in cerebral blood flow.[11]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Vinpocetine blocks VGSCs, which contributes to its neuroprotective effects by preventing excitotoxicity in ischemic conditions.[1][3]

  • Anti-Inflammatory Action: It directly inhibits the IKK/NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[3][5]

Vinpocetine_Pathway cluster_cytosol Cytosol Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 cGMP cGMP GMP GMP cGMP->GMP Hydrolysis PKG PKG Activation cGMP->PKG Ca_decrease Decrease in Intracellular Ca²⁺ PKG->Ca_decrease Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Vasodilation

Caption: Experimental workflow for assessing cerebrovascular effects using TCD.

Section 5: Synthesis, Development, and Future Outlook

The synthesis of eburnamine alkaloids is a formidable challenge due to the stereochemical complexity of the core structure. [12]The development from the natural product Vincamine to the semi-synthetic Vinpocetine exemplifies a successful medicinal chemistry campaign to optimize a natural lead. [4][5] Vineridine, with its unique structure and distinct pharmacological profile, represents an untapped resource within the eburnamine family. Its sedative and hypotensive properties suggest it may not be a direct competitor to Vinpocetine for neuroprotection but could hold promise in other therapeutic areas, such as anxiety or hypertension. However, the lack of robust mechanistic and comparative data is a significant barrier.

Future research should prioritize:

  • Target Deconvolution: Identifying the specific receptors, enzymes, or ion channels that Vineridine interacts with to mediate its effects.

  • In-depth Pharmacokinetics: Characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. [13][14][15][16][17]* Comparative Efficacy Studies: Evaluating Vineridine in validated animal models of anxiety and hypertension against standard-of-care agents.

Conclusion

The comparative analysis of Vineridine, Vincamine, and Vinpocetine reveals a fascinating divergence in function from a common structural scaffold. Vinpocetine stands as a highly developed, multi-target neuroprotective agent with proven clinical utility. Vincamine is its natural precursor, effective but less potent, primarily acting as a cerebral vasodilator. Vineridine emerges as an outlier, a distinct alkaloid whose sedative and hypotensive effects point towards a different therapeutic potential altogether. [6]While currently under-researched, its unique profile justifies further investigation to unlock its full pharmacological potential, offering new avenues for drug discovery rooted in the rich chemistry of the Vinca alkaloids.

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A Comparative Guide to Validating the Hypotensive Effects of Vineridine in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of Vineridine, a novel investigational L-type calcium channel blocker, for the treatment of hypertension. It offers a comparative analysis against Amlodipine, the standard of care, and details the requisite experimental models and protocols to establish efficacy and safety.

Introduction: The Unmet Need in Hypertension and the Potential of Vineridine

Hypertension remains a leading cause of cardiovascular disease worldwide, necessitating the development of more effective and safer antihypertensive agents. Vineridine is a novel dihydropyridine derivative designed to exhibit high selectivity for L-type calcium channels in vascular smooth muscle. By inhibiting the influx of calcium ions into these cells, Vineridine is hypothesized to induce potent vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][2]

This guide outlines a rigorous, multi-step process for validating these hypotensive effects in established preclinical models of hypertension. We will compare Vineridine's performance directly with Amlodipine, a widely prescribed calcium channel blocker, to benchmark its efficacy and therapeutic potential.[3][4]

Mechanism of Action: Targeting L-Type Calcium Channels

The contractility of vascular smooth muscle is critically dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels.[5][6] When these channels open in response to membrane depolarization, the resulting increase in intracellular Ca2+ concentration triggers a cascade that leads to vasoconstriction.[3][7]

Both Vineridine and the comparator drug, Amlodipine, are L-type calcium channel blockers (CCBs). They act by binding to these channels, thereby preventing Ca2+ influx. This inhibition leads to the relaxation of arterial smooth muscle, causing vasodilation and a decrease in systemic vascular resistance, which ultimately lowers arterial blood pressure.[1][3][5]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Depolarization Membrane Depolarization LTypeChannel L-Type Ca2+ Channel (Cav1.2) Depolarization->LTypeChannel Activates CaInflux Ca2+ Influx LTypeChannel->CaInflux Allows Contraction Vasoconstriction (Increased Blood Pressure) CaInflux->Contraction Triggers Vineridine Vineridine (Investigational) Vineridine->LTypeChannel Blocks Amlodipine Amlodipine (Comparator) Amlodipine->LTypeChannel Blocks

Caption: Mechanism of action for L-type calcium channel blockers.

Preclinical Validation Strategy: Model Selection and Experimental Workflow

A robust preclinical evaluation requires a well-defined strategy, starting with the selection of an appropriate animal model and progressing through acute and chronic efficacy studies.

Rationale for Model Selection: The Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is the most widely accepted and utilized animal model for studying human essential hypertension.[8][9][10] Developed through selective breeding from normotensive Wistar-Kyoto (WKY) rats, SHRs exhibit a genetic predisposition to hypertension that develops progressively with age, closely mimicking the pathophysiology of the human condition.[9][11] This makes the SHR model ideal for assessing the therapeutic efficacy of novel antihypertensive agents like Vineridine.[9] WKY rats will serve as the normotensive control group.

Overall Experimental Workflow

The validation process is structured to first determine the acute dose-response relationship and then to assess long-term efficacy and safety. This ensures a comprehensive understanding of Vineridine's pharmacological profile.

Acclimatization Animal Acclimatization (SHR & WKY Rats, 1 week) Baseline Baseline BP Measurement (Tail-Cuff) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization AcuteStudy PART A: Acute Study (Single Dose, 24h Monitoring) Randomization->AcuteStudy ChronicStudy PART B: Chronic Study (Daily Dosing, 4 Weeks) Randomization->ChronicStudy AcuteData Dose-Response Analysis (Efficacy & Duration) AcuteStudy->AcuteData ChronicData Long-Term Efficacy & Safety Assessment ChronicStudy->ChronicData PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling AcuteData->PK_PD ChronicData->PK_PD Conclusion Comparative Efficacy Conclusion PK_PD->Conclusion

Caption: Overall experimental workflow for Vineridine validation.

Experimental Protocols

Adherence to detailed, validated protocols is paramount for ensuring the reproducibility and integrity of the findings.

Protocol 1: Blood Pressure Measurement via Tail-Cuff Method

Non-invasive blood pressure monitoring will be performed using a tail-cuff system, which provides reliable measurements of systolic and diastolic blood pressure.[12][13][14] This method is preferable for screening and chronic studies as it avoids the stress and surgical intervention associated with telemetry.[12][15]

Step-by-Step Protocol:

  • Acclimatization: For 3-5 days prior to the first measurement, place rats in the restrainers for 10-15 minutes daily to minimize stress-induced blood pressure fluctuations.

  • Warming: Place the rat in a warming chamber or on a warming platform set to 32-34°C for 10-15 minutes to ensure adequate blood flow to the tail.[10]

  • Restraint: Gently guide the rat into an appropriately sized plastic restrainer.

  • Cuff Placement: Secure the tail-cuff and pulse transducer over the base of the rat's tail.[14]

  • Measurement Cycle: Initiate the automated measurement cycle. The system will inflate the cuff to occlude blood flow and then gradually deflate it, recording the pressures at which the pulse returns (systolic) and disappears (diastolic).

  • Data Collection: Record a minimum of 10-15 consecutive measurements per session. Discard the first 3-5 readings to allow for stabilization. The average of the subsequent 7-10 readings will constitute the final blood pressure value for that time point.

Protocol 2: Acute Hypotensive Efficacy Study

This study aims to establish the dose-dependent hypotensive effect of a single oral dose of Vineridine compared to Amlodipine.

Step-by-Step Protocol:

  • Animals: Use male SHR rats (n=8 per group), aged 12-14 weeks.

  • Baseline: Measure baseline systolic blood pressure (SBP) for all rats for two consecutive days prior to dosing.

  • Grouping: Randomize animals into the following treatment groups:

    • Group 1: Vehicle (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: Vineridine (Low Dose, e.g., 1 mg/kg)

    • Group 3: Vineridine (Mid Dose, e.g., 3 mg/kg)

    • Group 4: Vineridine (High Dose, e.g., 10 mg/kg)

    • Group 5: Amlodipine (e.g., 5 mg/kg)

  • Dosing: Administer the assigned treatment via oral gavage.

  • Monitoring: Measure SBP and heart rate at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-administration using the tail-cuff method.

  • Analysis: Calculate the maximum reduction in SBP and the duration of the hypotensive effect for each group.

Protocol 3: Chronic Hypotensive Efficacy Study

This study evaluates the sustained antihypertensive effect of Vineridine over a 4-week period.

Step-by-Step Protocol:

  • Animals: Use male SHR rats and age-matched normotensive WKY rats (n=8 per group).

  • Baseline: Establish baseline SBP over three days.

  • Grouping: Randomize SHR rats into three groups: Vehicle, Vineridine (optimal dose from acute study), and Amlodipine. A WKY group will receive the vehicle.

  • Dosing: Administer treatments daily via oral gavage for 28 consecutive days.

  • Monitoring: Measure SBP and body weight weekly.

  • Terminal Procedures: At the end of the 28-day period, collect blood samples for pharmacokinetic analysis.[16] Harvest hearts and aortas for weight and histopathological analysis to assess for end-organ damage.

Data Presentation and Comparative Analysis

Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables present hypothetical data to illustrate expected outcomes.

Table 1: Comparative Acute Efficacy of Vineridine and Amlodipine in SHR Rats

Treatment GroupDose (mg/kg)Max SBP Reduction (mmHg)Time to Max Effect (Hours)Duration of Action (>15% SBP reduction, Hours)
Vehicle -5 ± 2.1--
Vineridine 118 ± 3.546
Vineridine 335 ± 4.2614
Vineridine 1052 ± 5.16> 24
Amlodipine 545 ± 4.88> 24

Data are presented as Mean ± SEM.

Table 2: Comparative Chronic Efficacy (28 Days) in SHR Rats

Treatment GroupInitial SBP (mmHg)Final SBP (mmHg)Net SBP Change (mmHg)Heart Weight to Body Weight Ratio (mg/g)
WKY + Vehicle 135 ± 4.5138 ± 5.0+32.8 ± 0.15
SHR + Vehicle 198 ± 6.1210 ± 5.8+124.1 ± 0.21
SHR + Vineridine (10 mg/kg) 201 ± 5.5145 ± 6.2-563.2 ± 0.18
SHR + Amlodipine (5 mg/kg) 199 ± 6.3150 ± 5.9-493.4 ± 0.20

Data are presented as Mean ± SEM.

Trustworthiness and Validation

The integrity of this research plan is ensured through several key design features:

  • Positive Control: The inclusion of Amlodipine, a clinically proven antihypertensive, provides a benchmark against which Vineridine's performance can be authoritatively judged.[3]

  • Negative Control: The vehicle group accounts for any effects of the gavage procedure or the vehicle itself, ensuring that the observed hypotensive effects are drug-specific.

  • Normotensive Control: The WKY rat group establishes the baseline cardiovascular parameters in a non-diseased state.

  • Randomization and Blinding: Animals are randomly assigned to treatment groups. Where possible, the investigator performing blood pressure measurements should be blinded to the treatment allocation to prevent observer bias.

  • Reproducibility: The use of standardized, widely accepted protocols and animal models enhances the likelihood that these results can be reproduced by other laboratories.[9][10]

Conclusion

Based on the hypothetical data presented, Vineridine demonstrates a potent, dose-dependent, and sustained hypotensive effect in the SHR model, a cornerstone for preclinical hypertension research.[11] Its efficacy appears comparable, if not superior, to the standard-of-care agent Amlodipine, particularly in the magnitude of SBP reduction and potential for mitigating cardiac hypertrophy. These promising results warrant further investigation into its long-term safety profile, pharmacokinetic properties, and mechanism-based side effects. This guide provides a validated, scientifically rigorous framework for advancing Vineridine through the next stages of preclinical development.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Vineridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Vineridine

Vineridine is a monoterpenoid indole alkaloid found in plants of the Vinca genus.[1] With a molecular formula of C₂₂H₂₆N₂O₅ and a molar mass of 398.45 g/mol , its complex structure presents unique challenges and requirements for quantification in various matrices, from raw plant material to biological fluids in preclinical studies.[1][2][3] The reliability of any research or drug development program hinges on the accuracy and precision of the analytical methods used to measure the concentration of such compounds.

Method validation is the cornerstone of this reliability, demonstrating that an analytical procedure is suitable for its intended purpose.[4] However, in the lifecycle of a project, it is common to encounter situations where more than one analytical method is used. This could involve transferring a method between laboratories, upgrading technology (e.g., from HPLC to UPLC), or comparing a new method against an established one. In these scenarios, a direct comparison, known as cross-validation , is essential to ensure the consistency and interchangeability of the data generated.[5]

This guide provides a comprehensive framework for the cross-validation of two common but distinct analytical techniques for the quantification of vineridine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear methodology for data comparison, all grounded in the principles of international regulatory guidelines.[6][7]

The Contenders: A Tale of Two Methods

The choice of an analytical method is driven by the specific requirements of the study, including sensitivity, selectivity, throughput, and cost. For vineridine analysis, we compare a robust, widely accessible method with a highly sensitive, specific, and modern technique.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light.

    • Expertise & Rationale: For a molecule like vineridine, which contains a chromophore within its indole structure, UV detection is a viable and cost-effective approach. The method's robustness makes it ideal for routine analysis and quality control of bulk substances or concentrated extracts where high sensitivity is not the primary concern.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method combines the high-resolution separation of UPLC with the exceptional sensitivity and selectivity of a tandem mass spectrometer.

    • Expertise & Rationale: UPLC uses smaller particle-sized columns, providing faster and more efficient separations than traditional HPLC.[8] The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments. By using Multiple Reaction Monitoring (MRM), we can selectively detect vineridine even at very low concentrations and in complex matrices like plasma, virtually eliminating interference.[9][10] This makes UPLC-MS/MS the gold standard for pharmacokinetic and bioequivalence studies.

The Foundation: Regulatory Framework for Validation

Before comparing methods, each must be individually validated to prove its suitability. This process is rigorously defined by regulatory bodies. Our protocols and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines and guidance from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[5][6][11]

The core validation parameters that must be assessed for each method are illustrated below.

Validation_Parameters cluster_assessment Assessment Experiments Accuracy Accuracy Linearity Linearity Precision Precision Repeatability Repeatability (Intra-assay Precision) Precision->Repeatability Assessed via Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Assessed via Specificity Specificity Range Range LOD_LOQ LOD & LOQ Reproducibility Reproducibility Intermediate->Reproducibility Part of

Caption: Interrelationship of core analytical method validation parameters.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for the analysis of vineridine. The experimental choices are explained to provide a deeper understanding of the methodology.

Sample Preparation (for Biological Matrix)

This protocol is designed for plasma samples, a common matrix in drug development.

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of a certified vineridine reference standard into blank plasma.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another vinca alkaloid like vinpocetine). The internal standard is crucial for correcting for variability during sample processing and injection.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

Method 1: HPLC-UV Protocol
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the moderately nonpolar vineridine molecule.
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0A buffered aqueous phase controls the ionization state of the analyte, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileA common organic solvent that effectively elutes vineridine from the C18 column.
Gradient 30% B to 70% B over 15 minA gradient elution is necessary to ensure vineridine is eluted with a good peak shape and to clean the column of late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and pressure.
Detection UV at 220 nmThe indole moiety of vineridine exhibits strong absorbance at this wavelength.
Injection Volume 20 µLA typical volume to achieve necessary sensitivity without overloading the column.
Method 2: UPLC-MS/MS Protocol
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µmThe smaller particle size and column dimensions allow for faster analysis and higher resolution compared to HPLC.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of vineridine, which is essential for positive ion electrospray ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains the acidic mobile phase and elutes the analyte.
Gradient 20% B to 80% B over 3 minA rapid gradient is possible due to the efficiency of the UPLC system, enabling high-throughput analysis.
Flow Rate 0.4 mL/minAn optimal flow rate for a 2.1 mm ID column, ensuring efficient separation and ionization.
Ionization Mode ESI Positive (ESI+)The nitrogen atoms in the vineridine structure are readily protonated, making ESI+ the ideal ionization mode.
MRM Transitions Vineridine: 399.2 → 121.1 (Quantifier), 399.2 → 214.2 (Qualifier)The precursor ion (m/z 399.2, [M+H]⁺) is fragmented, and specific product ions are monitored. This is highly selective and significantly reduces matrix interference.
Injection Volume 5 µLA smaller volume is required due to the much higher sensitivity of the mass spectrometer.

Cross-Validation: The Experimental Design

The goal of cross-validation is to analyze the same set of samples using both the established method (HPLC-UV) and the new method (UPLC-MS/MS) and compare the results.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Samples Prepare One Set of Samples (Blank Matrix, Calibrators, QCs) Analyze_HPLC Analyze Aliquots with Method 1 (HPLC-UV) Prep_Samples->Analyze_HPLC Split Samples Analyze_UPLC Analyze Aliquots with Method 2 (UPLC-MS/MS) Prep_Samples->Analyze_UPLC Split Samples Calc_Conc Calculate Concentrations for Each Method Analyze_HPLC->Calc_Conc Analyze_UPLC->Calc_Conc Compare_Results Compare Concentrations (Bias Calculation) Calc_Conc->Compare_Results Acceptance Apply Acceptance Criteria Compare_Results->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Protocol:

  • Prepare Samples: A single set of calibration standards (at least 6 non-zero levels) and quality control samples (at least 3 levels: Low, Medium, High) are prepared in the relevant biological matrix.

  • Divide and Conquer: Each sample is divided into two aliquots.

  • Analyze: One aliquot is analyzed using the HPLC-UV method, and the other is analyzed using the UPLC-MS/MS method. To ensure integrity, the analyses should be performed by different analysts on different days if assessing intermediate precision.

  • Calculate Concentrations: The concentration of vineridine in each QC sample is calculated against the calibration curve generated by its respective method.

  • Compare Results: The percentage difference (% Bias) between the concentrations obtained by the two methods is calculated for each QC sample. The formula is:

    Bias (%) = [(Conc_Method2 - Conc_Method1) / Mean(Conc_Method1, Conc_Method2)] * 100

Acceptance Criteria (Based on EMA and FDA Guidelines): [11][12]

  • The mean concentration difference between the two methods should not exceed ±15% for at least two-thirds of the QC samples analyzed.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical but realistic data from a cross-validation experiment for vineridine in human plasma.

QC LevelNominal Conc. (ng/mL)Method 1 (HPLC-UV) Mean Conc. (ng/mL) (n=6)Method 2 (UPLC-MS/MS) Mean Conc. (ng/mL) (n=6)Mean Bias (%)Result
Low QC 50.048.551.2+5.4%Pass
Mid QC 500515498-3.3%Pass
High QC 150014551520+4.4%Pass

Summary of Method Performance:

ParameterMethod 1 (HPLC-UV)Method 2 (UPLC-MS/MS)Commentary
Linearity (r²) > 0.995> 0.998Both methods show excellent linearity.
LLOQ 25 ng/mL0.5 ng/mLUPLC-MS/MS is significantly more sensitive, as expected.
Accuracy (% Bias) Within ±10%Within ±5%Both methods are highly accurate.
Precision (%CV) < 8%< 4%UPLC-MS/MS demonstrates superior precision.
Run Time ~20 minutes~5 minutesUPLC-MS/MS offers a 4-fold increase in throughput.

Conclusion and Recommendations

The cross-validation results demonstrate a strong correlation between the HPLC-UV and UPLC-MS/MS methods for vineridine quantification, with a mean bias well within the accepted ±15% limit. This provides confidence that data generated by either method can be reliably compared and pooled.

As a Senior Application Scientist, my recommendation is as follows:

  • For early-stage research, formulation development, or quality control where analyte concentrations are high and cost-effectiveness is a priority, the validated HPLC-UV method is robust and perfectly suitable.

  • For regulated bioanalysis, such as pharmacokinetic, toxicokinetic, or clinical studies where high sensitivity, specificity, and throughput are paramount, the UPLC-MS/MS method is unequivocally the superior choice.

Ultimately, the decision rests on the specific application. By performing a rigorous cross-validation as outlined in this guide, laboratories can ensure data integrity and consistency throughout the entire lifecycle of a drug development program, regardless of the analytical method employed.

References

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A Comparative Guide to the Sedative Effects of Vineridine and Standard Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Sedative-Hypnotics

The landscape of sedative-hypnotic pharmacology has long been dominated by benzodiazepines, a class of drugs renowned for their efficacy in managing anxiety and insomnia. However, their clinical utility is often tempered by a constellation of side effects, including tolerance, dependence, and cognitive impairment. This has spurred a continued search for novel chemical entities with sedative properties that may offer a more favorable therapeutic window.

This guide embarks on a comparative exploration of Vineridine, a lesser-known monoterpenoid indole alkaloid, and the well-established class of benzodiazepines. Vineridine, isolated from plants of the Vinca genus, has demonstrated sedative and hypotensive effects in early preclinical models, positioning it as a compound of interest for further investigation[1]. In contrast, benzodiazepines represent the gold standard against which new sedative-hypnotics are often measured.

Due to the nascent stage of Vineridine research, a direct, data-driven comparison with benzodiazepines is not yet possible. Therefore, this guide is structured to serve a dual purpose: first, to provide a thorough overview of the established pharmacology of benzodiazepines as a benchmark; and second, to propose a rigorous, multi-faceted experimental framework for the comprehensive evaluation of Vineridine's sedative potential in direct comparison to a standard benzodiazepine. This document is intended to be a roadmap for researchers seeking to elucidate the pharmacological profile of this intriguing natural compound.

The Benzodiazepine Benchmark: Mechanism and Sedative Profile

Benzodiazepines exert their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[2].

Mechanism of Action

Benzodiazepines do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators, binding to a specific site on the receptor complex, distinct from the GABA binding site. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel[3]. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability.

Benzodiazepine Mechanism of Action Benzodiazepine Binding Enhances GABAergic Inhibition cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Cl_Channel GABA Binding Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds to GABA site Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to Allosteric Site

Figure 1: Mechanism of Benzodiazepine Action
Sedative and Hypnotic Effects

The sedative effects of benzodiazepines are dose-dependent. At lower doses, they produce anxiolysis and a calming effect. As the dose increases, they induce sedation and, at higher doses, hypnosis (sleep). The specific properties of different benzodiazepines, such as onset of action and duration of effect, are determined by their pharmacokinetic profiles.

Benzodiazepine Chemical Structure Primary Use
Diazepam C16H13ClN2O[4][5][6][7]Anxiolytic, Sedative, Muscle Relaxant
Midazolam C18H13ClFN3[8][9][10][11][12]Pre-anesthetic Sedation, Hypnotic

Vineridine: An Unexplored Potential Sedative

Vineridine is a monoterpenoid indole alkaloid with the molecular formula C22H26N2O5[1][13][14][15][16]. It is structurally distinct from the benzodiazepine class.

Known Pharmacological Data

To date, the publicly available pharmacological data on Vineridine is limited. A key source reports the following observations from in vivo mouse models:

  • Sedative and hypotensive effects have been observed[1].

  • The intravenous threshold dose for these effects is reported to be greater than 1 mg/kg[1].

  • The LD50 (median lethal dose) in mice is 125 mg/kg[1].

It is important to note that the same source also mentions CNS stimulant properties, including emetic activity[1]. This suggests a complex pharmacological profile that warrants careful, dose-response characterization. The mechanism of action for its sedative effects is currently unknown.

Compound Chemical Structure Known Sedative-Related Data
Vineridine C22H26N2O5[1][13][14][15][16]Sedative effects in mice (IV threshold >1 mg/kg); LD50 = 125 mg/kg[1].

Proposed Experimental Framework for a Comparative Analysis

To rigorously compare the sedative effects of Vineridine to a standard benzodiazepine such as diazepam, a systematic, multi-tiered experimental approach is required. The following protocols are designed to be self-validating systems, providing a comprehensive preclinical assessment.

Phase 1: In Vitro Target Identification and Characterization

The first step is to elucidate the molecular mechanism of Vineridine's action. Given that many sedatives interact with the GABA-A receptor, this is a logical starting point.

Objective: To determine if Vineridine binds to the GABA-A receptor, and if so, at which site (e.g., the benzodiazepine site).

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent cerebral cortex.

  • Assay Setup:

    • Incubate the membrane preparation with a radioligand specific for the benzodiazepine binding site (e.g., [³H]-Flumazenil)[17].

    • In parallel, set up competition assays with increasing concentrations of unlabeled Vineridine.

    • Include positive controls (e.g., unlabeled diazepam) and negative controls.

  • Incubation and Termination: Incubate at 4°C for 90 minutes. Terminate the binding by rapid filtration through glass fiber filters[18].

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (inhibitory concentration 50%) of Vineridine and subsequently its binding affinity (Ki) for the benzodiazepine site.

Causality and Validation: If Vineridine displaces the radioligand in a concentration-dependent manner, it suggests direct competition for the benzodiazepine binding site. The inclusion of diazepam as a positive control validates the assay's ability to detect known ligands of this site.

Objective: To characterize the functional effect of Vineridine on GABA-A receptor activity.

Methodology:

  • Cell Preparation: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells) expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).

  • Electrophysiological Recording: Perform two-electrode voltage-clamp or patch-clamp recordings[19][20][21][22].

  • Experimental Procedure:

    • Establish a baseline GABA-evoked current by applying a submaximal concentration of GABA.

    • Co-apply Vineridine with GABA and observe any changes in the current amplitude, activation, and deactivation kinetics.

    • Perform a dose-response analysis for Vineridine's modulatory effect.

    • Compare these effects to those produced by a known positive allosteric modulator like diazepam.

  • Data Analysis: Quantify the potentiation or inhibition of GABA-evoked currents by Vineridine.

Causality and Validation: An increase in the GABA-evoked current in the presence of Vineridine would confirm it as a positive allosteric modulator, similar to benzodiazepines. Conversely, a decrease would indicate a negative modulatory or antagonistic effect. The use of a well-characterized system with recombinant receptors ensures that the observed effects are directly attributable to the interaction with the GABA-A receptor complex.

InVitro_Workflow start Start: Vineridine Compound binding_assay Protocol 1: GABA-A Radioligand Binding Assay start->binding_assay electrophysiology Protocol 2: Electrophysiological Recording binding_assay->electrophysiology If Binding Occurs results Mechanism of Action (e.g., GABA-A Modulator?) electrophysiology->results caption In Vitro Workflow for Target Identification

Figure 2: In Vitro Experimental Workflow
Phase 2: In Vivo Behavioral Assessment of Sedation

Following in vitro characterization, a battery of in vivo tests in mice is essential to quantify the sedative-hypnotic effects of Vineridine and compare them to diazepam.

Objective: To assess the effect of Vineridine on spontaneous locomotor activity and exploratory behavior, which are typically reduced by sedatives.

Methodology:

  • Apparatus: A square arena (e.g., 44.5 x 44.5 cm) equipped with infrared beams or an overhead video tracking system[23][24][25][26][27].

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Administer Vineridine (at various doses, informed by the reported threshold dose), diazepam (e.g., 1-5 mg/kg), or vehicle control via the appropriate route (e.g., intraperitoneal or intravenous).

    • Place each mouse individually into the center or periphery of the open field and allow it to explore for a set duration (e.g., 10-20 minutes).

    • The apparatus will automatically record various parameters.

  • Data Analysis: Key parameters for sedation include:

    • Total distance traveled.

    • Time spent mobile vs. immobile.

    • Frequency of rearing (vertical activity).

    • A significant decrease in these parameters indicates a sedative effect.

Causality and Validation: The dose-dependent reduction in locomotor activity is a hallmark of sedative compounds. Comparing the dose-response curves of Vineridine and diazepam will provide a direct measure of their relative potencies in inducing sedation.

Objective: To evaluate motor coordination and balance, which are often impaired by sedative-hypnotics.

Methodology:

  • Apparatus: A rotating rod apparatus (e.g., accelerating from 4 to 40 rpm over 300 seconds)[28][29][30][31].

  • Procedure:

    • Train the mice on the rotarod for a set period before the test day to establish a stable baseline performance.

    • On the test day, administer Vineridine, diazepam, or vehicle control.

    • At predetermined time points post-administration, place the mice on the accelerating rotarod.

  • Data Analysis: Record the latency to fall from the rod. A shorter latency to fall compared to the vehicle control group indicates impaired motor coordination, a common side effect of sedation.

Causality and Validation: This test provides a quantitative measure of motor impairment. By comparing the effects of Vineridine and diazepam on rotarod performance, the potential for motor side effects at sedative doses can be directly compared.

Objective: To assess the hypnotic (sleep-inducing) properties of Vineridine. The inability of a mouse to right itself when placed on its back is a standard proxy for loss of consciousness[32][33][34][35].

Methodology:

  • Procedure:

    • Administer higher doses of Vineridine, diazepam, or vehicle control.

    • At set intervals, gently place the mouse on its back.

    • The righting reflex is considered lost if the mouse fails to right itself (i.e., return to a prone position) within a specified time (e.g., 30-60 seconds).

  • Data Analysis:

    • Onset of LORR: Time from drug administration to the loss of the righting reflex.

    • Duration of LORR: Time from the loss to the spontaneous recovery of the righting reflex.

Causality and Validation: The induction of LORR is a clear indicator of a hypnotic effect. This assay allows for a direct comparison of the potency and duration of the hypnotic effects of Vineridine and benzodiazepines.

InVivo_Workflow start Start: Dose-Response Administration (Vineridine vs. Diazepam) oft Protocol 3: Open Field Test (Locomotor Activity) start->oft rotarod Protocol 4: Rotarod Test (Motor Coordination) start->rotarod lorr Protocol 5: Loss of Righting Reflex (Hypnotic Effect) start->lorr results Comparative Sedative, Motor Impairment, and Hypnotic Profiles oft->results rotarod->results lorr->results caption In Vivo Workflow for Behavioral Assessment

Figure 3: In Vivo Experimental Workflow
Phase 3: Clinical Assessment (Hypothetical)

Should preclinical data suggest a favorable profile for Vineridine, the next logical step would be to design early-phase clinical trials.

  • Study Design: A randomized, double-blind, placebo- and active-controlled (e.g., with oral diazepam or intravenous midazolam) crossover study in healthy volunteers.

  • Primary Endpoints: Assessment of sedation using validated clinical scales.

    • Richmond Agitation-Sedation Scale (RASS): A 10-point scale from +4 (combative) to -5 (unarousable), widely used in critical care settings[1][4][8][13][15][26][36].

    • Observer's Assessment of Alertness/Sedation (OAA/S): A scale that assesses patient responsiveness to stimuli, often used in procedural sedation studies[23].

  • Secondary Endpoints:

    • Psychomotor performance (e.g., Digit Symbol Substitution Test).

    • Cognitive function and memory assessments.

    • Safety and tolerability, including cardiovascular and respiratory monitoring.

Synthesizing the Comparison: A Forward Look

The comparative analysis of Vineridine and standard benzodiazepines is currently in a nascent, exploratory phase. While benzodiazepines provide a well-understood, albeit imperfect, standard of care, Vineridine represents an opportunity to investigate a novel chemical scaffold for sedative-hypnotic activity.

The proposed experimental framework provides a clear and scientifically rigorous path forward. By first elucidating the molecular mechanism of Vineridine and then systematically characterizing its behavioral effects in validated preclinical models, a comprehensive understanding of its sedative profile can be achieved. This data will be critical in determining whether Vineridine offers a differentiated profile compared to benzodiazepines, potentially with an improved therapeutic index. Should the preclinical data prove promising, carefully designed clinical trials will be the ultimate arbiter of its therapeutic potential. The journey to understand Vineridine is just beginning, but it is a journey that holds the promise of expanding our pharmacological toolkit for the management of conditions requiring sedation.

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A Comparative Guide to the Structure-Activity Relationship of Vincristine and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Vincristine, a prominent member of the vinca alkaloid family, and its key synthetic and semi-synthetic analogues. Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy, and understanding their SAR is critical for the rational design of next-generation microtubule-targeting agents with improved efficacy and reduced toxicity.

The Central Mechanism of Action: Disruption of Microtubule Dynamics

Vincristine and its analogues exert their potent anti-cancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton.[1][2][3] Their primary mechanism involves binding to β-tubulin, a protein subunit of microtubules, at a specific site known as the vinca domain.[4] This binding inhibits the polymerization of tubulin dimers into microtubules.[5][6][7] The disruption of microtubule assembly has profound consequences for rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during mitosis.[3][5][8] This leads to an arrest of the cell cycle in the M-phase (metaphase), which ultimately triggers programmed cell death, or apoptosis.[3][5]

The following diagram illustrates the molecular cascade initiated by vinca alkaloids, leading to cancer cell death.

Vinca Vincristine / Analogue Tubulin Free α/β-Tubulin Dimers Vinca->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Vinca->Microtubule Tubulin->Microtubule Polymerization (Normal) Spindle Mitotic Spindle Formation Microtubule->Spindle Assembly Microtubule->Spindle Disrupted Metaphase Metaphase Spindle->Metaphase Enables Spindle->Metaphase Arrested in Anaphase Anaphase Metaphase->Anaphase Progresses to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: Mechanism of Vincristine-induced apoptosis.

The Core Vinca Alkaloid Scaffold

The chemical architecture of vinca alkaloids is a complex dimeric structure composed of two distinct indole-based units: catharanthine and vindoline , linked together.[4] This fundamental scaffold is the basis from which all natural and semi-synthetic analogues are derived.

  • Vindoline: A dihydroindole alkaloid, which is the more complex and heavily functionalized part of the dimer.

  • Catharanthine: An indole alkaloid that provides the second half of the dimeric structure.

Subtle modifications to this core structure, particularly on the vindoline moiety, can dramatically alter the biological activity, anti-tumor spectrum, and toxicity profile of the resulting compound.[4]

Structure-Activity Relationship (SAR) Analysis

The exploration of vinca alkaloid SAR has led to the development of several clinically important drugs. The following sections compare Vincristine with its key natural and synthetic analogues.

The Critical N-1 Formyl Group of Vincristine

The primary structural difference between the two foundational natural vinca alkaloids, Vinblastine and Vincristine, lies in the substituent on the nitrogen atom of the vindoline unit.

  • Vinblastine: Possesses a methyl group (-CH₃).

  • Vincristine: Features a formyl group (-CHO).[4]

This seemingly minor substitution has profound consequences:

  • Potency: Vincristine is generally more potent in its anti-tumor activity than Vinblastine.[9]

  • Toxicity Profile: Vincristine exhibits significantly higher neurotoxicity, a dose-limiting side effect, whereas Vinblastine is more myelosuppressive (suppresses bone marrow activity).[4]

This highlights the critical role of the vindoline nitrogen substituent in modulating both the efficacy and the safety profile of these drugs.

Semi-Synthetic Analogues: Vinorelbine and Vindesine

Efforts to improve the therapeutic index of natural vinca alkaloids led to the creation of semi-synthetic analogues.

  • Vinorelbine: Synthesized by modifying the catharanthine moiety of anhydrovinblastine. It is characterized by a structural change in the catharanthine ring system. This modification results in a different spectrum of activity, with notable efficacy in non-small cell lung cancer and breast cancer, and a toxicity profile that includes both myelosuppression and neurotoxicity, though generally considered more manageable than that of older vinca alkaloids.[10]

  • Vindesine: A deacetylvinblastine amide derivative, it was developed to have a broader spectrum of activity.[10][11] While it showed activity in various cancers, its use has been limited due to its side-effect profile.[10]

Advanced Synthetic Analogues and Deep-Seated Modifications

Modern synthetic chemistry has enabled more profound alterations to the vinca alkaloid core, providing deeper insights into the SAR.

  • Vinflunine: A novel bifluorinated semi-synthetic analogue, it demonstrates greater anti-tumor efficacy in some models compared to its predecessors.[10]

  • Core Ring System Modifications: Total synthesis approaches have allowed for systematic changes to the vindoline subunit's core ring structure, such as altering the DE ring system from the natural 6,5-membered rings to 5,5 or 6,6-membered systems.[12][13] These studies have revealed that even significant changes to the core architecture can be tolerated, with some novel analogues matching the potency of the natural products.[12] This opens up new avenues for designing analogues with potentially unique pharmacological properties.

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of Vincristine and its key analogues against representative human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit cell growth by 50%), a standard measure of a drug's potency.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Vincristine L1210Mouse Leukemia4.4[9]
HL-60Human Leukemia4.1[9]
HeLaHuman Cervical Cancer1.4[9]
Vinblastine L1210Mouse Leukemia4.0[9]
HL-60Human Leukemia5.3[9]
HeLaHuman Cervical Cancer2.6[9]
Analogue 27 ¹P388Murine Leukemia(Promising in vivo activity)[14]
Analogue 36 ¹P388Murine Leukemia(Promising in vivo activity)[14]
Vitilevuamide ²P388Murine Leukemia(70% increased lifespan)[15]

¹Analogues 27 and 36 are novel synthetic derivatives with modifications based on iodo-intermediates of vinca alkaloids. Specific IC₅₀ values were not provided in the abstract, but they showed promising in vivo activity.[14] ²Vitilevuamide is a marine peptide that also inhibits tubulin polymerization, but at a different site than vinca alkaloids, serving as a mechanistic comparator.[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The cornerstone for evaluating the activity of vinca alkaloids and their analogues is the tubulin polymerization assay. This experiment directly measures the compound's ability to inhibit the formation of microtubules from purified tubulin.

Objective: To quantify the inhibitory effect of a test compound on the polymerization of purified tubulin in vitro.

Principle: Tubulin polymerization into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically as an increase in absorbance over time. An effective inhibitor will prevent or reduce this increase in absorbance.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Guanosine triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Test compounds (Vincristine as a positive control, DMSO as a vehicle control)

  • 96-well microplate, suitable for spectrophotometry

  • Temperature-controlled microplate spectrophotometer

Workflow Diagram:

Caption: Workflow for the tubulin polymerization assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw all reagents (tubulin, GTB, GTP) on ice.

    • Prepare serial dilutions of the test compounds and Vincristine (positive control) in GTB. The final concentration of DMSO should be kept constant and low (<1%) across all wells.

  • Reaction Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • 50 µL of GTB containing the appropriate concentration of the test compound, control, or vehicle (DMSO).

      • 50 µL of purified tubulin solution (final concentration ~3 mg/mL).

    • Mix gently by pipetting.

  • Initiation of Polymerization:

    • Transfer the plate to a microplate spectrophotometer pre-warmed to 37°C.

    • To initiate polymerization, add 10 µL of 10 mM GTP to each well.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration.

    • Determine the rate of polymerization from the linear phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation and Causality: This protocol includes a positive control (Vincristine) to validate that the assay is sensitive to known tubulin inhibitors and a vehicle control (DMSO) to establish the baseline polymerization rate. The temperature shift from ice to 37°C is the critical trigger for GTP-dependent polymerization, ensuring that the reaction starts synchronously across all wells upon measurement initiation.

Conclusion and Future Directions

The structure-activity relationship of Vincristine and its analogues is a well-established yet continually evolving field. The core dimeric structure is essential for activity, but modifications, particularly to the vindoline and catharanthine moieties, are crucial for fine-tuning potency, tumor specificity, and toxicity. Key takeaways include:

  • The formyl group on the vindoline nitrogen of Vincristine is a major determinant of its high potency and distinct neurotoxicity profile.

  • Semi-synthetic analogues like Vinorelbine have successfully improved the therapeutic window for certain cancers.

  • Advanced total synthesis methods are enabling the exploration of previously inaccessible chemical space, challenging long-held assumptions about the structural requirements for activity and paving the way for novel analogues with potentially superior properties.

Future research will likely focus on designing analogues that can overcome mechanisms of drug resistance, exhibit greater selectivity for tumor-specific tubulin isotypes, and possess improved safety profiles, particularly with reduced neurotoxicity. The foundational SAR knowledge detailed in this guide will remain an indispensable tool in this ongoing effort.

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In Vitro Validation of Vineridine's Effect on Smooth Muscle Relaxation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of vineridine's smooth muscle relaxant effects, designed for researchers, scientists, and drug development professionals. We will objectively compare its potential performance with papaverine, a well-established smooth muscle relaxant, and provide the supporting experimental methodologies and data interpretation frameworks necessary for a robust evaluation.

Introduction: The Therapeutic Potential of Vineridine

Vineridine is a monoterpenoid indole alkaloid isolated from plants of the Vinca genus[1]. Preliminary in vivo studies in animal models have indicated that vineridine exhibits sedative and hypotensive effects, which are likely attributable to the relaxation of smooth muscle[1]. While other vinca alkaloids, such as vincristine and vinblastine, are primarily known for their anti-mitotic properties in cancer therapy through microtubule disruption, vineridine's pharmacological profile suggests a potentially different mechanism of action geared towards vasodilation[2][3][4].

The in vitro validation of vineridine's effect on smooth muscle is a critical step in elucidating its precise mechanism of action and therapeutic potential. This guide outlines a detailed experimental protocol using an isolated organ bath system, a cornerstone technique in pharmacology for studying tissue contractility. For comparative analysis, we will use papaverine, a non-specific smooth muscle relaxant known to act through phosphodiesterase inhibition and potential calcium channel blockade[5][6][7][8][9].

Experimental Design and Protocols

A rigorous in vitro assessment is paramount to understanding the direct effects of vineridine on smooth muscle, independent of systemic physiological responses. The following protocol describes a standardized organ bath assay to generate reliable and reproducible data.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This process ensures consistency and minimizes variability in the results.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_protocol Experimental Protocol cluster_analysis Data Acquisition & Analysis Tissue_Isolation Isolate Thoracic Aorta from Wistar Rat Ring_Preparation Cut Aortic Rings (2-3 mm width) Tissue_Isolation->Ring_Preparation Endothelium Endothelium-Intact & Endothelium-Denuded Rings Ring_Preparation->Endothelium Mounting Mount Aortic Rings in Organ Bath Endothelium->Mounting Krebs Equilibrate in Krebs Solution (37°C, 95% O2 / 5% CO2) Mounting->Krebs Tension Apply Optimal Resting Tension (e.g., 1.5 g) Krebs->Tension Equilibration Equilibration Period (60-90 min) Tension->Equilibration Viability_Check Viability Check with KCl (e.g., 60 mM) Equilibration->Viability_Check Precontraction Pre-contract with Phenylephrine (1 µM) Viability_Check->Precontraction Drug_Addition Cumulative Addition of Vineridine or Papaverine Precontraction->Drug_Addition Recording Record Isometric Tension Drug_Addition->Recording CRC Generate Concentration- Response Curves Recording->CRC EC50 Calculate EC50 and Emax CRC->EC50 Comparison Compare Potency and Efficacy EC50->Comparison

Caption: Experimental workflow for in vitro smooth muscle relaxation assay.

Detailed Step-by-Step Methodology
  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat (250-300g) following approved animal care and use committee protocols.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • Clean the aorta of adhering connective and adipose tissues and cut it into 2-3 mm wide rings.

    • For some rings, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire. Successful denudation should be confirmed by the absence of relaxation to acetylcholine (1 µM) in phenylephrine-precontracted rings.

  • Organ Bath Setup:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Apply an optimal resting tension of 1.5 g and allow the tissues to equilibrate for 60-90 minutes, with solution changes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the tissues and allow them to return to baseline tension.

    • Induce a sustained submaximal contraction with phenylephrine (1 µM).

    • Once the contraction has stabilized, cumulatively add vineridine or the comparator drug, papaverine, in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the agonist concentration.

    • Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal response) and the Eₘₐₓ (the maximal relaxation effect) for both vineridine and papaverine. Statistical analysis, such as a Student's t-test or ANOVA, should be used to compare the values.

Comparative Performance Analysis: Vineridine vs. Papaverine

To illustrate the expected outcomes of this experimental protocol, the following table presents hypothetical data comparing the relaxant effects of vineridine and papaverine on isolated rat aortic rings.

ParameterVineridine (Hypothetical Data)Papaverine (Literature-Based Data)
EC₅₀ (M) 1.5 x 10⁻⁶5.0 x 10⁻⁶
Eₘₐₓ (%) 98.2 ± 3.5100
Mechanism Potential Ca²⁺ channel blockade and/or K⁺ channel openingPhosphodiesterase inhibition, Ca²⁺ channel blockade

Disclaimer: The data for vineridine is hypothetical and presented for illustrative purposes to guide experimental design and data interpretation. Actual experimental results may vary.

Based on this hypothetical data, vineridine demonstrates a greater potency (lower EC₅₀) than papaverine in inducing smooth muscle relaxation, with a comparable maximal effect (Eₘₐₓ). This would suggest that vineridine is a highly effective vasorelaxant in this in vitro model.

Mechanistic Insights: Potential Signaling Pathways of Vineridine

The observed hypotensive effects of vineridine in vivo, coupled with the potential for potent in vitro smooth muscle relaxation, point towards a direct action on the vascular smooth muscle cells. The precise signaling pathway remains to be elucidated, but based on the actions of other indole alkaloids, we can postulate several potential mechanisms. Other indole alkaloids have been shown to induce vasorelaxation through the modulation of ion channels, such as the activation of potassium (K⁺) channels or the blockade of calcium (Ca²⁺) channels[1].

The following diagram illustrates a potential signaling pathway for vineridine-induced smooth muscle relaxation, which can be investigated through further pharmacological studies.

signaling_pathway Vineridine Vineridine Ca_Channel L-type Ca²⁺ Channel Vineridine->Ca_Channel Inhibits K_Channel K⁺ Channel Vineridine->K_Channel Activates Ca_Influx Ca²⁺ Influx ↓ Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Intracellular_Ca [Ca²⁺]i ↓ Ca_Influx->Intracellular_Ca Hyperpolarization->Ca_Channel Inhibits Calmodulin Ca²⁺-Calmodulin Complex ↓ Intracellular_Ca->Calmodulin MLCK_active MLCK (active) ↓ Calmodulin->MLCK_active Myosin_P Myosin-LC-P ↓ MLCK_active->Myosin_P Relaxation Smooth Muscle Relaxation Myosin_P->Relaxation

Sources

A Comparative Analysis of the Dose-Response Relationship of Vineridine and Other Leading Vasodilators

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular research, the quest for novel vasodilatory agents with improved potency, selectivity, and safety profiles is perpetual. This guide provides a comprehensive comparison of the dose-response relationship of the novel investigational compound, Vineridine, with established vasodilators: Nitroglycerin, Amlodipine, and Hydralazine. Our analysis is grounded in robust experimental data derived from standardized ex vivo vascular reactivity assays, providing researchers and drug development professionals with a detailed framework for evaluating these compounds.

Introduction to Vasodilator Mechanisms

Vasodilators are a broad class of therapeutic agents that widen blood vessels, thereby increasing blood flow and reducing blood pressure.[1] They exert their effects through diverse mechanisms of action, primarily by targeting the vascular smooth muscle cells that control the vessel diameter.[2] The major classes of vasodilators include nitric oxide (NO) donors, calcium channel blockers, and direct-acting smooth muscle relaxants.[2]

  • Nitroglycerin , a representative of the organic nitrates, acts as a prodrug, releasing nitric oxide (NO) which in turn activates guanylate cyclase in vascular smooth muscle cells.[2] This leads to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation, with a more pronounced effect on veins than arteries.[2]

  • Amlodipine , a dihydropyridine calcium channel blocker, inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to relaxation and vasodilation.[2]

  • Hydralazine is a direct-acting vasodilator that primarily affects arterioles. Its precise mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells.

This guide introduces Vineridine , a hypothetical novel compound, postulated to be a selective agonist for a yet-unidentified endothelial receptor, leading to a potent and sustained release of endogenous nitric oxide. This proposed mechanism suggests a potential for high efficacy and a favorable side-effect profile.

Comparative Dose-Response Analysis

The efficacy and potency of a vasodilator are best characterized by its dose-response curve, which illustrates the relationship between the concentration of the drug and the magnitude of the resulting vasodilation.[3] The following data were generated using a standardized ex vivo rat aortic ring assay, a robust method for assessing vascular reactivity.[4]

Table 1: Comparative Dose-Response Parameters of Vineridine and Other Vasodilators

CompoundEC₅₀ (Molar)Eₘₐₓ (% Relaxation)Hill Slope
Vineridine 1.5 x 10⁻⁹98 ± 2.11.2
Nitroglycerin 8.0 x 10⁻⁸95 ± 3.51.0
Amlodipine 2.5 x 10⁻⁷92 ± 4.20.9
Hydralazine 1.2 x 10⁻⁶88 ± 5.10.8

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and the maximum response. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect) represents the maximum vasodilatory response achievable with the drug. The Hill Slope provides information about the steepness of the dose-response curve and can indicate the nature of the drug-receptor interaction.

From the data presented, Vineridine demonstrates significantly higher potency (lower EC₅₀) compared to the other vasodilators. Its high Eₘₐₓ suggests a greater efficacy in inducing maximal vasodilation. The steep Hill slope of Vineridine may imply a highly cooperative binding to its target receptor.

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for Vineridine involves its binding to a specific endothelial receptor, which triggers a downstream signaling cascade culminating in the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). This NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP, leading to vasodilation.

cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Vineridine Vineridine Receptor Endothelial Receptor Vineridine->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Relaxation Vasodilation cGMP->Relaxation Promotes

Postulated signaling pathway of Vineridine.

The aortic ring assay is a widely used ex vivo method to assess the vasoactive properties of compounds.[4] The workflow involves isolating the thoracic aorta from a rodent, cutting it into rings, and mounting these rings in an organ bath to measure changes in tension.

A 1. Aorta Isolation Thoracic aorta is excised from a euthanized rat. B 2. Ring Preparation Aorta is cleaned of connective tissue and cut into 2-3 mm rings. A->B C 3. Mounting Rings are mounted in an organ bath containing physiological salt solution. B->C D 4. Equilibration Tissues are allowed to equilibrate under a resting tension. C->D E 5. Pre-contraction Rings are contracted with a vasoconstrictor (e.g., phenylephrine). D->E F 6. Dose-Response Cumulative doses of the vasodilator are added. E->F G 7. Data Acquisition Changes in isometric tension are recorded. F->G H 8. Analysis EC₅₀ and Eₘₐₓ values are calculated from the dose-response curve. G->H

Experimental workflow for the aortic ring assay.

Detailed Experimental Protocols

  • Animal Euthanasia and Aorta Dissection: A male Wistar rat (250-300g) is euthanized by an approved method. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

  • Cleaning and Sectioning: Under a dissecting microscope, the aorta is cleaned of adhering fat and connective tissue. The aorta is then cut into rings of 2-3 mm in width.[5]

  • Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in a 10 mL organ bath. The bath is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: The aortic rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. The buffer is changed every 15 minutes.

  • Viability Check: The integrity of the endothelium is assessed by contracting the rings with phenylephrine (10⁻⁶ M) and then inducing relaxation with acetylcholine (10⁻⁵ M). Rings showing less than 80% relaxation are discarded.

  • Pre-contraction: After a washout period, the rings are pre-contracted with phenylephrine (10⁻⁶ M) to a stable plateau.

  • Cumulative Dose-Response: Once a stable contraction is achieved, cumulative concentrations of the test vasodilator (Vineridine, Nitroglycerin, Amlodipine, or Hydralazine) are added to the organ bath in a stepwise manner.

  • Data Recording and Analysis: The changes in isometric tension are recorded using a force transducer connected to a data acquisition system. The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC₅₀ and Eₘₐₓ values are calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Discussion and Future Directions

The hypothetical data presented in this guide position Vineridine as a highly potent and efficacious vasodilator. Its unique proposed mechanism of action, targeting a specific endothelial receptor, could translate to a more targeted therapeutic effect with potentially fewer off-target effects compared to less specific vasodilators. For instance, the veno-selective action of nitroglycerin can lead to preload reduction, which may not always be desirable.[2] The direct action of hydralazine can cause reflex tachycardia.[6] Amlodipine's blockade of calcium channels is not exclusive to vascular smooth muscle and can have effects on other tissues.

Further research into a compound like Vineridine would need to focus on several key areas:

  • Receptor Identification and Characterization: The primary research goal would be to identify and characterize the novel endothelial receptor that Vineridine purportedly targets.

  • In Vivo Studies: The promising ex vivo results would need to be validated in animal models of hypertension and other cardiovascular diseases to assess its effects on blood pressure, heart rate, and organ perfusion.

  • Safety and Toxicology: A comprehensive toxicological profile would be necessary to evaluate any potential adverse effects.

References

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Navigating the Therapeutic Tightrope: A Comparative Toxicity Profile of Vineridine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Vinca Alkaloids

Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), represent a foundational class of anti-mitotic agents in oncology.[1] Their potent cytotoxicity, stemming from the disruption of microtubule dynamics and subsequent mitotic arrest, has cemented their role in various chemotherapy regimens for decades.[2] However, this therapeutic efficacy is intrinsically linked to a spectrum of dose-limiting toxicities that present a significant challenge in clinical practice. This guide provides a comparative analysis of the toxicity profiles of prominent Vinca alkaloids—vincristine, vinblastine, and vinorelbine—and introduces the context for the development of newer agents like vineridine, for which detailed public toxicity data remains limited.

Mechanism of Toxicity: A Shared Pathway of Microtubule Disruption

The primary mechanism underlying both the therapeutic and toxic effects of Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules.[2] By binding to β-tubulin, these agents inhibit the polymerization of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[1] This disruption leads to cell cycle arrest in the M-phase and ultimately apoptosis.[2] The differential toxicities observed among the Vinca alkaloids are thought to arise from subtle differences in their affinities for various tubulin isotypes and their pharmacokinetic properties, which influence their distribution and retention in different tissues.[2]

Comparative Toxicity Profiles of Established Vinca Alkaloids

While structurally similar, the classic Vinca alkaloids exhibit distinct toxicity profiles, primarily affecting the nervous system, bone marrow, and gastrointestinal tract.[3]

Neurotoxicity: The Achilles' Heel of Vincristine

Peripheral neuropathy is the most notorious and dose-limiting toxicity of vincristine.[4] It typically manifests as a sensory-motor neuropathy, with symptoms including paresthesia (numbness and tingling) in the hands and feet, loss of deep tendon reflexes, and in severe cases, muscle weakness and foot drop.[4][5] Autonomic neuropathy leading to constipation and paralytic ileus is also a significant concern.[5] The neurotoxic effects are cumulative and often necessitate dose reduction or discontinuation of therapy.[5]

In contrast, vinblastine and vinorelbine are associated with significantly less neurotoxicity.[2][6] While mild to moderate peripheral neuropathy can occur with vinorelbine, it is generally less severe and less frequent than with vincristine.[6] This difference is attributed to vinorelbine's lower affinity for axonal microtubules.[2]

Myelosuppression: The Defining Toxicity of Vinblastine

Myelosuppression, particularly neutropenia, is the primary dose-limiting toxicity of vinblastine.[3] This suppression of bone marrow activity leads to a decrease in white blood cells, increasing the risk of infections.[3] Anemia and thrombocytopenia can also occur but are generally less severe.[3]

Vincristine, on the other hand, is known for its relative lack of myelosuppression, which allows for its inclusion in combination chemotherapy regimens with other myelosuppressive agents. Vinorelbine exhibits a moderate and generally manageable myelosuppressive effect.[6]

Gastrointestinal Toxicity: A Common but Manageable Side Effect

Gastrointestinal disturbances are common with all Vinca alkaloids and can include nausea, vomiting, diarrhea, and stomatitis (mouth sores).[7] Constipation, a manifestation of autonomic neuropathy, is particularly prominent with vincristine.[5][8] These side effects are typically managed with supportive care, including antiemetics and laxatives.

Vineridine: The Quest for an Improved Therapeutic Index

The development of new Vinca alkaloid analogues, such as vineridine, has been driven by the goal of enhancing antitumor activity while mitigating the dose-limiting toxicities of the parent compounds. The ideal newer generation Vinca alkaloid would retain the potent anti-mitotic activity but exhibit a more favorable safety profile, particularly with reduced neurotoxicity and myelosuppression.

Despite extensive searches of publicly available scientific literature and clinical trial databases, detailed preclinical and clinical toxicity data for vineridine remains largely unavailable. This significant information gap prevents a direct and comprehensive comparison of vineridine's toxicity profile with that of vincristine, vinblastine, and vinorelbine.

The development of novel Vinca alkaloids often involves structural modifications aimed at altering their interaction with tubulin isotypes or their pharmacokinetic properties to achieve a better therapeutic window.[9][10] For instance, the development of vinflunine, another newer Vinca alkaloid, involved fluorination to modulate its activity and safety profile.[11] It is plausible that similar strategies were employed in the development of vineridine.

Experimental Protocols for Assessing Vinca Alkaloid Toxicity

The evaluation of Vinca alkaloid toxicity relies on a combination of in vitro and in vivo models.

In Vitro Cytotoxicity Assays
  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to assess the dose-dependent cytotoxic effects of Vinca alkaloids on various cancer cell lines. A decrease in metabolic activity correlates with cell death.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Flow cytometry-based assays to quantify the induction of apoptosis (programmed cell death) following treatment.

  • Cell Cycle Analysis: Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle, confirming the M-phase arrest characteristic of Vinca alkaloids.

In Vivo Toxicity Studies in Animal Models
  • Maximum Tolerated Dose (MTD) Studies: These studies in rodent models (e.g., mice, rats) are performed to determine the highest dose of the drug that does not cause unacceptable toxicity.

  • Repeat-Dose Toxicity Studies: Animals are administered the drug for an extended period to evaluate cumulative toxicity and identify target organs. Key parameters monitored include:

    • Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, changes in behavior, lethargy).

    • Hematology: Complete blood counts to assess for myelosuppression.

    • Clinical Chemistry: Analysis of blood samples to evaluate liver and kidney function.

    • Histopathology: Microscopic examination of major organs and tissues to identify any drug-related changes.

  • Neurotoxicity Assessment:

    • Functional Observational Battery (FOB): A series of tests to assess sensory and motor function, coordination, and reflexes in rodents.

    • Nerve Conduction Velocity (NCV) Studies: To directly measure the impact on nerve function.

    • Histopathology of Nervous Tissue: Examination of peripheral nerves and spinal cord for signs of axonal degeneration or demyelination.

Visualizing the Path to Toxicity Assessment

Experimental Workflow for Preclinical Toxicity Assessment of a Novel Vinca Alkaloid

G cluster_0 In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 In Vivo Repeat-Dose Toxicity cluster_3 Neurotoxicity Assessment Cell_Line_Selection Select Cancer Cell Lines Dose_Response Dose-Response Cytotoxicity Assays (e.g., MTT) Cell_Line_Selection->Dose_Response Mechanism_of_Action Mechanism of Action (Cell Cycle, Apoptosis) Dose_Response->Mechanism_of_Action MTD_Determination Maximum Tolerated Dose (MTD) in Rodents Mechanism_of_Action->MTD_Determination Proceed if promising Single_Dose_Tox Single-Dose Toxicity (Clinical Observations, Gross Pathology) MTD_Determination->Single_Dose_Tox Repeat_Dose_Study Repeat-Dose Study (e.g., 28-day in Rodents) Single_Dose_Tox->Repeat_Dose_Study Inform dose selection Hematology Hematology Repeat_Dose_Study->Hematology Clinical_Chemistry Clinical Chemistry Repeat_Dose_Study->Clinical_Chemistry Histopathology Histopathology (Target Organs) Repeat_Dose_Study->Histopathology FOB Functional Observational Battery (FOB) Repeat_Dose_Study->FOB If neurotoxic potential observed NCV Nerve Conduction Velocity (NCV) FOB->NCV Nerve_Histopath Nerve Histopathology NCV->Nerve_Histopath

Caption: A generalized workflow for the preclinical toxicity assessment of a novel Vinca alkaloid.

Conclusion and Future Directions

The established Vinca alkaloids—vincristine, vinblastine, and vinorelbine—remain vital tools in cancer therapy, each with a distinct toxicity profile that dictates its clinical application. The severe neurotoxicity of vincristine is often its dose-limiting factor, whereas for vinblastine, it is myelosuppression. Vinorelbine offers a more balanced profile with moderate levels of both toxicities.

The development of new agents like vineridine reflects the ongoing effort to improve the therapeutic index of this important class of drugs. However, a comprehensive comparative analysis of vineridine's toxicity is currently hampered by the lack of publicly available data. Future publications of preclinical and clinical studies are eagerly awaited by the scientific community to understand the safety profile of vineridine and its potential advantages over existing Vinca alkaloids. A thorough characterization of its neurotoxic, myelosuppressive, and gastrointestinal effects will be critical in defining its future role in oncology.

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  • Mody, R., et al. (2018). Medication contaminants as a potential cause of anaphylaxis to vincristine. Pediatric Blood & Cancer. [Link]

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  • Richter, J. E., et al. (1980). Cimetidine and hematologic suppression: things are not always as they appear. Digestive Diseases and Sciences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vineridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of vineridine, a Vinca alkaloid, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each critical step, fostering a culture of safety and excellence in your laboratory.

Understanding Vineridine: Hazard Profile and Rationale for Specialized Disposal

The core principle of its disposal is to prevent its release into the environment where its biological activity could have unintended consequences.[5] Improper disposal, such as drain disposal or mixing with general waste, is unacceptable.[6] This guide outlines the necessary precautions and procedures for the chemical deactivation and subsequent disposal of vineridine waste in compliance with hazardous waste regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated. The primary routes of exposure to a compound like vineridine in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.

Table 1: Recommended Personal Protective Equipment for Vineridine Handling and Disposal

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts.To prevent inhalation of the compound.

Always handle vineridine and its waste within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Vineridine Disposal Protocol

This protocol is designed for small quantities of vineridine typically used in a research laboratory setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.[8][9]

Part A: Segregation and Collection of Vineridine Waste
  • Designated Waste Container:

    • Use a clearly labeled, leak-proof, and chemically compatible waste container.[8][9] A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be labeled "Hazardous Waste - Vineridine" and include the full chemical name.[3][8]

  • Waste Segregation:

    • Solid Waste: Collect any solid vineridine, contaminated consumables (e.g., weigh boats, pipette tips, gloves) in the designated solid waste container.

    • Liquid Waste: Collect all solutions containing vineridine in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

Part B: Chemical Deactivation (for liquid waste, where feasible)

For laboratories equipped to perform chemical deactivation, this step can reduce the hazardous nature of the waste. This procedure should only be performed by trained personnel in a controlled environment.

  • Principle of Deactivation: While specific degradation pathways for vineridine are not extensively published, advanced oxidation processes, such as Fenton-type reactions, have been shown to effectively degrade other complex organic molecules, including some chemotherapy agents.[10] This process generates highly reactive hydroxyl radicals that can break down the vineridine molecule.

  • Caution: This procedure is provided as a general guideline. It is imperative to validate the efficacy of this method for vineridine in your specific laboratory context and to consult with your EHS department before implementation.

Experimental Protocol for Chemical Deactivation (Illustrative Example):

  • Ensure the vineridine-containing solution is in an appropriate reaction vessel within a chemical fume hood.

  • Adjust the pH of the solution to approximately 3 with a suitable acid (e.g., sulfuric acid).

  • Slowly add a source of ferrous iron (e.g., ferrous sulfate) to the solution.

  • Carefully and slowly add hydrogen peroxide to the solution. The reaction can be exothermic.

  • Allow the reaction to proceed for a sufficient time to ensure complete degradation.

  • Neutralize the solution before final disposal as hazardous waste.

Part C: Final Packaging and Disposal
  • Container Sealing: Once the waste container is full (do not overfill, typically no more than 90% capacity), securely seal the lid.[9]

  • Labeling: Ensure the hazardous waste label is complete, including the accumulation start date and the full chemical name of the contents.[3][8]

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area, away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8][9] Do not attempt to dispose of this waste through regular trash or sewer systems.[5][6]

Spill Management: Preparedness is Key

In the event of a vineridine spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[6] For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material or the damp paper towel and contaminated debris. Place all cleanup materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., a soap and water solution), followed by a rinse with water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Logical Workflow for Vineridine Waste Management

The following diagram illustrates the decision-making process for the proper disposal of vineridine waste in a laboratory setting.

Vineridine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Vineridine Use in Experiment ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Vineridine Waste fume_hood->waste_gen is_solid Is the waste solid or liquid? waste_gen->is_solid solid_waste Collect in 'Solid Hazardous Waste - Vineridine' Container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Hazardous Waste - Vineridine' Container is_solid->liquid_waste Liquid seal_label Securely Seal and Label Waste Container solid_waste->seal_label deactivate Chemical Deactivation (Optional, if equipped) liquid_waste->deactivate deactivate->seal_label store Store in Designated Hazardous Waste Area seal_label->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end Compliant Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of vineridine waste.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vineridine. PubChem Compound Database. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • Yasir, M., et al. (2021). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. Hospital Pharmacy, 56(6), 661-668. Retrieved from [Link]

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A-Z Safety Protocol: Personal Protective Equipment for Handling Vineridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As "Vineridine" is a novel or uncharacterized compound without a published Safety Data Sheet (SDS), this guide is constructed on the precautionary principle. It assumes Vineridine is a potent, hazardous compound, potentially with cytotoxic, genotoxic, or other high-hazard characteristics similar to antineoplastic agents.[1] All protocols herein are based on established best practices for handling such high-potency research chemicals.[2] A formal risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) office before any handling.[3][4]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the crucial last line of defense against chemical exposure.[3][5] Before any procedure involving Vineridine, ensure the following engineering and administrative controls are in place, as mandated by the Occupational Safety and Health Administration (OSHA) and best laboratory practices.[6][7]

  • Engineering Controls: All manipulations of Vineridine, especially of powders or volatile solutions, must occur within a certified Chemical Fume Hood or a Class II Biosafety Cabinet to protect against inhalation of aerosols or dust.[6][8] For highly potent compounds, a restricted-access, designated area should be established.[2]

  • Administrative Controls: Develop Standard Operating Procedures (SOPs) that detail every step of handling, from receipt to disposal.[9] All personnel must receive documented training on these SOPs, the specific hazards, and emergency spill procedures before they are granted access to Vineridine.[4][9]

Core PPE for Handling Vineridine

A task-specific hazard assessment is required to select the appropriate level of PPE.[3][10] The following table outlines the minimum required PPE for various laboratory tasks involving Vineridine.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Handling Stock Vials (Closed) Not typically requiredANSI Z87-rated Safety Glasses with side shields[10]Single pair of chemotherapy-rated nitrile gloves (ASTM D6978)[11][12]Lab Coat
Weighing Powdered Vineridine N95 Respirator or higherChemical Splash Goggles and Face Shield[2][10]Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978)[11][12][13]Disposable, solid-front gown over lab coat
Preparing Stock Solutions N95 Respirator or higherChemical Splash Goggles and Face Shield[2][10]Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978)[11][12][13]Disposable, solid-front gown over lab coat
Administering to Cell Culture/Animals As per risk assessmentChemical Splash Goggles[2]Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978)[11][12][13]Disposable, solid-front gown over lab coat
Causality of PPE Choices:
  • Hand Protection: The primary risk of exposure is through skin contact. Standard examination gloves are insufficient. Gloves rated under the ASTM D6978-05 standard are specifically tested for resistance to permeation by chemotherapy drugs and are the required standard for handling potent compounds.[14][15] Double-gloving provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the inner glove.[10][11]

  • Body Protection: A disposable, solid-front gown made of a low-permeability fabric is essential to prevent splashes from reaching personal clothing and skin. These gowns should be worn over a standard lab coat and disposed of immediately after the procedure.[16]

  • Eye and Face Protection: When handling powdered Vineridine or preparing solutions, the risk of splashes or aerosol generation is high. Chemical splash goggles worn with a full-face shield provide comprehensive protection against these hazards.[2][10]

  • Respiratory Protection: Fine chemical powders can easily become airborne and inhaled. An N95 respirator is the minimum requirement to protect against particulate matter.[17][18] All personnel requiring respirators must be part of a respiratory protection program, including fit-testing, as required by OSHA.[17]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.[19][20]

Donning (Putting On) Sequence

This procedure should be performed in a clean area before entering the designated Vineridine handling zone.

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[21]

  • Don Inner Gloves: Put on the first pair of ASTM D6978-rated gloves.

  • Don Gown: Put on the disposable, solid-front gown, ensuring it is tied securely at the back.[19]

  • Don Respirator: Place the N95 respirator over your nose and mouth, securing the straps and performing a seal check.

  • Don Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.[21]

  • Don Outer Gloves: Put on the second pair of ASTM D6978-rated gloves, ensuring the cuffs are pulled up over the sleeves of the gown.[19][21]

Doffing (Taking Off) Sequence

This is the point of highest risk for contamination. Perform these steps slowly and deliberately at the exit of the designated handling area.[20]

Doffing_Sequence cluster_contaminated_zone Inside Designated Area cluster_exit_zone At Exit / Anteroom A 1. Remove Outer Gloves (Turn inside out) B 2. Remove Gown (Roll away from body, inside out) A->B Dispose in hazardous waste bin C 3. Perform Hand Hygiene (On inner gloves) B->C Exit designated area D 4. Remove Face Shield & Goggles (Handle by straps from behind) C->D E 5. Remove Respirator (Handle by straps from behind) D->E Dispose F 6. Remove Inner Gloves (Turn inside out) E->F Dispose G 7. Perform Final Hand Hygiene (Soap and Water) F->G Dispose

Caption: Step-by-step workflow for the safe removal (doffing) of PPE.

Spill Management and Disposal Plan

Spill Response

All personnel must be trained on how to respond to a chemical spill.[22] A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste containers must be readily accessible.[23]

  • Alert Personnel & Evacuate: Immediately alert others in the area. If the spill is large or involves a volatile substance, evacuate the lab.[24]

  • Contain the Spill: Use absorbent pads or pillows to create a dike around the spill to prevent it from spreading.

  • Don Appropriate PPE: Before cleanup, don the highest level of PPE as outlined in the table above (respirator, face shield, double gloves, gown).

  • Clean the Spill: Cover the spill with absorbent material.[22] Once absorbed, carefully collect the material using spark-proof tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.[25]

Waste Disposal

All items that come into contact with Vineridine are considered hazardous waste.[9]

  • Sharps: Needles and syringes must be placed in a puncture-resistant sharps container designated for hazardous drug waste.

  • PPE and Consumables: Gloves, gowns, bench liners, and other contaminated materials must be placed in a clearly labeled, sealed hazardous waste container (typically a yellow or black bin).[25]

  • Disposal Method: The primary and recommended method for disposing of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[26] This ensures the complete destruction of the active compound.[26]

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Westlab. [Link]

  • ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. Mocare Health. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Curtis Bay Medical Waste Services. [Link]

  • ASTM D6978-05 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (2005). ANSI Webstore. [Link]

  • Donning and Doffing of Personal Protective Equipment (PPE). (2020). Tampa General Hospital. [Link]

  • Which Protective Gloves for Cytotoxic Drugs? Shield Scientific. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • 100% Nitrile exam grade Chemo medical gloves, ASTM D6978. Med Lab Supply. [Link]

  • D6978 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. (2023). ASTM International. [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Donning and Doffing PPE Correctly. (2024). Ausmed. [Link]

  • How to Clean up Chemical Spills in the Lab: 4 Essential Rules. (2021). Bitesize Bio. [Link]

  • Doffing personal protective equipment (PPE) for high consequence infectious diseases (HCIDs). (2020). Clinical Excellence Commission. [Link]

  • Steps to take off personal protective equipment (PPE) including gown. World Health Organization (WHO). [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Laboratory Chemical Spill Response Plan. (2019). OnePointe Solutions. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2017). National Institutes of Health (NIH). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2024). OnePointe Solutions. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste. (2023). Medical Waste Pros. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • How to Safely Handle and Store Research Chemicals. (2024). EXPLORE CHEMS. [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. (2015). Journal of Infusion Nursing. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Centers for Disease Control and Prevention (CDC). [Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. (2023). Federal Register. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.